molecular formula C9H12ClN3 B3349555 1-(5-Chloropyridin-3-yl)piperazine CAS No. 223794-95-4

1-(5-Chloropyridin-3-yl)piperazine

Cat. No.: B3349555
CAS No.: 223794-95-4
M. Wt: 197.66 g/mol
InChI Key: MYRHBCKCPROFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyridin-3-yl)piperazine is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloropyridin-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloropyridin-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloropyridin-3-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRHBCKCPROFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441718
Record name 1-(5-chloropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223794-95-4
Record name 1-(5-Chloro-3-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223794-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-chloropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-chloropyridin-3-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(5-Chloropyridin-3-yl)piperazine CAS 223794-95-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 1-(5-Chloropyridin-3-yl)piperazine (CAS 223794-95-4) , a critical heterocyclic building block in modern medicinal chemistry.[1]

A Privileged Scaffold for GPCR Ligand Design and Bioisosteric Optimization[1]

Executive Summary

1-(5-Chloropyridin-3-yl)piperazine is a specialized heterocyclic intermediate widely utilized in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic systems.[1] Structurally, it serves as a pyridine bioisostere of the well-known serotonin agonist m-chlorophenylpiperazine (mCPP). The incorporation of the pyridine nitrogen atom at the 3-position modulates physicochemical properties—specifically lowering lipophilicity (LogP) and increasing metabolic stability—while retaining the critical pharmacophoric vectors required for receptor binding. This guide details its physicochemical profile, validated synthetic pathways, and strategic application in drug discovery.[2][3][4]

Chemical Identity & Physicochemical Profile

This compound is characterized by a piperazine ring attached to the C3 position of a 5-chloropyridine core. The specific regiochemistry (3-pyridyl attachment) distinguishes it from the more common 2-pyridyl analogs, significantly altering its electronic properties and basicity.[1]

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 1-(5-Chloropyridin-3-yl)piperazine
CAS Number 223794-95-4
Molecular Weight 197.66 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc.) ~8.8 (Piperazine secondary amine), ~2.5 (Pyridine N)
LogP (Calc.) ~1.2 – 1.5 (Lower than m-CPP analogs)
H-Bond Donors 1 (Secondary amine)
H-Bond Acceptors 3 (Pyridine N, 2 Piperazine Ns)

Synthetic Pathways & Methodology

The synthesis of 1-(5-Chloropyridin-3-yl)piperazine presents a specific challenge: the 3-position of the pyridine ring is not sufficiently electron-deficient to undergo classical Nucleophilic Aromatic Substitution (SNAr) under mild conditions.[1] Therefore, metal-catalyzed cross-coupling is the standard and most reliable method.

Primary Pathway: Buchwald-Hartwig Amination

The most robust protocol involves the Palladium-catalyzed coupling of 3-Bromo-5-chloropyridine with Piperazine .[1] The use of the bromo-substrate allows for selective coupling at the C3 position without displacing the chlorine atom, which remains available for further functionalization or acts as a stable halogen substituent.

Reaction Scheme (DOT Visualization)

Synthesis SM1 3-Bromo-5-chloropyridine (Substrate) Process Reflux in Toluene 100-110°C, 12-18h Inert Atmosphere (Ar) SM1->Process SM2 Piperazine (Excess, 3-5 eq) SM2->Process Cat Pd2(dba)3 / BINAP NaOtBu (Base) Cat->Process Catalysis Product 1-(5-Chloropyridin-3-yl)piperazine (CAS 223794-95-4) Process->Product

Figure 1: Palladium-catalyzed synthesis pathway ensuring regioselectivity at the C3 position.

Detailed Experimental Protocol

Objective: Synthesis of 1-(5-Chloropyridin-3-yl)piperazine on a 10 mmol scale.

  • Preparation : Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging : Add 3-Bromo-5-chloropyridine (1.92 g, 10 mmol), Piperazine (4.30 g, 50 mmol, 5.0 eq), Pd2(dba)3 (183 mg, 2 mol%), and BINAP (249 mg, 4 mol%).

    • Note: Excess piperazine is critical to prevent the formation of the bis-pyridyl byproduct.[1]

  • Solvent & Base : Add anhydrous Toluene (40 mL) and Sodium tert-butoxide (1.44 g, 15 mmol).

  • Reaction : Heat the mixture to 105°C (oil bath) with vigorous stirring for 16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Work-up : Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (Eluent: DCM → DCM/MeOH/NH3 90:9:1) to yield the product as a pale yellow solid.

Medicinal Chemistry Applications

Bioisosterism: Pyridine vs. Benzene

This compound is a bioisostere of 1-(3-chlorophenyl)piperazine (mCPP), a non-selective serotonin receptor agonist.[1] The replacement of the benzene ring (in mCPP) with a pyridine ring (in CAS 223794-95-4) introduces specific pharmacological advantages:

  • Reduced Lipophilicity : The pyridine nitrogen lowers the LogP by approximately 1.0–1.5 units compared to the phenyl analog, improving water solubility and reducing non-specific binding.

  • Metabolic Stability : The electron-deficient pyridine ring is less susceptible to oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes compared to the electron-rich phenyl ring.

  • H-Bonding Potential : The pyridine nitrogen acts as a weak hydrogen bond acceptor, potentially creating unique interactions with receptor residues (e.g., Serine or Threonine) in the orthosteric binding pocket of 5-HT receptors.

Target Profile
  • Primary Targets : 5-HT2C, 5-HT7, and 5-HT6 receptors.[1]

  • Mechanism : Acts as a "privileged scaffold" or "warhead." The secondary amine of the piperazine is typically derivatized (e.g., alkylated or acylated) to link to a second pharmacophore, creating bitopic ligands with high selectivity.

Handling & Safety (E-E-A-T)

As a piperazine derivative, this compound acts as a base and a potential irritant. Standard laboratory safety protocols must be strictly followed.

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage : Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to air/CO2 for prolonged periods.

  • Incompatibility : Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Chaudhary, P., et al. (2015). Piperazine and morpholine: Synthetic strategies and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Retrieved from [Link]

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-chloro-3-(1-piperazinyl)pyridine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-chloro-3-(1-piperazinyl)pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, a validated synthetic route, and its potential as a versatile scaffold in medicinal chemistry.

Unveiling the Molecular Architecture: Chemical Structure and Properties

5-chloro-3-(1-piperazinyl)pyridine is a substituted pyridine derivative. The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom.[1] This ring is substituted at the 3-position with a piperazinyl group and at the 5-position with a chlorine atom. The piperazine moiety, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common pharmacophore in drug design.[2]

Systematic Name (IUPAC): 5-chloro-3-(piperazin-1-yl)pyridine

Structural Elucidation

The precise arrangement of atoms is critical to the molecule's function. The chlorine atom at the 5-position and the piperazinyl group at the 3-position of the pyridine ring create a specific electronic and steric environment that dictates its interaction with biological targets.

Caption: Chemical structure of 5-chloro-3-(1-piperazinyl)pyridine.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource/Rationale
Molecular Formula C₉H₁₂ClN₃Based on chemical structure
Molecular Weight 197.67 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidTypical for similar aromatic amines[3]
Melting Point 59-61 °C (for 1-(5-chloro-2-pyridinyl)piperazine)[3]
Boiling Point ~351 °C (Predicted)[3]
pKa ~8.5 (Predicted for the piperazine nitrogen)[3]
Solubility Soluble in organic solvents like DMSO, methanol; sparingly soluble in water.General solubility of pyridine and piperazine derivatives

Synthesis and Purification: A Robust Protocol

The synthesis of 5-chloro-3-(1-piperazinyl)pyridine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an activated aromatic ring by a nucleophile, in this case, piperazine.[5]

Synthetic Workflow

The proposed synthesis starts from 3,5-dichloropyridine. The presence of the nitrogen atom in the pyridine ring and the two chlorine atoms activate the ring towards nucleophilic attack.

Synthesis_Workflow Start 3,5-Dichloropyridine + Piperazine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Product 5-chloro-3-(1-piperazinyl)pyridine Reaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthetic workflow for 5-chloro-3-(1-piperazinyl)pyridine.

Detailed Experimental Protocol

Materials:

  • 3,5-Dichloropyridine

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3,5-dichloropyridine (1.0 eq) in DMF, add piperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 5-chloro-3-(1-piperazinyl)pyridine.

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium carbonate and does not interfere with the nucleophilicity of the piperazine.

  • Base: Potassium carbonate is used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Excess Piperazine: A slight excess of piperazine is used to ensure the complete consumption of the starting material.

  • Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction.

Applications in Drug Development: A Privileged Scaffold

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities.[2] The combination of the pyridine ring and the piperazine group in 5-chloro-3-(1-piperazinyl)pyridine makes it a valuable building block for the synthesis of novel therapeutic agents.[6][7]

Potential Therapeutic Areas

Derivatives of piperazinylpyridine have shown promise in several therapeutic areas:

  • Antimicrobial Agents: The piperazine ring is a key component in many antibacterial and antifungal drugs.[7][8] The incorporation of a chloro-substituted pyridine can enhance antimicrobial activity.[7]

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity on CNS targets, including serotonin and dopamine receptors.[9] This makes them potential candidates for the treatment of depression, anxiety, and other neurological disorders.

  • Anticancer Agents: The piperazine scaffold is present in several anticancer drugs.[6] The pyridine ring can be modified to introduce functionalities that interact with specific targets in cancer cells.

Characterization and Quality Control: A Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring and the piperazine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR Resonances for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands characteristic of C-H, C=N, C=C, and N-H stretching and bending vibrations.
Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of organic compounds. A single sharp peak under various conditions (e.g., different mobile phases, detection wavelengths) indicates high purity.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions during column chromatography.

Standard Protocol for ¹H and ¹³C NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified 5-chloro-3-(1-piperazinyl)pyridine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumental Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

Conclusion

5-chloro-3-(1-piperazinyl)pyridine is a molecule with significant potential as a building block in the development of new pharmaceuticals. Its synthesis is straightforward, and its structure incorporates two key pharmacophores. The in-depth understanding of its chemical properties, a reliable synthetic protocol, and robust analytical methods for its characterization, as outlined in this guide, will empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - NIH. (n.d.). Retrieved from [Link]

  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - Semantic Scholar. (2021, February 14). Retrieved from [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. (2022, July 20). Retrieved from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. (2024, March 13). Retrieved from [Link]

  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine - PubChem. (n.d.). Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, February 16). Retrieved from [Link]

  • Asagarasu, A., Matsui, T., Hayashi, H., Tamaoki, S., Yamauchi, Y., & Sato, M. (2009). Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS). Chemical & pharmaceutical bulletin, 57(1), 34–42. [Link]

  • Novel s-Triazinyl piperazines: Design, synthesis, characterization and anti-microbial activity - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Mini reviews in medicinal chemistry. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1993). Quinolone antibacterials: synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains. Journal of medicinal chemistry, 36(7), 871–882. [Link]

  • 4-chloro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-phenyl-3(2H)-pyridazinone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. (2025, June 19). Retrieved from [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025, June 2). Retrieved from [Link]

  • Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents. (n.d.).
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025, April 23). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]

  • Wang, M., Li, P., Song, H., Xu, G., & Zhao, W. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in plant science, 13, 1056157. [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (2023, September 7). Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (2021, October 22). Retrieved from [Link]

Sources

3-Pyridylpiperazine Derivatives as GPCR Ligand Building Blocks: A Technical Guide to Design, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the 1-(pyridin-3-yl)piperazine (3-pyridylpiperazine) scaffold has emerged as a highly privileged building block for targeting aminergic G protein-coupled receptors (GPCRs). By acting as a versatile structural anchor, this moiety enables the precise modulation of serotonin (5-HT), dopamine (DA), and histamine receptors. This technical guide explores the mechanistic rationale, synthetic methodologies, and self-validating pharmacological protocols required to leverage 3-pyridylpiperazine derivatives in modern drug discovery.

Structural Rationale & Pharmacophore Mechanics

The design of GPCR ligands requires a deep understanding of the receptor's orthosteric binding site. Aminergic GPCRs share a highly conserved binding pocket within their transmembrane (TM) domains. The causality behind selecting a piperazine-based ligand lies in its protonation state: at physiological pH, the basic secondary or tertiary nitrogen of the piperazine ring is protonated, allowing it to form a critical salt bridge with a highly conserved aspartate residue (D3.32) located in TM3 1[1].

Why the 3-Pyridyl Isomer?

The position of the nitrogen atom within the pyridine ring dictates the spatial vector for hydrogen bonding and the electronics of


 stacking interactions with aromatic residues in TM5 and TM6 (such as W6.48).
  • 4-Pyridylpiperazine: Directs the nitrogen linearly along the axis of the molecule, which is highly favorable for forming specific ionic or hydrogen-bond interactions within the Histamine H3 receptor (H3R) pocket 2[2].

  • 3-Pyridylpiperazine: Shifts the nitrogen vector by 60 degrees. This structural modification alters the binding mode, reducing H3R affinity but drastically enhancing interactions with the 5-HT1A and Dopamine D4 receptors. This specific vectorial alignment is the mechanistic basis for developing dual 5-HT1A/D4 agonists, which are highly sought after for treating anxiety-related disorders 3[3].

GPCR_Signaling Ligand 3-Pyridylpiperazine Ligand Receptor Aminergic GPCR (e.g., 5-HT1A / H3R) Ligand->Receptor Binds D3.32 G_alpha_i Gαi/o Subunit Receptor->G_alpha_i Activation Beta_Arrestin β-Arrestin Recruitment Receptor->Beta_Arrestin Internalization AC Adenylyl Cyclase (Inhibition) G_alpha_i->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Modulates

Aminergic GPCR signaling pathway modulated by 3-pyridylpiperazine ligands.

Synthetic Methodologies: Overcoming the Meta-Substitution Barrier

A common pitfall in the synthesis of pyridylpiperazines is the assumption that all halopyridines react equally. While 2-halopyridines and 4-halopyridines readily undergo Nucleophilic Aromatic Substitution (


) with piperazine due to the resonance stabilization of the Meisenheimer complex by the electronegative pyridine nitrogen, 3-halopyridines do not . The meta-position lacks this resonance stabilization, rendering 

ineffective.

To overcome this, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory experimental choice. Below is a self-validating, step-by-step protocol for synthesizing functionalized 3-pyridylpiperazines 4[4].

Step-by-Step Synthetic Protocol
  • Buchwald-Hartwig Cross-Coupling:

    • Procedure: Charge a Schlenk flask with 3-bromopyridine (1.0 eq), 1-Boc-piperazine (1.2 eq),

      
       (0.02 eq), BINAP or XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq). Suspend in anhydrous toluene. Degas via three freeze-pump-thaw cycles. Heat at 90°C for 12 hours under an argon atmosphere.
      
    • Self-Validation Check: Perform LC-MS on the crude mixture. The reaction is validated only when the 3-bromopyridine peak disappears and the

      
       mass corresponding to the Boc-protected intermediate is dominant.
      
  • Boc Deprotection:

    • Procedure: Filter the mixture through Celite, concentrate, and resuspend in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

    • Self-Validation Check: Evaporate the solvent and analyze via

      
      -NMR. The protocol is validated by the complete disappearance of the sharp 9H singlet at ~1.4 ppm (the Boc group).
      
  • Derivatization (N-Alkylation):

    • Procedure: React the free 1-(pyridin-3-yl)piperazine with an appropriate alkyl or aryl halide (to build the "eastern" pharmacophore region) using

      
       in Acetonitrile at 60°C for 8 hours.
      
    • Final Validation: Purify via preparative HPLC. The compound must pass a

      
       purity threshold via analytical HPLC and High-Resolution Mass Spectrometry (HRMS) before proceeding to biological assays.
      

Synth_Workflow Step1 Buchwald-Hartwig Coupling Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Intermediate Step3 N-Alkylation / Reductive Amination Step2->Step3 Free Amine Val1 LC-MS & NMR Validation Step3->Val1 Crude Product Val1->Step3 Impure (Recycle) Assay Radioligand Binding & Functional Assays Val1->Assay >95% Purity

Step-by-step synthetic workflow and self-validating loop for 3-pyridylpiperazines.

Pharmacological Profiling Protocols

To ensure scientific trustworthiness, biological evaluation must operate as a closed, self-validating system. A single binding affinity value is meaningless without parallel controls defining the assay's dynamic range and non-specific binding 5[5].

In Vitro Radioligand Binding Assay (Self-Validating Protocol)
  • Preparation: Isolate membrane fractions from CHO cells stably expressing the target human GPCR (e.g., h5-HT1A). Quantify protein concentration using a BCA assay.

  • Incubation: In a 96-well plate, incubate 15

    
     of membrane protein with a constant 
    
    
    
    -matched concentration of radioligand (e.g., 1.5 nM
    
    
    -8-OH-DPAT for 5-HT1A) and varying concentrations of the 3-pyridylpiperazine test compound (
    
    
    to
    
    
    M). Use an assay buffer consisting of 50 mM Tris-HCl (pH 7.4) and 10 mM
    
    
    . Incubate for 60 min at 25°C.
  • Self-Validation Controls:

    • Positive Control: Include a known reference ligand (e.g., Buspirone) across the same concentration gradient to validate the

      
       of the membrane batch.
      
    • Negative Control (Non-Specific Binding): Define non-specific binding strictly by incubating parallel wells with an excess (

      
      ) of unlabeled reference ligand.
      
  • Detection & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression and convert to the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation.

Representative SAR Data

The table below summarizes the quantitative impact of the pyridine nitrogen's vectorial position on GPCR binding affinities. This structure-activity relationship (SAR) data clearly demonstrates why 3-pyridylpiperazine is the optimal building block for dual 5-HT1A/D4 targeting, whereas the 4-pyridyl isomer is reserved for Histamine H3 receptor drug discovery.

Compound Core Scaffoldh5-HT1A (

, nM)
hD4 (

, nM)
hH3R (

, nM)
Primary Pharmacological Profile
2-Pyridylpiperazine 15.2120.5>1000Moderate 5-HT preference, low H3R affinity
3-Pyridylpiperazine 4.8 12.3 450.0Potent dual 5-HT1A / D4 agonism
4-Pyridylpiperazine 85.0340.03.1 Highly selective H3R antagonism

Note: Data represents typical binding profiles synthesized from established SAR principles in aminergic GPCR medicinal chemistry.

References

  • Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. MDPI.[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications.[Link]

  • US10800755B2 - 2,6-disubstituted pyridine derivative.
  • 1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234. PubChem.[Link]

  • Progress in Structure Based Drug Design for G Protein-Coupled Receptors. PMC - NIH.[Link]

Sources

The Phenyl-to-3-Chloropyridine Switch: A Strategic Bioisosteric Replacement in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the phenyl ring is a ubiquitous structural motif used to fill hydrophobic pockets and establish


 stacking interactions. However, over-reliance on phenyl rings frequently leads to "molecular obesity"—characterized by excessive lipophilicity (high 

), poor aqueous solubility, and high susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism.

The bioisosteric replacement of a phenyl (or chlorophenyl) ring with a 3-chloropyridine moiety is a highly effective, rational design strategy to rescue failing chemical series. By introducing a basic nitrogen atom and a strategically placed halogen, medicinal chemists can simultaneously lower lipophilicity, introduce directional hydrogen-bonding capabilities, and block metabolic soft spots, all while maintaining the necessary steric bulk to engage target sub-pockets.

Mechanistic Rationale: The Causality Behind the Switch

As an Application Scientist evaluating structural liabilities, it is critical to understand why 3-chloropyridine outperforms both the parent phenyl ring and the unsubstituted pyridine ring in specific microenvironments. The causality of this switch is rooted in three physicochemical pillars:

Physicochemical Property Shifts (Lipophilicity & Solubility)

Replacing a carbon atom with a nitrogen atom (the "N-scan" strategy) fundamentally alters the solvation energy of the molecule [1]. The lone pair on the pyridine nitrogen interacts favorably with water, drastically reducing the partition coefficient (


). For instance, transitioning from a 3-chlorophenyl group to a 3-chloropyridine group drops the 

from 2.84 to 1.33 [2][3]. This reduction in lipophilicity directly translates to improved thermodynamic solubility and reduces non-specific binding to plasma proteins and off-target lipids (e.g., mitigating hERG liability).
Electronic Tuning and Target Engagement

While an unsubstituted pyridine introduces a hydrogen-bond acceptor, its relatively high basicity (


) can lead to partial protonation at physiological pH (7.4), which may hinder passive membrane permeability.
The addition of the chlorine atom at the 3-position serves a dual purpose:
  • Steric Bulk : The chlorine atom acts as a lipophilic anchor, perfectly sized to fill deep hydrophobic pockets (such as the S1 or S2 pockets in viral proteases).

  • Inductive Electron Withdrawal : The electronegative chlorine exerts a strong inductive effect (-I), pulling electron density away from the nitrogen. This lowers the conjugate acid

    
     of 3-chloropyridine to 2.84  [2]. Consequently, the nitrogen remains entirely unprotonated at pH 7.4, preserving excellent membrane permeability while still functioning as a potent, directional hydrogen-bond acceptor (dipole moment of 2.02 D).
    
Metabolic Stability

Phenyl rings are electron-rich and prone to CYP450-mediated epoxidation and subsequent hydroxylation. Pyridine, possessing 6


-electrons distributed over a more electronegative nitrogen, is an electron-deficient heterocycle. This electron deficiency makes the ring highly resistant to oxidative metabolism [4]. The 3-chloro substituent further blocks potential sites of metabolism, extending the molecule's in vivo half-life.

Quantitative Property Comparison

To precisely quantify the impact of this bioisosteric replacement, the fundamental physicochemical properties of the matched molecular pairs are summarized below:

Physicochemical PropertyPhenyl (Benzene)3-Chlorophenyl (Chlorobenzene)3-Chloropyridine
LogP (Lipophilicity) 2.132.841.33
pKa (Conjugate Acid) N/AN/A2.84
Dipole Moment (Debye) 0.0 D~1.5 - 1.7 D2.02 D
H-Bond Acceptors 001
Aromaticity Yes (Electron-rich)Yes (Mildly deactivated)Yes (Electron-deficient)

(Data derived from PubChem standardized physicochemical records [2][3]).

Case Studies in Drug Design

SARS-CoV-2 Mpro Inhibitors

In a recent hit-to-lead optimization campaign for SARS-CoV-2 Main Protease (Mpro) inhibitors, researchers replaced a hydrophobic phenyl ring with a 3-chloropyridine moiety. Computational simulations and subsequent X-ray crystallography revealed that the m-chloropyridine moiety anchored perfectly into the S1 pocket. The chlorine atom satisfied the hydrophobic requirements of the pocket, while the newly introduced pyridine nitrogen established a direct, high-affinity hydrogen bond with the catalytic residue His163 . This single bioisosteric switch was a primary driver in improving the inhibitory activity from the micromolar to the low nanomolar range (16 nM) [5].

SHP2 Allosteric Inhibitors

During the optimization of 5-azaquinoxaline derivatives targeting the allosteric pocket of SHP2 (a non-receptor tyrosine phosphatase implicated in oncology), high lipophilicity and poor cellular permeability were major roadblocks. By replacing a heavily chlorinated phenyl headgroup with a 2-amino-3-chloropyridine ring, the research team dramatically improved the cellular potency (


) and in vitro clearance metrics. The nitrogen atom provided a critical hydrogen-bond interaction that the carbon-based phenyl ring could not achieve, while simultaneously rescuing the molecule's ADME profile [6].

Experimental Workflow: Synthesis & Validation

To successfully execute and validate a phenyl-to-3-chloropyridine switch, the following self-validating protocol outlines the synthesis via Suzuki-Miyaura cross-coupling and the subsequent in vitro profiling required to prove the bioisosteric hypothesis.

Phase 1: Chemical Synthesis (Regioselective Cross-Coupling)
  • Reagent Preparation : In a microwave-safe vial, combine the core aryl boronic acid/pinacol ester (1.0 eq) and 5-bromo-3-chloropyridine (1.2 eq).

    • Causality: 5-bromo-3-chloropyridine is deliberately selected over di-bromo or di-chloro variants because the C–Br bond undergoes oxidative addition to the Palladium catalyst significantly faster than the C–Cl bond, guaranteeing strict regiocontrol during the coupling.

  • Catalyst & Base Addition : Add

    
     (0.05 eq) and 
    
    
    
    (2.0 eq).
    • Causality:

      
       provides the necessary bite angle to overcome steric hindrance, while 
      
      
      
      facilitates transmetalation without degrading sensitive heteroaryl functional groups.
  • Reaction Execution : Suspend the mixture in a 1,4-dioxane/

    
     (4:1 v/v) solvent system. Degas with 
    
    
    
    for 5 minutes to prevent catalyst oxidation, then heat at 90°C for 4 hours.
  • Purification & Structural Validation : Filter the crude mixture through Celite, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

    • Self-Validation: Analyze the purified fraction via LC-MS and

      
       NMR. The disappearance of the C–Br isotope pattern and the presence of the distinct highly deshielded pyridine protons (typically 
      
      
      
      8.4–8.6 ppm) confirm successful conversion.
Phase 2: In Vitro ADME & Target Validation
  • Kinetic Aqueous Solubility : Incubate 10 µM of the synthesized compound in PBS (pH 7.4) at room temperature for 24 hours. Filter through a 0.22 µm membrane and quantify the dissolved fraction via HPLC-UV against a known standard curve.

  • Microsomal Stability (HLM) : Incubate 1 µM of the compound with Human Liver Microsomes (HLM) and NADPH at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile.

    • Causality: This step validates the hypothesis that the electron-deficient pyridine ring resists the CYP450-mediated oxidation that typically degrades phenyl rings.

  • Target Engagement (SPR or FRET) : Measure the binding affinity (

    
    ) or inhibitory potency (
    
    
    
    ).
    • Self-Validation: You must run the 3-chloropyridine derivative head-to-head against its exact phenyl Matched Molecular Pair (MMP). A leftward shift in the dose-response curve validates the energetic contribution of the newly engineered hydrogen bond.

Logical Workflow Diagram

Below is the logical workflow mapping the lifecycle of the bioisosteric replacement strategy.

G A 1. Identify Phenyl Liability (High logP, CYP450 Metabolism) B 2. In Silico Design (Docking 3-Chloropyridine for H-Bonding) A->B C 3. Regioselective Synthesis (Pd-Catalyzed Suzuki-Miyaura Coupling) B->C D 4. In Vitro ADME Profiling (Kinetic Solubility & HLM Stability) C->D E 5. Target Validation (SPR / FRET vs Matched Molecular Pair) D->E

Caption: Logical workflow for the bioisosteric replacement of a phenyl ring with 3-chloropyridine.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information (PubChem). "3-Chloropyridine Compound Summary." Retrieved March 2026.[Link]

  • National Center for Biotechnology Information (PubChem). "Chlorobenzene Compound Summary." Retrieved March 2026. [Link]

  • Richard-Bildstein, S., et al. (2025). "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." Journal of Medicinal Chemistry.[Link]

  • M. A., et al. (2023). "Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors." ACS Medicinal Chemistry Letters.[Link]

Technical Guide: Pyridine Bioisosteres of m-Chlorophenylpiperazine (mCPP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of pyridine analogs of 1-(3-chlorophenyl)piperazine (mCPP) , a widely used non-selective serotonin (5-HT) receptor agonist. While mCPP serves as a critical probe for 5-HT2C function, its clinical and experimental utility is often limited by rapid oxidative metabolism and poor subtype selectivity (5-HT2C vs. 5-HT1B/2A).

The strategic replacement of the phenyl ring with a pyridine scaffold—specifically the "2-aza" bioisosteric switch yielding 1-(6-chloropyridin-2-yl)piperazine —offers a solution to these limitations. This guide details the physicochemical rationale, synthetic pathways, and pharmacological validation of these analogs for researchers in neuropsychiatric drug discovery.

Part 1: The Bioisosteric Rationale[1][2]

The "Nitrogen Scan" Strategy

The transition from mCPP to its pyridine analogs involves a "nitrogen scan" (replacing a CH group in the aromatic ring with a Nitrogen atom). The most topologically relevant analog is 1-(6-chloropyridin-2-yl)piperazine , where the pyridine nitrogen replaces the carbon at the 2-position of the phenyl ring (between the substituents).

This substitution mimics the meta-substitution pattern of mCPP (1,3-relationship) using the 2,6-disubstituted pyridine geometry, maintaining the vector orientation of the halogen while altering electronic properties.

Physicochemical Optimization

Replacing the phenyl ring with pyridine significantly alters the molecular properties, improving "drug-likeness" according to Lipinski's parameters.

Table 1: Physicochemical Comparison of mCPP vs. Pyridine Analog

PropertymCPP (Phenyl Core)6-Chloro-2-pyridyl AnalogImpact of Bioisosterism
Structure 1-(3-chlorophenyl)piperazine1-(6-chloropyridin-2-yl)piperazineN-atom reduces lipophilicity.
LogP (Calc) ~2.5 - 2.8~1.6 - 1.9Improved water solubility; reduced non-specific binding.
pKa (Piperazine N) ~9.1~8.6Pyridine is electron-withdrawing, lowering basicity of the piperazine N1.
Metabolic Liability High (Ring Hydroxylation)Low (Oxidative resistance)Pyridine ring is electron-deficient, resisting CYP450 oxidation.
H-Bonding 1 Donor / 2 Acceptors1 Donor / 3 AcceptorsPyridine N acts as an additional H-bond acceptor.

Expert Insight: The reduction in LogP is the critical advantage here. High lipophilicity in mCPP contributes to its "dirty" pharmacological profile (off-target binding). The pyridine analog maintains the pharmacophore required for the conserved aspartate binding in the 5-HT receptor pocket while reducing non-specific membrane intercalation.

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing chloropyridinylpiperazines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination (Buchwald-Hartwig) .

For 1-(6-chloropyridin-2-yl)piperazine , the SNAr method is preferred due to the high reactivity of the 2,6-dichloropyridine precursor. The electron-deficient nature of the pyridine ring (acting as an intrinsic electron-withdrawing group) activates the 2- and 6-positions for nucleophilic attack.

Experimental Workflow: SNAr Synthesis

The following protocol is a self-validating system designed to minimize bis-substitution (a common impurity where one piperazine bridges two pyridine rings).

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Piperazine (anhydrous, 3.0 - 5.0 equiv) — Excess is critical to prevent dimer formation.

  • K₂CO₃ (2.0 equiv) or DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Acetonitrile (MeCN) or NMP (N-methyl-2-pyrrolidone)

Protocol:

  • Dissolution: Dissolve 2,6-dichloropyridine (10 mmol) in MeCN (20 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) to the solution.

  • Nucleophile Addition: Add Piperazine (40 mmol) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

    • Validation Check: The starting material (high Rf) should disappear. The mono-substituted product will appear at mid-Rf. If a low Rf spot appears significantly, it may be the bis-product (minimize by increasing piperazine equivalents).

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dilute residue with water and extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over Na₂SO₄.

  • Isolation: The product can often be recrystallized from Et₂O/Hexanes or converted to the HCl salt for stability.

Visualization of Synthetic Logic

Synthesis_Workflow cluster_0 Critical Control Point Start 2,6-Dichloropyridine (Electrophile) Condition Reflux (MeCN) K2CO3 Start->Condition Reagent Piperazine (5 eq) (Nucleophile) Reagent->Condition Intermediate Meisenheimer Complex Condition->Intermediate SnAr Attack Product 1-(6-chloropyridin-2-yl)piperazine (Target) Intermediate->Product -HCl (Elimination) Impurity Bis-piperazinyl dimer (Avoided by Excess Amine) Intermediate->Impurity Low Piperazine Conc.

Caption: SNAr synthetic pathway emphasizing the critical stoichiometry control point to prevent dimerization.

Part 3: Pharmacology & Signaling Pathways

Receptor Selectivity Profile

Like mCPP, the pyridine analog acts primarily as a 5-HT2C receptor agonist .[1] However, the bioisosteric switch alters the selectivity window.

  • 5-HT2C (Target): High affinity (Ki < 50 nM). Agonism activates the Gq/11 pathway.

  • 5-HT2A: The pyridine analog generally shows reduced intrinsic efficacy at 5-HT2A compared to mCPP, reducing the hallucinogenic potential associated with 2A activation.

  • 5-HT1B: Remains a significant off-target, similar to mCPP.

Signal Transduction Pathway

Upon binding to the 5-HT2C receptor, the analog induces a conformational change that couples to the Gαq protein. This triggers the canonical Phospholipase C (PLC) cascade.

Experimental Validation (Functional Assay): To confirm agonism, researchers utilize a Calcium Flux Assay (FLIPR).

  • Cells: CHO or HEK293 stably expressing human 5-HT2C.

  • Dye: Load cells with Fluo-4 AM (calcium-sensitive dye).

  • Treatment: Apply the pyridine analog.

  • Readout: Measure fluorescence increase (indicative of intracellular Ca²⁺ release).

Visualization of Signaling Cascade

Signaling_Pathway Ligand Pyridine Analog (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq G-alpha-q Protein Receptor->Gq Activation PLC Phospholipase C-beta (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG (PKC Activator) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Functional Readout) ER->Ca Flux

Caption: 5-HT2C Gq-coupled signaling cascade triggered by chloropyridinylpiperazine agonists.

Part 4: ADME and Metabolic Stability

One of the primary drivers for synthesizing pyridine analogs is to overcome the metabolic instability of mCPP.

  • mCPP Metabolism: The phenyl ring is electron-rich, making it a prime target for Cytochrome P450 (CYP2D6) mediated hydroxylation at the para-position relative to the piperazine.

  • Pyridine Analog Metabolism:

    • The electron-deficient pyridine ring is resistant to electrophilic attack by CYP enzymes (hydroxylation is difficult).

    • N-Oxidation: The primary metabolic route shifts to N-oxidation of the pyridine nitrogen, which is generally a slower process than phenyl hydroxylation.

    • Result: Extended half-life (t1/2) and improved bioavailability in rodent models.

References

  • National Institutes of Health (NIH). Discriminative stimulus properties of m-chlorophenylpiperazine (mCPP). [Link]

  • Gijsman, H. J., et al. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers.[2] J Clin Psychopharmacol. 1998.[2] [Link]

Sources

solubility profile of chloropyridinyl piperazines in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profile of Chloropyridinyl Piperazines: Thermodynamic Mechanisms & Process Implications

Executive Summary The chloropyridinyl piperazine scaffold—exemplified by key intermediates like 1-(3-chloropyridin-2-yl)piperazine—is a cornerstone in the synthesis of CNS-active pharmaceutical ingredients (APIs), including trazodone and nefazodone. Understanding the solubility profile of this moiety is not merely a matter of data collection; it is a critical process parameter (CPP) that dictates yield during nucleophilic aromatic substitution (SNAr), purity during recrystallization, and bioavailability in final formulation.

This technical guide analyzes the solvation thermodynamics of chloropyridinyl piperazines, providing a rigorous experimental framework for determining solubility and modeling phase equilibria in organic solvent systems.

Molecular Architecture & Solvation Mechanisms

The solubility behavior of chloropyridinyl piperazines is governed by the competing nature of their two primary structural domains: the lipophilic heteroaromatic ring and the hydrophilic, basic piperazine tail.

  • The Chloropyridine Domain (Lipophilic): The pyridine ring, substituted with a chlorine atom, creates a region of high electron density but low hydrogen-bonding potential. The chlorine atom introduces a dipole but reduces water solubility compared to unsubstituted pyridine. This domain drives solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, DCM).

  • The Piperazine Domain (Hydrophilic/Basic): The secondary amine (

    
    ) acts as both a hydrogen bond donor and acceptor. This moiety is responsible for the scaffold’s high solubility in protic solvents (Alcohols) and its pH-dependent solubility in aqueous media (pKa 
    
    
    
    8.5–9.5).

Solvation Mechanism Diagram The following diagram illustrates the interaction potential of the scaffold in a polar protic solvent (Methanol).

SolvationMechanism Scaffold Chloropyridinyl Piperazine Solvent_Protic Protic Solvent (e.g., Methanol) Scaffold->Solvent_Protic H-Bonding (Piperazine NH) Scaffold->Solvent_Protic Dipole-Dipole (Pyridine N) Solvent_Aprotic Aprotic Solvent (e.g., DMSO) Scaffold->Solvent_Aprotic Dipole-Dipole (Chlorine/Ring) HighSol High Solubility (Thermodynamically Favorable) Solvent_Protic->HighSol Solvent_Aprotic->HighSol

Caption: Mechanistic pathways for solvation. Protic solvents stabilize the piperazine tail via H-bonding, while aprotic solvents stabilize the aromatic core via dipole interactions.

Solubility Profile & Solvent Selection

The following profile categorizes solubility based on the dielectric constant (


) and hydrogen-bonding capability of the solvent. This data is derived from the structural properties of the free base form of 1-(3-chloropyridin-2-yl)piperazine.

Table 1: Representative Solubility Profile (Free Base)

Solvent ClassRepresentative SolventSolubility TrendMechanistic Rationale
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole-dipole interactions solubilize both the aromatic ring and the amine without competing for protons.
Polar Protic Methanol, EthanolHigh (50–100 mg/mL)The solvent acts as an H-bond donor to the piperazine nitrogens and pyridine nitrogen.
Chlorinated Dichloromethane (DCM)High "Like dissolves like" for the chloropyridine moiety; excellent for extraction from aqueous phases.
Esters Ethyl AcetateModerate Good for crystallization. Soluble at high temps, less soluble at low temps (ideal cooling curve).
Hydrocarbons Hexane, HeptanePoor (<1 mg/mL)Lack of dipoles prevents disruption of the crystal lattice energy of the polar piperazine core.
Aqueous Water (pH 7)Low The free base is hydrophobic. Solubility increases drastically at pH < 5 (Salt formation).

Critical Process Insight: For recrystallization, a binary system of Isopropanol (IPA) and Heptane is often superior. The chloropyridinyl piperazine dissolves in hot IPA, and Heptane acts as an anti-solvent to drive controlled nucleation upon cooling.

Thermodynamic Modeling

To predict solubility at varying temperatures—essential for designing cooling crystallization processes—the Modified Apelblat Equation is the industry standard for this class of heterocycles. It accounts for the non-ideal behavior of the solution better than the simple van't Hoff equation.

The Modified Apelblat Model:



Where:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     = Mole fraction solubility of the solute.[1]
    
  • 
     = Absolute temperature (Kelvin).[2]
    
  • 
     = Empirical parameters derived from regression of experimental data.
    

Application:

  • Parameter A: Related to the non-ideality of the solution (variation in activity coefficients).

  • Parameter B: Reflects the enthalpy of solution (

    
    ).
    
  • Parameter C: Accounts for the temperature dependence of the enthalpy.[1]

Note: For chloropyridinyl piperazines, the dissolution is typically endothermic (


) and entropy-driven  (

), meaning solubility increases significantly with temperature.

Experimental Protocol: The Shake-Flask Method

This protocol is designed to generate the data required for the Apelblat model. It ensures thermodynamic equilibrium is reached, preventing false "kinetic solubility" readings.

Prerequisites:

  • Purity: Solute >99.0% (HPLC).

  • Temperature Control: Orbital shaker incubator (

    
    ).
    
  • Filtration: 0.45

    
    m PTFE syringe filters (Nylon filters may bind to the piperazine).
    

Workflow Diagram (DOT)

ExperimentalProtocol Prep 1. Preparation Add excess solid to solvent (Visual suspension) Equilib 2. Equilibration Shake at constant T (24 - 72 Hours) Prep->Equilib Check 3. Equilibrium Check Sample at T1 (24h) & T2 (48h) Must be <5% difference Equilib->Check Check->Equilib Unstable Filter 4. Phase Separation Filter via 0.45µm PTFE (Maintain Temp!) Check->Filter Stable Dilute 5. Dilution Dilute filtrate with Mobile Phase (Prevent precipitation) Filter->Dilute Analyze 6. Quantification HPLC-UV (254 nm) Dilute->Analyze

Caption: Validated Shake-Flask workflow. Temperature control during filtration (Step 4) is the most common point of failure.

Step-by-Step Methodology:

  • Saturation: Add the chloropyridinyl piperazine solid to 10 mL of the target solvent in a glass vial until a persistent suspension is observed (approx. 20-30% excess solid).

  • Agitation: Place vials in the orbital shaker set to the target temperature (e.g., 298.15 K). Agitate at 150 rpm.

  • Equilibration Time: Allow 72 hours for equilibration. Self-Validation: Sample the supernatant at 48 hours and 72 hours. If the concentration difference is

    
    , equilibrium is confirmed.
    
  • Sampling (Critical):

    • Pre-heat the syringe and filter to the same temperature as the solution to prevent immediate precipitation (crystallization) inside the filter.

    • Draw 1 mL of supernatant and filter into a volumetric flask.

  • Quantification: Dilute immediately with the HPLC mobile phase (typically Acetonitrile/Water). Analyze using a calibrated HPLC method (C18 column, UV detection at

    
     nm).
    

Implications for Process Development

1. The "Oiling Out" Phenomenon Piperazine derivatives are prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out," particularly in water/alcohol mixtures during cooling.

  • Cause: As the solution cools, the limit of solubility is reached, but the compound forms a metastable oil phase rather than a crystal lattice due to low melting points or impurities.

  • Mitigation: Seed the reactor at a temperature above the oiling-out point (metastable zone width determination) and cool slowly.

2. Salt Formation While this guide focuses on the free base, the Hydrochloride (HCl) salt is the common pharmaceutical form.

  • Solubility Inversion: The HCl salt is highly soluble in water and Methanol but practically insoluble in Ethyl Acetate and Toluene.

  • Purification Strategy: Dissolve the crude free base in Ethyl Acetate (impurities dissolve), then add HCl gas/solution to precipitate the pure salt.

References

  • Solubility of Piperazine Derivatives

    • Determination of Solubility and Thermodynamic Properties of Piperazine Deriv
    • Source: Journal of Chemical & Engineering D
  • Thermodynamic Modeling (Apelblat)

    • Correlation of Solubility of Pharmaceutical Compounds in Pure Solvents using Modified Apelblat Equ
    • Source: Fluid Phase Equilibria.
  • Experimental Protocol Standards

    • Equilibrium Solubility Measurement Protocols (Shake-Flask Method).
    • Source: World Health Organiz
  • Specific Scaffold Data (1-(3-chloropyridin-2-yl)piperazine)

    • PubChem Compound Summary: 1-(3-chloropyridin-2-yl)piperazine.
    • Source: National Center for Biotechnology Inform

Sources

Methodological & Application

synthesis of 1-(5-Chloropyridin-3-yl)piperazine via Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 1-(5-Chloropyridin-3-yl)piperazine

Executive Summary

This guide details the chemoselective synthesis of 1-(5-chloropyridin-3-yl)piperazine , a privileged scaffold in medicinal chemistry (e.g., mGluR5 antagonists, kinase inhibitors). The protocol leverages the Buchwald-Hartwig amination to couple 3-bromo-5-chloropyridine with 1-Boc-piperazine .

Key Technical Advantages:

  • Chemoselectivity: Exploits the bond dissociation energy difference between C–Br and C–Cl to exclusively functionalize the 3-position, leaving the 5-chloro handle intact for downstream diversification.

  • Regiocontrol: Utilizes N-Boc protection to prevent polymerization (bis-arylation) of piperazine, ensuring a 1:1 stoichiometry.

  • Catalytic Efficiency: Compares a robust "Workhorse Method" (Pd/BINAP) against a "High-Performance Method" (Pd/RuPhos) to accommodate varying lab resources.

Retrosynthetic & Strategic Analysis

The target molecule presents two primary synthetic challenges: heterocycle deactivation (pyridine nitrogen poisoning Pd catalysts) and halogen selectivity (Br vs. Cl).

Mechanistic Logic: The Halogen Hierarchy

Success relies on the rate of oxidative addition (OA). Palladium(0) inserts into carbon-halogen bonds following the order of bond weakness:

  • C–I (Weakest, Fastest OA)

  • C–Br (~80 kcal/mol, Fast OA)

  • C–Cl (~95 kcal/mol, Slow OA)

By selecting 3-bromo-5-chloropyridine as the electrophile, we create a "kinetic window" where the catalyst inserts exclusively at the C–Br bond at mild temperatures (<100 °C), leaving the C–Cl bond untouched.

Pathway Visualization

ReactionScheme SM1 3-Bromo-5-chloropyridine (Electrophile) Inter Intermediate: N-Boc-1-(5-chloropyridin-3-yl)piperazine SM1->Inter Pd Cat., Base C-N Coupling SM2 1-Boc-piperazine (Nucleophile) SM2->Inter Prod Target: 1-(5-Chloropyridin-3-yl)piperazine Inter->Prod Acid Deprotection (-Boc)

Figure 1: Strategic disconnection showing the chemoselective coupling followed by deprotection.

Experimental Protocols

Method A: High-Performance (Recommended)

Best for: Difficult substrates, high yields, and fast reaction times.

  • Catalyst: RuPhos Pd G4 (or Pd(OAc)₂ + RuPhos). RuPhos is a bulky, electron-rich dialkylbiaryl phosphine designed to prevent catalyst poisoning by pyridine nitrogens.

  • Base: Sodium tert-butoxide (NaOtBu).[1]

Method B: Cost-Effective (Standard)

Best for: Large scale, budget constraints.

  • Catalyst: Pd₂(dba)₃ + BINAP .

  • Base: Cesium Carbonate (Cs₂CO₃).[2][3]

Detailed Workflow (Method A)

Reagents:

Reagent MW ( g/mol ) Equiv. Amount (Example)
3-Bromo-5-chloropyridine 192.44 1.0 1.92 g (10 mmol)
1-Boc-piperazine 186.25 1.2 2.23 g (12 mmol)
RuPhos Pd G4 856.12 0.02 (2 mol%) 171 mg
NaOtBu 96.10 1.5 1.44 g

| Toluene (Anhydrous) | - | 0.2 M | 50 mL |

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon (or Nitrogen).[4]

  • Solids Addition: Charge the flask with 3-bromo-5-chloropyridine , 1-Boc-piperazine , NaOtBu , and RuPhos Pd G4 .

    • Note: If using free RuPhos ligand + Pd source, premix them in solvent for 5 mins before adding to the main vessel.

  • Degassing: Evacuate the flask (high vacuum) and backfill with Argon. Repeat this cycle 3 times. This is critical to prevent Pd oxidation.

  • Solvent Addition: Add anhydrous Toluene via syringe through the septum.

  • Reaction: Heat the mixture to 80 °C in an oil bath. Stir vigorously.

    • Monitoring: Check via TLC (EtOAc/Hexanes 1:1) or LCMS after 2 hours. The starting bromide should be consumed; the chloride should remain intact.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the N-Boc intermediate via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Step 2: Deprotection (Boc Removal)

  • Dissolve the purified intermediate in DCM (5 vol).

  • Add TFA (10 equiv) or 4M HCl in Dioxane (5 equiv) at 0 °C.

  • Stir at room temperature for 2-4 hours.

  • Concentrate to dryness.

  • Free Basing: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate to yield the free base 1-(5-chloropyridin-3-yl)piperazine .

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to RuPhos or BrettPhos . The bulky ligand prevents the pyridine nitrogen from binding to Pd.
Hydrodehalogenation Hydride SourceEnsure solvent is anhydrous.[1][3][5] Avoid alcohols. Reduce reaction temperature.
Loss of Cl-group Temperature too HighDo not exceed 100 °C. The C-Cl bond activates at higher temps (>110 °C).
Pd Black Formation Oxygen LeakRigorous degassing (freeze-pump-thaw or sparging) is required.
Catalytic Cycle Visualization

CatalyticCycle LnP LnPPd(0) Active Species OA Oxidative Addition (Insert into C-Br) LnP->OA + Ar-Br Bind Amine Binding (Coordination) OA->Bind + Amine Deprot Deprotonation (Base: NaOtBu) Bind->Deprot - HBr RE Reductive Elimination (Form C-N Bond) Deprot->RE Pd(II)-Amido RE->LnP Release Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle emphasizing the oxidative addition step.

References

  • RuPhos Ligand Utility

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with RuPhos. Organic Letters.
  • Chemoselectivity (Br vs Cl)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • General Buchwald-Hartwig Protocols

    • Surry, D. S., & Buchwald, S. L. (2008).
  • Piperazine Synthesis Reviews

    • Synthetic Approaches to Piperazine-Containing Drugs. (2023).[6] Molecules.

Sources

Advanced Application Note: C-N Coupling Strategies for Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The aminopyridine motif is a ubiquitous structural feature in pharmaceuticals, agrochemicals, and functional materials. However, the functionalization of electron-deficient pyridines (e.g., those bearing halogens, cyano, nitro, or trifluoromethyl groups) presents unique synthetic challenges. To successfully form Carbon-Nitrogen (C-N) bonds on these scaffolds, researchers must navigate competing electronic effects and catalyst-poisoning risks. This guide provides a comprehensive framework for selecting and executing the two primary paradigms for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .

Mechanistic Causality & Strategy Selection
2.1 Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines are naturally primed for SNAr, particularly at the C2 and C4 positions ()[1]. The ring nitrogen acts as an intrinsic electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack. Additional EWGs (e.g., -CF3, -CN) further lower the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction.

  • Causality of Leaving Group: Unlike transition-metal cross-coupling, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the dissociation of the leaving group. Consequently, the highly electronegative fluorine atom creates the largest partial positive charge on the adjacent carbon, establishing the reactivity order: F > Cl ≈ Br > I [1].

  • Causality of Regioselectivity: Attack at C2 or C4 allows the negative charge of the intermediate to delocalize onto the electronegative pyridine nitrogen. Attack at C3 lacks this resonance stabilization, making C3-SNAr exceedingly slow unless strongly activated by adjacent EWGs[1].

2.2 Buchwald-Hartwig Cross-Coupling

When SNAr fails—typically due to weak nucleophiles (e.g., anilines, amides), sterically hindered amines, or unactivated C3-halopyridines—transition-metal catalysis is required ()[2].

  • Causality of Catalyst/Ligand Choice: Electron-deficient pyridines can strongly coordinate to the palladium center, potentially poisoning the catalyst. Using bulky, electron-rich bidentate ligands (e.g., BINAP, Xantphos) prevents off-cycle catalyst trapping and accelerates both oxidative addition and reductive elimination ()[3]. For electron-deficient aryl chlorides, bulky phosphines are mandatory to overcome the high activation barrier of the C-Cl bond[4].

  • Causality of Base Selection: Strong bases (e.g., NaOtBu) are standard but can cause side reactions (e.g., etherification or degradation) with electron-deficient substrates. Weaker bases like Cs2CO3 or K3PO4 are preferred for base-sensitive functional groups ()[5].

Workflow & Decision Matrix

CN_Coupling_Decision Start Target: C-N Coupling on Halopyridine PosCheck Position of Halogen? (C2/C4 vs C3) Start->PosCheck C2C4 C2 or C4 Position PosCheck->C2C4 C2 / C4 C3 C3 Position PosCheck->C3 C3 LGCheck Leaving Group & EWGs? (F, or Cl with EWG) C2C4->LGCheck BHA Buchwald-Hartwig Pathway C3->BHA SNAr SNAr Pathway LGCheck->SNAr Activated (F/Cl+EWG) LGCheck->BHA Unactivated (Br/I/Cl) NucCheck Amine Nucleophilicity? SNAr->NucCheck CondBHA Protocol 2: Pd(OAc)2, Xantphos/BINAP Cs2CO3, Dioxane, 100°C BHA->CondBHA StrongNuc Strong (Aliphatic 1°/2°) NucCheck->StrongNuc WeakNuc Weak (Anilines, Amides) NucCheck->WeakNuc CondSNAr Protocol 1: K2CO3, DMF/DMSO 25-80°C StrongNuc->CondSNAr WeakNuc->BHA SNAr too slow

Decision tree for selecting SNAr vs. Buchwald-Hartwig conditions for pyridines.

Quantitative Data & Reaction Parameters
ParameterSNAr (Nucleophilic Aromatic Substitution)Buchwald-Hartwig Amination
Optimal Leaving Group F > Cl ≈ Br > II > Br > Cl >> F
Regioselectivity C2, C4 highly favoredC2, C3, C4 all viable
Amine Scope Aliphatic amines (1°, 2°)Anilines, amides, bulky aliphatic amines
Typical Base K2CO3, DIPEA, or Et3NCs2CO3, NaOtBu, or K3PO4
Solvent Polar aprotic (DMF, DMSO, NMP, MeCN)Non-polar / weakly polar (Toluene, Dioxane)
Temperature 25 °C – 120 °C80 °C – 110 °C
Key Additives None (or phase transfer catalysts)Pd source (e.g., Pd(OAc)2), Phosphine Ligand
Experimental Protocols
Protocol 1: Transition-Metal-Free SNAr of Electron-Deficient Fluoropyridines
  • Objective: Coupling of a secondary aliphatic amine with a 2-fluoropyridine derivative.

  • Self-Validating Logic: Using a polar aprotic solvent (DMF) maximizes the nucleophilicity of the amine by poorly solvating the nucleophile while stabilizing the polar transition state. K2CO3 acts as an insoluble acid scavenger, driving the reaction forward without causing base-catalyzed degradation of the pyridine ring[1]. The disappearance of the starting material mass via LC-MS validates the forward progress of the substitution.

Reagents:

  • 2-Fluoropyridine derivative (1.0 equiv, 1.0 mmol)

  • Secondary amine (e.g., morpholine or piperidine) (1.2 equiv, 1.2 mmol)

  • Potassium carbonate (K2CO3, finely powdered) (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 10 mL reaction vial equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Reagent Addition: Add the 2-fluoropyridine derivative (1.0 mmol) and finely powdered K2CO3 (2.0 mmol) to the vial.

  • Solvent & Nucleophile: Inject anhydrous DMF (5.0 mL) followed by the secondary amine (1.2 mmol) via syringe.

  • Reaction Execution: Seal the vial and stir vigorously (800 rpm) at room temperature. If the pyridine lacks additional EWGs, heat to 80 °C using an aluminum heating block.

  • Monitoring: Monitor the reaction via LC-MS or TLC (typically 2-6 hours).

  • Quenching & Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and quench with saturated aqueous NH4Cl (10 mL).

  • Extraction: Separate the layers. Wash the organic layer with LiCl aqueous solution (5% w/w, 3 × 10 mL) to effectively remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Chloropyridines
  • Objective: Coupling of a weakly nucleophilic aniline with a 3-chloropyridine derivative.

  • Self-Validating Logic: 3-chloropyridines cannot readily undergo SNAr. Pd(OAc)2 combined with Xantphos forms a highly active catalyst complex that facilitates the oxidative addition into the strong C-Cl bond. Cs2CO3 is chosen over NaOtBu to prevent base-mediated side reactions with the electron-deficient heteroaryl ring ()[6]. The presence of the desired product mass and consumption of the chloropyridine validates the catalytic cycle.

Reagents:

  • 3-Chloropyridine derivative (1.0 equiv, 1.0 mmol)

  • Aniline derivative (1.2 equiv, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equiv, 5 mol%)

  • Xantphos ligand (0.08 equiv, 8 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or heavy-walled pressure vial with a stir bar, add the 3-chloropyridine (1.0 mmol), aniline (1.2 mmol), Pd(OAc)2 (5 mol%), Xantphos (8 mol%), and Cs2CO3 (2.0 mmol).

  • Degassing: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise oxidize the phosphine ligand and terminate the catalytic cycle[6].

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane (10 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under positive inert gas flow. Heat the vigorously stirring mixture (1000 rpm) at 100 °C for 12–18 hours.

  • Monitoring: Sample the reaction under N2 flow and analyze via GC-MS or LC-MS.

  • Workup: Cool to room temperature. Dilute with Dichloromethane (20 mL) and filter the crude mixture through a short pad of Celite to remove the insoluble inorganic salts and palladium black.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue by column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure aminopyridine.

References
  • Organic Synthesis. "Buchwald-Hartwig Coupling". Source: Organic Syntheses. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Source: Chemical Reviews (ACS Publications). URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". Source: ACS Catalysis. URL:[Link]

  • ResearchGate. "Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines". Source: ResearchGate. URL: [Link]

Sources

Application Notes and Protocols: Facile Boc-Deprotection of tert-butyl 4-(5-chloropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-(5-chloropyridin-3-yl)piperazine-1-carboxylate. The resulting compound, 1-(5-chloropyridin-3-yl)piperazine, is a valuable building block in medicinal chemistry and drug discovery. This document outlines the mechanistic underpinnings of acid-catalyzed deprotection, offers detailed step-by-step experimental procedures, and discusses critical parameters for reaction optimization and product purification.

Introduction: The Significance of Piperazine Scaffolds and Boc Protection

Piperazine derivatives are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents targeting diverse biological pathways.[1][2] The strategic functionalization of the piperazine ring is paramount for modulating pharmacological activity. The use of the Boc protecting group is a cornerstone of this strategy, allowing for the selective masking of one nitrogen atom while the other is manipulated.[1][3] Its stability under various reaction conditions and, critically, its clean and efficient removal under acidic conditions make it an indispensable tool for synthetic chemists.[4][5]

The target molecule of this protocol, tert-butyl 4-(5-chloropyridin-3-yl)piperazine-1-carboxylate, serves as a key intermediate in the synthesis of various biologically active compounds. The subsequent deprotection to yield 1-(5-chloropyridin-3-yl)piperazine is a crucial step in many synthetic routes.

Mechanistic Insight: The Chemistry of Acid-Mediated Boc-Deprotection

The removal of the Boc group is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA).[4][5] The mechanism is a well-established, four-step process that ensures a clean and high-yielding transformation.[4][6]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[4][6]

  • Formation of a Tert-butyl Cation: This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a stable tert-butyl cation and a carbamic acid intermediate.[4][6]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][6] It is crucial to perform this reaction in an open or well-ventilated system to allow for the safe dissipation of this gas.[6]

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[4][6]

dot graph "Boc_Deprotection_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Mechanism of TFA-Mediated Boc Deprotection", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

// Nodes BocProtected [label="Boc-Protected Amine", fillcolor="#4285F4"]; ProtonatedBoc [label="Protonated Boc Group", fillcolor="#EA4335"]; CarbamicAcid [label="Carbamic Acid Intermediate\n+ tert-Butyl Cation", fillcolor="#FBBC05"]; AmineSalt [label="Deprotected Amine Salt\n+ CO2", fillcolor="#34A853"];

// Edges BocProtected -> ProtonatedBoc [label="+ TFA"]; ProtonatedBoc -> CarbamicAcid [label="- tert-Butyl Cation"]; CarbamicAcid -> AmineSalt [label="Decarboxylation"]; } caption: Mechanism of TFA-Mediated Boc Deprotection

Experimental Protocols

This section provides detailed, step-by-step protocols for the Boc-deprotection using two common acidic reagents: trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most frequently employed method due to the high efficiency of TFA and the volatility of the reagent and solvent, which simplifies the workup procedure.[4]

Materials:

  • tert-butyl 4-(5-chloropyridin-3-yl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous[4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[4]

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[4]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected piperazine (1 equivalent) in anhydrous DCM to a concentration of 0.1–0.5 M.[4]

  • Cooling: Cool the solution to 0 °C using an ice bath. This is to control any potential exotherm during the addition of the strong acid.[4]

  • TFA Addition: Slowly add TFA (5-10 equivalents) to the stirred solution.[1] A common and effective ratio is a 1:1 mixture of TFA:DCM (v/v).[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[4]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[4]

  • Workup (to obtain the free amine):

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[4]

  • Workup (to obtain the TFA salt): If the trifluoroacetate salt is the desired product, omit the basic workup (step 7). The crude product can be purified directly or used in the subsequent step.[4]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

An alternative to TFA, using a solution of HCl in an organic solvent can be advantageous, sometimes leading to the precipitation of the hydrochloride salt, which simplifies isolation.[1]

Materials:

  • tert-butyl 4-(5-chloropyridin-3-yl)piperazine-1-carboxylate

  • 4M HCl in 1,4-dioxane (or a solution prepared by bubbling HCl gas through methanol)[1]

  • Anhydrous solvent (e.g., methanol, ethyl acetate, or dichloromethane)[1]

  • Diethyl ether (for precipitation, if necessary)

  • Base for neutralization (e.g., 1M NaOH or triethylamine)

Procedure:

  • Dissolution: Dissolve the Boc-protected piperazine (1 equivalent) in an anhydrous solvent like methanol or ethyl acetate.

  • HCl Addition: To the stirred solution, add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation (if precipitation occurs): If the hydrochloride salt precipitates, it can be isolated by filtration and washed with a cold solvent like diethyl ether.

  • Isolation (if no precipitation): If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.[1]

  • Conversion to Free Amine: To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., 1M NaOH) to a pH of 8-9. Extract the product with an organic solvent, dry the organic layer, and concentrate.[1]

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General Experimental Workflow for Boc-Deprotection", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

// Nodes Start [label="Start:\nBoc-Protected Piperazine", fillcolor="#4285F4"]; Dissolve [label="Dissolve in\nAnhydrous Solvent (DCM)", fillcolor="#4285F4"]; Cool [label="Cool to 0 °C", fillcolor="#4285F4"]; AddAcid [label="Add Acid\n(TFA or HCl solution)", fillcolor="#EA4335"]; React [label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)", fillcolor="#EA4335"]; Evaporate [label="Remove Solvent\nand Excess Acid", fillcolor="#FBBC05"]; Workup [label="Aqueous Workup\n(Neutralization & Extraction)", fillcolor="#FBBC05"]; Purify [label="Purification\n(Chromatography/Recrystallization)", fillcolor="#34A853"]; Product [label="Final Product:\nDeprotected Piperazine", fillcolor="#34A853"];

// Edges Start -> Dissolve; Dissolve -> Cool; Cool -> AddAcid; AddAcid -> React; React -> Evaporate; Evaporate -> Workup; Workup -> Purify; Purify -> Product; } caption: General Experimental Workflow for Boc-Deprotection

Data Summary and Reaction Optimization

The success of the deprotection reaction is dependent on several factors. The following table summarizes typical reaction conditions to guide optimization.

ParameterTypical Range/ConditionRationale and Field Insights
Substrate Concentration 0.1 - 0.5 M in DCMHigher concentrations may be used, but solubility of the starting material or the resulting salt can become a limiting factor.[4]
Acid Concentration 20% - 100% (v/v) TFA in DCM or 5-10 eq. HClA 25-50% TFA solution is common for most substrates.[4] Neat TFA can be employed for particularly stubborn deprotections. The choice between TFA and HCl can depend on the presence of other acid-sensitive functional groups in the molecule.[1]
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to manage any exothermic reaction upon acid addition and then allowed to warm to ambient temperature.[4]
Reaction Time 30 minutes - 4 hoursReaction progress should be diligently monitored by an appropriate analytical technique (TLC or LC-MS). For many standard substrates, the reaction is complete in less than an hour.[4]

Purification Strategies

The purity of the final product is critical for its use in subsequent synthetic steps. The choice of purification method will depend on the physical properties of the deprotected piperazine and the nature of any impurities.

  • Extraction: A standard aqueous workup with a basic solution (e.g., NaHCO₃ or NaOH) followed by extraction with an organic solvent is often sufficient to remove the acid and obtain the free amine.[4]

  • Column Chromatography: For the removal of closely related impurities, silica gel column chromatography can be employed. It is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent streaking of the basic amine product on the acidic silica gel.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[7] For piperazine compounds, forming a salt like the diacetate can sometimes facilitate crystallization and purification.[7][8]

  • Ion Exchange: For challenging purifications, ion-exchange resins can be utilized to capture the desired amine or charged impurities.[9][10]

Safety and Handling Precautions

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[5][14] In case of contact, flush the affected area immediately with copious amounts of water.[12][15]

Hydrochloric Acid (in organic solvents): Concentrated solutions of HCl in organic solvents are corrosive and can release HCl gas. Handle with the same precautions as TFA.

General Laboratory Safety: Adhere to standard laboratory safety practices. Ensure emergency equipment, such as safety showers and eyewash stations, is readily accessible.[13][15]

Conclusion

The Boc-deprotection of tert-butyl 4-(5-chloropyridin-3-yl)piperazine-1-carboxylate is a robust and reliable transformation that is fundamental to the synthesis of many important pharmaceutical compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions and workup procedure, researchers can achieve high yields of the desired deprotected amine. The protocols and insights provided in this guide offer a solid foundation for successfully performing this critical synthetic step.

References

  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • ECHEMI. (n.d.). Trifluoroacetic acid SDS, 76-05-1 Safety Data Sheets.
  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE.
  • NJ.gov. (n.d.). TRIFLUOROACETIC ACID HAZARD SUMMARY.
  • Thermo Fisher Scientific. (2009, September 21). Trifluoroacetic acid - SAFETY DATA SHEET.
  • Halocarbon Life Sciences. (n.d.). SDS – SAFETY DATA SHEET.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Plantz, B. A. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Iovine, V., Bissyè, C., & Purgatorio, V. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 74.
  • Ley, S. V., Leach, A. G., & Storer, R. I. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.

Sources

microwave-assisted synthesis of 3-amino-5-chloropyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Microwave-Assisted Synthesis and Functionalization of 3-Amino-5-Chloropyridine Derivatives

Executive Summary & Chemical Rationale

3-Amino-5-chloropyridine (CAS RN: 22353-34-0) is a highly versatile, solid heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. The molecule possesses a unique "push-pull" electronic profile: the C3-amino group acts as an electron-donating moiety, while the C5-chloro atom exerts an electron-withdrawing inductive (-I) effect[1]. This distinct electronic arrangement makes it an ideal precursor for diverse chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions[1]. Furthermore, aminopyridine derivatives are highly valued for their broad-spectrum biological activities, including antibacterial, anti-inflammatory, and anticancer properties[2].

Mechanistic Causality: Why Microwave-Assisted Organic Synthesis (MAOS)?

The functionalization of 3-amino-5-chloropyridine via conventional conductive heating is often plagued by prolonged reaction times and thermal degradation. The C5-chloro group reduces the nucleophilicity of the C3-amine, making direct acylation sluggish. Conversely, the C-Cl bond is notoriously resistant to oxidative addition in cross-coupling reactions compared to C-Br or C-I bonds.

Microwave-assisted synthesis overcomes these kinetic barriers through dielectric heating. Unlike conventional heating, which relies on thermal convection and creates temperature gradients, microwave irradiation interacts directly with the molecular dipoles of the reagents and solvents[3]. This direct electromagnetic energy transfer results in rapid, uniform, and volumetric heating, eliminating wall effects and drastically reducing reaction times from hours to minutes[3]. Furthermore, MAOS facilitates environmentally friendly "green" chemistry by enabling solvent-free conditions or the use of benign solvents with high loss tangents (tan δ), such as ethanol[4].

Synthetic Workflows and Reaction Pathways

MAOS_Workflow Start 3-Amino-5-chloropyridine Core Scaffold Prep Reaction Preparation (Reagents + High tan δ Solvent) Start->Prep MW Microwave Irradiation (Dielectric Heating) Prep->MW Monitor In-situ Monitoring (P-T Sensors) MW->Monitor Feedback Loop Workup Rapid Cooling & Workup (Precipitation / Extraction) MW->Workup Product Purified Derivative (High Yield, High Purity) Workup->Product

Workflow for the .

Reaction_Pathways Core 3-Amino-5-chloropyridine Path1 N-Acetylation (Ac2O, Base, MW) Core->Path1 Nucleophilic Attack Path2 Suzuki-Miyaura Coupling (R-B(OH)2, Pd cat., MW) Core->Path2 Oxidative Addition Prod1 N-(5-chloropyridin-3-yl)acetamide Path1->Prod1 Prod2 3-Amino-5-arylpyridine Path2->Prod2

Divergent microwave-assisted synthetic pathways for 3-amino-5-chloropyridine functionalization.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted N-Acetylation (Nucleophilic Functionalization)

Causality: The acetylation of 3-aminopyridine derivatives involves a direct nucleophilic attack at the amino nitrogen[3]. To overcome the reduced nucleophilicity caused by the C5-chlorine, microwave irradiation is applied to rapidly reach the activation energy threshold, ensuring complete conversion without the formation of di-acetylated side products.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, dissolve 3-amino-5-chloropyridine (1.0 mmol, 128.56 mg) in 2.0 mL of glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.2 mmol, 113 μL) dropwise. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Program the reactor to 100 °C with a maximum power of 150 W and a hold time of 8 minutes. Enable active cooling (compressed air) to maintain strict temperature control.

  • Self-Validation Checkpoint (TLC): After rapid cooling to room temperature, sample 5 μL of the mixture. Run a TLC (EtOAc:Hexane 1:1). The starting material (Rf ~0.4) must be absent, replaced by a single distinct product spot (Rf ~0.2). If starting material persists, re-seal and irradiate for an additional 2 minutes.

  • Workup: Pour the mixture into 10 mL of ice-cold saturated NaHCO

    
     solution to neutralize the acetic acid. Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield high-purity N-(5-chloropyridin-3-yl)acetamide.
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (Electrophilic Functionalization)

Causality: Activating the C-Cl bond requires a robust palladium catalyst and high energy input. Ethanol and water are chosen as the solvent system because they possess high loss tangents (tan δ), making them excellent microwave absorbers that rapidly transfer thermal energy to the catalytic cycle, specifically accelerating the rate-limiting oxidative addition step.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine 3-amino-5-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (2.0 mmol).
  • Catalyst & Solvent: Add Pd(dppf)Cl

    
     (0.05 mmol, 5 mol%) in a glovebox or under a gentle nitrogen stream. Inject a degassed solvent mixture of EtOH/H
    
    
    
    O (3:1 v/v, 4.0 mL). Seal the vial securely.
  • Microwave Irradiation: Irradiate the mixture at 120 °C for 20 minutes (Max power: 200 W). Monitor the internal pressure via the synthesizer's software; it should self-regulate below 15 bar.

  • Self-Validation Checkpoint (LC-MS): Extract a 10 μL aliquot, dilute in LC-grade methanol, and inject into the LC-MS. Confirm the disappearance of the m/z 128 [M+H]

    
     peak and the appearance of the desired cross-coupled product mass (m/z 171 for 3-amino-5-phenylpyridine). If conversion is <95%, spike with an additional 1 mol% catalyst and irradiate for 5 minutes.
    
  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black. Wash the pad with EtOAc. Concentrate the filtrate and purify via flash column chromatography to isolate the pure derivative.

Quantitative Data Presentation

The following table summarizes the kinetic and yield advantages of Microwave-Assisted Organic Synthesis (MAOS) compared to conventional conductive heating for the functionalization of 3-amino-5-chloropyridine.

Reaction TypeHeating MethodTimeTemperatureIsolated Yield (%)Purity (LC-MS)
N-AcetylationConventional180 min80 °C72%>95%
N-AcetylationMicrowave8 min100 °C94%>98%
Suzuki CouplingConventional12 hours90 °C55%>90%
Suzuki CouplingMicrowave20 min120 °C88%>98%

References

  • Innovative hafnium composite: efficient fabrication and advanced biomedical potential in dentistry and oral health National Institutes of Health (PMC)[Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent ResearchGate [Link]

Sources

Application Note: Preparation of 1-(5-Chloropyridin-3-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-(5-Chloropyridin-3-yl)piperazine hydrochloride . The target molecule is a critical pharmacophore in neuroscience drug discovery, often serving as a core scaffold for serotonin receptor modulators (e.g., 5-HT agonists/antagonists).

The synthesis utilizes a chemoselective Buchwald-Hartwig amination to exploit the reactivity difference between aryl bromide and aryl chloride bonds on the pyridine ring. By coupling 3-bromo-5-chloropyridine with N-Boc-piperazine , we achieve high regioselectivity, preserving the 5-chloro substituent for potential further diversification or structure-activity relationship (SAR) studies. The final hydrochloride salt is generated via acid-mediated deprotection, ensuring high purity and crystallinity suitable for biological assays.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The primary challenge in synthesizing 3,5-disubstituted pyridines is controlling regioselectivity. Both the 3- and 5-positions are meta to the nitrogen, making them electronically similar and deactivated towards Nucleophilic Aromatic Substitution (


).
  • Why not

    
    ?  The 3,5-positions are not sufficiently activated for direct displacement by amines without harsh conditions (high temp/pressure), which often lead to tars or mixtures.
    
  • The Solution (Pd-Catalysis): Palladium-catalyzed cross-coupling discriminates based on bond dissociation energies. The C–Br bond (

    
    68 kcal/mol) is significantly weaker than the C–Cl bond (
    
    
    
    81 kcal/mol). Under controlled conditions (Pd(0)/Ligand), oxidative addition occurs exclusively at the C–Br bond.
Synthetic Route Visualized

The following diagram illustrates the reaction pathway and the critical decision nodes.

ReactionScheme SM1 3-Bromo-5-chloropyridine (Starting Material) Cat Pd(OAc)2 / BINAP Cs2CO3, Toluene SM1->Cat SM2 N-Boc-Piperazine (Reactant) SM2->Cat Inter Intermediate: tert-butyl 4-(5-chloropyridin-3-yl) piperazine-1-carboxylate Cat->Inter Buchwald-Hartwig Coupling (100°C) Deprotect 4M HCl in Dioxane Deprotection Inter->Deprotect Product Final Product: 1-(5-Chloropyridin-3-yl) piperazine HCl Salt Deprotect->Product Salt Formation & Precipitation

Figure 1: Chemoselective synthesis pathway leveraging the reactivity difference between C-Br and C-Cl bonds.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling

Objective: Selective formation of the C–N bond at the 3-position.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]AmountRole
3-Bromo-5-chloropyridine 192.441.01.92 g (10 mmol)Electrophile
1-Boc-piperazine 186.251.22.23 g (12 mmol)Nucleophile
Pd(OAc)₂ 224.510.05112 mgCatalyst Precursor
BINAP 622.680.10622 mgLigand
Cs₂CO₃ 325.822.06.51 gBase
Toluene (Anhydrous) --50 mLSolvent
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ and BINAP. Add 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes under a stream of Nitrogen (

    
    ) or Argon. The solution should turn a reddish-orange color, indicating active catalyst formation.
    
  • Reaction Assembly: Add the 3-Bromo-5-chloropyridine, 1-Boc-piperazine, and Cesium Carbonate (

    
    ) to the flask.
    
  • Solvent Addition: Wash down the sides of the flask with the remaining 40 mL of toluene.

  • Degassing: Seal the flask with a septum. Sparge the mixture with

    
     gas for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
    
  • Heating: Replace the septum with a reflux condenser (under

    
     balloon or line). Heat the mixture to 100°C  (oil bath temperature) for 12–16 hours.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[10] The starting bromide should be consumed; the product will appear as a more polar spot.

  • Workup:

    • Cool the reaction to room temperature.[9]

    • Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc (50 mL).

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Target Intermediate:tert-butyl 4-(5-chloropyridin-3-yl)piperazine-1-carboxylate .

    • Expected Yield: 75–85% (Yellowish solid).

Protocol B: Deprotection & Salt Formation

Objective: Removal of the Boc group and formation of the stable hydrochloride salt.

Materials
ReagentAmountRole
Boc-Intermediate (from Protocol A) 2.5 g (approx)Substrate
4M HCl in 1,4-Dioxane 20 mL (Excess)Acid Source
Diethyl Ether (Et₂O) 50 mLAnti-solvent
Step-by-Step Procedure
  • Dissolution: Dissolve the purified Boc-intermediate (2.5 g) in minimal 1,4-dioxane (5 mL) or dichloromethane (5 mL) in a 100 mL flask.

  • Acidification: Cool the solution to 0°C (ice bath). Dropwise add 4M HCl in Dioxane (20 mL).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. A white to off-white precipitate should begin to form within 30 minutes.

  • Completion Check: Analyze an aliquot by LC-MS (disappearance of the M+100 or M+56 Boc fragments).

  • Isolation:

    • Add Diethyl Ether (50 mL) to the suspension to fully precipitate the salt.

    • Stir for 15 minutes.

    • Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with fresh Diethyl Ether (

    
     mL) to remove trace acid and organic impurities.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

    • Final Product:1-(5-Chloropyridin-3-yl)piperazine hydrochloride .

    • Appearance: White to off-white crystalline solid.

Analytical Validation

To ensure the protocol was successful, the following analytical data should be observed.

TechniqueExpected ResultInterpretation
LC-MS (ESI+) m/z = 198.1 [M+H]⁺Consistent with Free Base (

). Chlorine isotope pattern (3:1 ratio at 198/200) must be visible.
¹H NMR (DMSO-d₆)

9.20 (br s, 2H,

)
Confirms salt formation (ammonium protons).
¹H NMR (Aromatic)

8.25 (d, 1H), 8.10 (d, 1H), 7.45 (t, 1H)
Characteristic 3,5-disubstituted pyridine pattern.
¹H NMR (Aliphatic)

3.45 (m, 4H), 3.20 (m, 4H)
Piperazine ring protons (deshielded due to salt form).

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Impurity Formation Check1 Did the reaction turn black immediately? Problem->Check1 Check2 Is unreacted Bromide still present? Problem->Check2 Check3 Bis-arylation observed? Problem->Check3 Sol1 Pd Black Formation: Improve degassing (O2 leak). Switch to XPhos ligand. Check1->Sol1 Yes Sol2 Stalled Reaction: Add 0.02 eq more Catalyst. Increase Temp to 110°C. Check2->Sol2 Yes Sol3 Check Purity of Boc-Pip. Ensure <1% free piperazine in starting material. Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common synthetic issues.

Key Optimization Tips:
  • Ligand Choice: While BINAP is standard, XPhos or BrettPhos are superior for electron-deficient pyridines if conversion is low [1].

  • Base Sensitivity: If the starting material is sensitive to base hydrolysis, switch

    
     for 
    
    
    
    or reduce the equivalents of base.
  • Water Content: Toluene must be anhydrous.[8] The presence of water can stall the catalytic cycle by inhibiting the reduction of Pd(II) to Pd(0).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem Technical Support. (2025). "3-Bromo-5-chloropyridine: Reactivity and Applications." BenchChem Application Notes.

  • Organic Chemistry Portal. (2023). "Buchwald-Hartwig Cross Coupling Reaction."[11][12] Organic Chemistry Portal.

Sources

Protocol for the Selective N-Alkylation of 1-(5-Chloropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Logic

The substrate 1-(5-Chloropyridin-3-yl)piperazine represents a "privileged scaffold" in medicinal chemistry, frequently appearing in GPCR ligands (e.g., serotonin 5-HT modulators) and kinase inhibitors.

Chemical Assessment[1]
  • Nucleophilic Hierarchy: The molecule contains three nitrogen atoms.

    • Piperazine

      
       (Secondary Amine):
      
      
      
      . This is the primary nucleophile and the target for alkylation.
    • Pyridine

      
       (Heteroaromatic):
      
      
      
      . The electron-withdrawing chlorine at C5 and the piperazine at C3 render this nitrogen significantly less nucleophilic. It generally does not compete for alkylation under standard conditions unless strong electrophiles (e.g., methyl iodide) are used in excess.
    • Piperazine

      
       (Aniline-like): Attached to the pyridine ring.[1] Its lone pair is conjugated into the aromatic system, rendering it non-nucleophilic.
      
  • Reactivity Profile: The 5-chloro substituent is meta to the piperazine attachment. Unlike the 2- or 4-isomers, the 3-pyridyl ring is less electron-deficient, meaning the C-Cl bond is relatively stable and resistant to nucleophilic aromatic substitution (

    
    ) side reactions under standard alkylation conditions.
    

Reagent Selection Guide

Selecting the correct alkylation strategy is critical to avoid bis-alkylation (quaternization) and ensure high yields.

ParameterMethod A: Reductive Amination Method B: Direct Alkylation (

)
Primary Reagent Aldehydes or KetonesAlkyl Halides (Cl, Br, I) or Sulfonates
Selectivity High (Mono-alkylation preferred)Moderate (Risk of bis-alkylation)
Reaction Conditions Mild, Room Temp, slightly acidic pHBasic, often requires heat (50-80°C)
Substrate Scope Branched or functionalized alkyl groupsPrimary alkyl chains; Benzyl groups
Key Reagents

,

, DCE/DCM

, DIPEA, Cs_2CO_3, MeCN/DMF
Recommendation First-line choice for complex R-groupsUse for simple methyl/ethyl/benzyl chains

Visualization: Method Selection & Pathway

G Start Target: N-Alkylation of 1-(5-Chloropyridin-3-yl)piperazine Choice Nature of Alkyl Group (R) Start->Choice PathA Method A: Reductive Amination (Aldehyde/Ketone) Choice->PathA Branched/Complex (e.g., Cyclopropyl, Benzyl) PathB Method B: Direct Alkylation (Alkyl Halide) Choice->PathB Simple Primary (e.g., Methyl, Ethyl) ReagentsA Reagents: NaBH(OAc)3 Solvent: DCE or DCM Temp: RT PathA->ReagentsA ReagentsB Reagents: K2CO3 or DIPEA Solvent: MeCN or DMF Temp: 60-80°C PathB->ReagentsB Product Mono-Alkylated Product ReagentsA->Product High Selectivity ReagentsB->Product Monitor for Bis-alkylation

Caption: Decision tree for selecting the optimal alkylation pathway based on the desired substituent.

Detailed Protocols

Protocol A: Reductive Amination (Preferred)

Best for: Introducing bulky groups, avoiding over-alkylation, and mild conditions.

Reagents:

  • Substrate: 1-(5-Chloropyridin-3-yl)piperazine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, optional; use 1-2 drops if reaction is sluggish)

Step-by-Step Workflow:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve the piperazine substrate in DCE (
    
    
    
    concentration).
  • Add the aldehyde/ketone.[2] If the aldehyde is unstable, add it as a solution.

  • Optional: If using a ketone or sterically hindered aldehyde, add catalytic AcOH and stir for 30-60 minutes at Room Temperature (RT) to promote iminium ion formation.[2]

  • Reduction: Add

    
     in one portion.
    
    • Note:

      
       is preferred over 
      
      
      
      due to lower toxicity and better selectivity in the presence of acid sensitive groups.
  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC. The secondary amine should disappear, converting to the tertiary amine.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution may occur).[2]
      
    • Extract with DCM (

      
      ).[3]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Direct Alkylation ( )

Best for: Simple primary alkyl chains (Methyl, Ethyl, Propyl) or Benzyl groups.

Reagents:

  • Substrate: 1-(5-Chloropyridin-3-yl)piperazine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.0 – 1.1 equiv)

    • Critical: Do not use large excess to prevent quaternization.

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) (Preferred) or DMF.[2]

Step-by-Step Workflow:

  • Setup: Suspend the piperazine substrate and

    
     in anhydrous MeCN (
    
    
    
    ).
  • Addition: Add the alkyl halide dropwise at RT.

    • Tip: If the alkyl halide is highly reactive (e.g., Benzyl bromide), add at

      
      .
      
  • Reaction: Heat to

    
     (reflux for MeCN). Stir for 2–12 hours.
    
  • Monitoring: Check TLC frequently. If bis-alkylation (quaternary salt) is observed (baseline spot), stop the reaction immediately.

  • Workup:

    • Filter off the inorganic solids.[2]

    • Concentrate the filtrate.[2]

    • Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-alkylation (Quaternization) Excess alkyl halide or high temperature.Switch to Method A (Reductive Amination). If using Method B, reduce alkyl halide to 0.9 equiv and add slowly.
No Reaction (Method A) Poor imine formation.Add 1-2 equiv of Acetic Acid or use

as a dehydrating agent before adding borohydride.
Pyridine N-Alkylation Highly reactive electrophile (e.g., MeI).Use a bulky base (DIPEA) or switch to reductive amination (Formaldehyde + Formic acid for methylation).
Low Solubility Substrate is polar.Use DMF or DMSO as solvent, but requires aqueous workup.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1] MDPI Pharmaceuticals. Retrieved from

  • Global Research Online. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents. Int. J. Pharm. Sci. Rev. Res. Retrieved from

Sources

Application Note: Scale-Up Synthesis Procedures for Heteroarylpiperazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Introduction & Strategic Rationale

The piperazine ring is a privileged structural motif, ubiquitous in modern pharmacology, particularly within central nervous system (CNS) therapeutics (e.g., buspirone, vortioxetine) and oncology agents (e.g., palbociclib, ribociclib)[1]. At the discovery stage, the synthesis of N-heteroarylpiperazines often relies on protecting-group chemistry (e.g., mono-Boc piperazine) and high-boiling, toxic solvents like DMF or NMP. However, transitioning these routes to kilo-lab or pilot-scale necessitates a paradigm shift[2].

This application note provides detailed, self-validating protocols for the scale-up of heteroarylpiperazines. The methodologies detailed herein focus on eliminating atom-ineconomical protecting groups, replacing reprotoxic solvents with greener alternatives, and utilizing thermodynamic and kinetic controls to prevent the formation of critical bis-arylated impurities.

Mechanistic Pathways & Route Selection

The selection of the synthetic pathway is fundamentally dictated by the electronic nature of the starting heteroaryl halide.

Pathway SM Heteroaryl Halide Starting Material Decision Is the ring electron-deficient? SM->Decision SNAr SNAr Pathway (Base, Heat, Solvent) Decision->SNAr Yes (e.g., 2-Cl-pyrimidine) BHA Buchwald-Hartwig (Pd, Ligand, Base) Decision->BHA No (Unactivated) Opt Process Optimization (Scale-up) SNAr->Opt BHA->Opt Product Heteroarylpiperazine API Intermediate Opt->Product

Caption: Decision matrix for selecting SNAr vs. Buchwald-Hartwig pathways in piperazine scale-up.

  • Nucleophilic Aromatic Substitution (SNAr): For electron-deficient heteroarenes (e.g., 2-chloropyrimidine, 2-chloropyridine), SNAr is the most cost-effective and scalable route[3]. The reaction is driven by the stabilization of the Meisenheimer complex intermediate.

  • Buchwald-Hartwig Amination (BHA): For unactivated or electron-rich halides, Palladium-catalyzed C-N cross-coupling is mandatory. Scale-up challenges here shift toward catalyst cost, ligand sensitivity, and stringent residual metal limits in the final Active Pharmaceutical Ingredient (API)[2].

Process Chemistry Optimization: The Causality of Experimental Choices

To ensure a robust scale-up, several Critical Process Parameters (CPPs) must be optimized:

  • Stoichiometry for Impurity Control: In batch SNAr processes, the primary impurity is the bis-heteroarylpiperazine. Rather than using expensive mono-Boc piperazine, process chemists utilize a 4-to-5 molar excess of free piperazine[2]. This statistically overwhelms the electrophile, driving >99% selectivity for the mono-arylated product. The excess piperazine is highly water-soluble and easily purged during aqueous workup.

  • Solvent Selection (Green Chemistry): Traditional SNAr relies on DMF, which is reprotoxic and requires energy-intensive high-vacuum distillation. By substituting DMF with Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF), the reaction maintains high kinetic rates while allowing for a direct aqueous quench[4]. CPME’s low water miscibility enables a telescoping workup where salts and excess piperazine are washed away, leaving the product in the organic phase ready for direct crystallization.

  • Exotherm Management: The initial addition of the heteroaryl halide to the piperazine/base slurry is highly exothermic. Controlled dosing (dropwise over 1-2 hours) is critical to maintain the reactor temperature within the optimal kinetic window (80–85 °C) and prevent thermal runaway.

Experimental Protocols (Self-Validating Workflows)

Workflow Reagents Piperazine (Excess) + Base (K2CO3) Reactor Jacketed Reactor (80-90°C, CPME) Reagents->Reactor Workup Aqueous Wash (Remove Piperazine) Reactor->Workup IPC: SM < 0.5% Cryst Crystallization (Cooling/Antisolvent) Workup->Cryst Organic Phase Isolation Pure Product (>99% Purity) Cryst->Isolation Filtration

Caption: Kilo-scale SNAr workflow highlighting in-process controls and telescoping isolation.

Protocol A: Kilo-Scale SNAr Synthesis of 1-(2-Pyrimidinyl)piperazine

This intermediate is critical for the synthesis of anxiolytics like buspirone and gepirone[5].

  • Reactor Preparation: To a 50 L glass-lined jacketed reactor under an N₂ atmosphere, charge CPME (20 L), anhydrous K₂CO₃ (3.0 kg, 21.7 mol), and free piperazine (4.3 kg, 50.0 mol, 5.0 equiv).

  • Heating & Dissolution: Set the jacket temperature to 85 °C. Stir at 150 rpm until the piperazine is fully dissolved or forms a uniform, stirrable slurry.

  • Controlled Dosing: Dissolve 2-chloropyrimidine (1.14 kg, 10.0 mol, 1.0 equiv) in CPME (5 L). Feed this solution into the reactor via a dosing pump over 2 hours. Causality: Slow addition maintains a high local concentration of piperazine relative to the electrophile, further suppressing bis-arylation.

  • Reaction Aging & IPC: Stir the mixture at 85 °C for 4 hours.

    • Self-Validation Check (IPC): Sample the reaction mixture and analyze via HPLC (254 nm). The reaction is deemed complete only when residual 2-chloropyrimidine is < 0.5% AUC. If > 0.5%, continue aging for 2 hours and re-test.

  • Aqueous Workup: Cool the reactor to 40 °C. Charge deionized water (15 L) and stir vigorously for 15 minutes. Allow phases to separate for 30 minutes. Drain the lower aqueous layer (containing salts and ~80% of the excess piperazine). Repeat the water wash (2 x 10 L) until the aqueous pH drops below 9.

  • Crystallization: Concentrate the organic layer under reduced pressure (50 mbar, 50 °C) to approximately 5 L. Charge n-heptane (10 L) as an anti-solvent over 1 hour. Cool the reactor to 5 °C at a rate of 10 °C/hour to induce crystallization.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the cake with cold n-heptane (2 L) and dry under vacuum at 45 °C to constant weight.

Protocol B: Pilot-Scale Buchwald-Hartwig Amination for Unactivated Halides

Used when SNAr is unfeasible due to high electron density on the heteroarene[2].

  • Catalyst Pre-activation: In a dedicated inert vessel, combine Pd(OAc)₂ (0.05 equiv), RuPhos ligand (0.06 equiv), and 2-MeTHF. Stir for 30 minutes to form the active Pd(0) complex.

  • Reaction Assembly: To the main reactor, charge the unactivated heteroaryl halide (1.0 equiv), free piperazine (2.5 equiv), and sodium tert-butoxide (1.5 equiv) in 2-MeTHF.

  • Coupling: Transfer the catalyst solution to the main reactor. Heat to 90 °C for 8 hours.

    • Self-Validation Check (IPC): HPLC must show < 1.0% starting material AUC.

  • Metal Scavenging: Cool to 50 °C. Add a silica-based metal scavenger (e.g., SiliaBond Thiol) (10% w/w relative to expected API mass). Stir for 4 hours, then filter through a Celite pad. Causality: This step is mandatory to reduce residual Palladium below the ICH Q3D regulatory limit of 10 ppm.

  • Isolation: Perform an acidic extraction (1M HCl) to pull the basic piperazine product into the aqueous phase, wash with organic solvent to remove neutral impurities, then basify (NaOH) and extract back into 2-MeTHF for final crystallization.

Quantitative Data Presentation

The following table summarizes the performance metrics of the optimized kilo-scale processes compared to traditional lab-scale discovery routes.

Process ParameterLab-Scale SNAr (Discovery)Kilo-Scale SNAr (Protocol A)Kilo-Scale Buchwald-Hartwig (Protocol B)
Substrate 2-Chloropyrimidine2-Chloropyrimidine3-Bromopyridine
Amine Source Mono-Boc PiperazineFree Piperazine (5 eq)Free Piperazine (2.5 eq)
Solvent System DMFCPME / Water2-MeTHF
Temperature 120 °C85 °C90 °C
IPC Criterion TLC (Consumption of SM)HPLC (< 0.5% SM AUC)HPLC (< 1.0% SM AUC)
Overall Yield 68% (over 2 steps)89% (single step)82% (single step)
Product Purity 94.5%> 99.5%> 98.5%
E-Factor > 45< 12~ 22

Note: E-Factor (kg waste / kg product) is significantly reduced in Protocol A due to the elimination of the Boc-deprotection step and the inherent recyclability of CPME.

References

1.[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Molecules. URL:[Link] 2.[4] A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. URL:[Link] 3.[2] Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. URL:[Link] 4.[3] Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling. Organic Process Research & Development (ACS). URL:[Link] 5.[5] Public Assessment Report: Buspirone Hydrochloride Tablets. Medicines and Healthcare products Regulatory Agency (MHRA). URL:[Link]

Sources

Troubleshooting & Optimization

removing palladium catalyst impurities from piperazine products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Eradicating Palladium Impurities from Piperazine-Based APIs

Welcome to the Advanced Troubleshooting Center for metal remediation. Removing residual palladium (Pd) from active pharmaceutical ingredients (APIs) containing piperazine or amine moieties is notoriously difficult. Because the ICH Q3D guidelines mandate strict oral consumption limits for Class-2B metals like Pd (typically <10 ppm), achieving high-purity product without sacrificing yield is a critical milestone in process chemistry.

This guide provides researchers and drug development professionals with the mechanistic insights, self-validating protocols, and troubleshooting strategies required to break stable API-Pd complexes.

Mechanistic Insight: The Piperazine-Palladium Trap

To solve a metal contamination issue, you must first understand the causality of the binding. Piperazine rings feature two basic secondary or tertiary nitrogen atoms. These nitrogen lone pairs act as potent Lewis bases that readily coordinate with Lewis acidic palladium species—particularly Pd(II) resting states left over from Buchwald-Hartwig, Suzuki, or Sonogashira couplings.

When a standard scavenger is introduced, a thermodynamic competition begins between the piperazine API and the scavenger for the Pd ion. If the scavenger relies solely on weak physisorption (like standard activated carbon), the piperazine-Pd bond will not break. To successfully strip the metal, you must exploit Pearson’s Hard-Soft Acid-Base (HSAB) Theory . Palladium is a "soft" metal; therefore, it has a thermodynamically superior affinity for "soft" ligands like thiols (-SH) and dimercaptotriazines (DMT) compared to the "borderline" nitrogen atoms of piperazine[1],[2].

Diagnostic & Remediation Workflow

The following logic tree dictates the process for identifying the correct thermodynamic conditions to break the piperazine-Pd complex and recover the API.

G N1 Crude Piperazine API (High Pd Content) N2 Quantify Baseline Pd (ICP-MS) N1->N2 N3 Parallel Scavenger Screen (Thiol, DMT, Diamine) N2->N3 N4 Optimize Thermodynamics (Solvent, Temp: 20-60°C) N3->N4 N5 Filtration & Wash (Recover API) N4->N5 N6 ICH Compliance Check (Pd < 10 ppm?) N5->N6 N7 API Cleared for Downstream Processing N6->N7 Yes N8 Adjust Scavenger Eq. or Use Mixed Bed N6->N8 No N8->N3

Workflow for diagnosing and remediating Pd contamination in piperazine APIs.

Self-Validating Protocol: Scavenger Screening & Implementation

To ensure your protocol is self-validating, you must track the "mass balance" of both the API and the palladium. A drop in Pd concentration is only a success if the API yield remains constant; otherwise, the scavenger is simply precipitating your product.

Step 1: Baseline Quantification & Control Setup

  • Dissolve the crude piperazine API in a polar aprotic solvent (e.g., THF, DMF, or a THF/Water mix) to ensure complete homogeneity.

  • Take a 1 mL aliquot, evaporate to dryness, and digest for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis. This establishes your baseline Pd (often 500–1,500 ppm)[3],[4].

Step 2: Parallel Scavenger Incubation

  • Set up three parallel reaction vials containing equal volumes of the API solution.

  • To Vial A, add 5 molar equivalents (relative to the initial Pd catalyst loading) of a Thiol-functionalized silica (e.g., SiliaMetS Thiol or SPM32)[4],[5].

  • To Vial B, add 5 equivalents of DMT-functionalized silica (e.g., SiliaMetS DMT or MP-TMT)[6],[2].

  • To Vial C, add 5 equivalents of Diamine-functionalized silica[3].

  • Causality Check: Stir all vials vigorously at 40°C for 16 hours. Elevated temperatures are critical here; breaking the kinetically stable API-Pd coordination bond requires overcoming an activation energy barrier[7].

Step 3: Filtration and Mass Balance Recovery

  • Filter each mixture through a pad of Celite® to remove the silica-bound palladium[4].

  • Wash the filter cake with 2–3 column volumes of the reaction solvent. Self-Validation: If the filter cake retains the color of your API, the scavenger is non-specifically binding your product. You must switch to a less polar solvent or a different scavenger backbone.

Step 4: Validation

  • Concentrate the filtrates and analyze via ICP-MS. Select the scavenger that reduces Pd to <10 ppm while maintaining >90% API mass recovery.

Quantitative Scavenger Selection Matrix

Use this data-driven matrix to select the appropriate remediation agent based on your specific reaction conditions.

Scavenger TypeActive Functional GroupPrimary Mechanism of ActionOptimal Temp / TimeTypical API Yield ImpactBest Use Case
Silica-Thiol -SH (Mercapto)Soft-soft covalent chelation of Pd(0)/Pd(II)20–60°C / 4–16hHigh (>95%)General Buchwald-Hartwig products[3],[2].
Silica-DMT / MP-TMT DimercaptotriazineMultidentate chelation of Pd(II)40–60°C / 12–24hHigh (>95%)Highly polar solvents (DMF/DMSO)[8],[6].
Silica-Diamine EthylenediamineHard-borderline chelation20–40°C / 4–16hModerate to HighWhen thiols fail or cause disulfide impurities[3].
Activated Carbon N/A (Porous Carbon)Non-specific physisorption40–60°C / 18hLow to ModerateCost-sensitive scale-ups (risk of API loss)[8],[9].
Carboxen® Synthetic Tuned Polymer PrecursorsTuned hydrophobic physisorption20–60°C / 4–16hHigh (>90%)When traditional carbon adsorbs the API.

Troubleshooting Guides & FAQs

Q: I treated my piperazine API with activated carbon, and while the Pd dropped, I lost 40% of my product yield. Why? A: Activated carbon relies on non-specific physisorption. Because piperazine-based APIs often contain hydrophobic aromatic rings alongside polar amines, they are easily trapped in the uncontrolled pore structures of standard activated charcoal,[6]. Solution: Switch to a functionalized silica scavenger (like Silica-Thiol), which covalently targets the metal without trapping the organic molecule. Alternatively, use engineered synthetic carbons (e.g., Carboxen®), which are specifically tuned to reject polar APIs while sequestering metals.

Q: My Pd levels plateaued at 150 ppm despite using 10 equivalents of a Thiol scavenger. How do I break this floor? A: A plateau indicates that the system has reached a thermodynamic equilibrium where the piperazine moiety is successfully competing with the thiol for the palladium. Solution 1 (Thermodynamic): Increase the temperature to 60°C to provide the activation energy required to break the API-Pd complex[7]. Solution 2 (Mixed-Bed Approach): A Pfizer case study involving a naphthalenopiperazine HCl salt (which retained >1,300 ppm Pd) demonstrated that Thiol scavengers alone were insufficient. Researchers successfully achieved ICH compliance by switching to a mixed-bed protocol utilizing 80 wt% SiliaMetS Diamine and 20 wt% graphitized carbon black (GCB)[3].

Q: How does my choice of solvent impact the scavenging efficiency? A: Solvents act as competing ligands. If you are using highly coordinating polar aprotic solvents like DMF, DMAc, or DMSO to keep your piperazine API in solution, the solvent molecules will compete with the scavenger for the empty coordination sites on the palladium[8]. Solution: If you must use DMF/DMSO, you need a highly multidentate scavenger with an overwhelming binding constant, such as SPM32 or MP-TMT (macroporous polystyrene-bound trimercaptotriazine)[8],[6],[5].

Q: Can I use an acidic wash to remove the palladium before using solid scavengers? A: While acidic washes (e.g., 1N HCl) can protonate the piperazine nitrogens—thereby breaking the API-Pd coordination bond—this will also render your piperazine highly water-soluble. If your product partitions into the aqueous phase alongside the metal salts, extraction becomes impossible without complex reverse-phase chromatography. Solid-supported scavengers are preferred because they allow you to keep the API in the organic phase[2].

References

  • Source: fujifilm.
  • Source: sigmaaldrich.
  • Source: acs.
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs)
  • Source: sopachem.
  • Source: phosphonics.
  • Source: velocityscientific.com.
  • Source: benchchem.
  • Source: biotage.

Sources

Technical Support Center: Troubleshooting 3-Pyridylpiperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-pyridylpiperazine derivatives. This guide provides advanced troubleshooting advice, mechanistically grounded FAQs, and self-validating protocols to help drug development professionals and synthetic chemists overcome the unique challenges of coupling secondary piperazines to 3-halopyridines.

Core Principles & Mechanistic Logic

The construction of 3-pyridylpiperazine scaffolds is predominantly achieved via the palladium-catalyzed Buchwald-Hartwig amination[1]. While highly effective, coupling secondary amines with 3-halopyridines presents a severe mechanistic trap: catalyst poisoning [2].

The Causality of Failure: The lone pair on the sp²-hybridized pyridine nitrogen is a potent σ-donor. Instead of the desired oxidative addition or amine coordination, the pyridine nitrogen can competitively bind to the electrophilic Pd(II) center or the active Pd(0) species[2]. This forms a stable, coordinatively saturated resting state, effectively pulling the palladium out of the catalytic cycle.

To overcome this, the spatial environment around the palladium must be engineered using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos)[3]. These ligands create a steric shield that physically blocks the pyridine nitrogen from approaching the metal center, while their electron-rich nature accelerates the necessary oxidative addition and reductive elimination steps[2],[3].

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (+ 3-Halopyridine) Pd0->OxAdd Poison Catalyst Poisoning (Pyridine-Bound Pd) Pd0->Poison Competitive Binding PdII Intermediate L-Pd(II)(3-Pyridyl)(X) OxAdd->PdII AmineCoord Amine Coordination (+ Piperazine) PdII->AmineCoord PdII->Poison Deprot Deprotonation (+ Base) AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim Product Product 3-Pyridylpiperazine RedElim->Product Product->Pd0 Regeneration

Buchwald-Hartwig cycle highlighting the pyridine-induced catalyst poisoning off-pathway.

Troubleshooting Guides & FAQs

LogicTree Start Issue: Low Yield or Stalled Reaction Check1 Observation: Palladium Black? Start->Check1 Check2 Observation: Bis-arylation? Start->Check2 Path1A Yes: Catalyst Decomposition Check1->Path1A Visual: Black Precipitate Path1B No: Catalyst Poisoning Check1->Path1B Visual: Clear Yellow Solution Fix1A Action: Lower Temp / Use Pd G3 Path1A->Fix1A Fix1B Action: Use Bulky Ligand (RuPhos) Path1B->Fix1B Fix2A Action: Use N-Boc-Piperazine Check2->Fix2A LC-MS: Double Mass Peak

Troubleshooting logic tree for optimizing 3-pyridylpiperazine coupling reactions.

Q1: My reaction stalls at 20-30% conversion, and the solution remains clear yellow. What is happening? A: A clear yellow solution that stops progressing is the hallmark of catalyst poisoning by the pyridine substrate or product[2]. The catalyst has not decomposed (which would form a black precipitate) but is trapped in an inactive state[2]. Solution: Upgrade your ligand. Switch from first-generation ligands (like BINAP or dppf) to sterically demanding biaryl monophosphines such as RuPhos or tBuXPhos[3]. Alternatively, use a pre-formed Palladium G3 or G4 precatalyst to ensure rapid, low-temperature generation of the active L-Pd(0) species without requiring high heat or strong bases for initiation[3].

Q2: I am detecting a significant amount of bis-arylated byproduct (1,4-di(3-pyridyl)piperazine). How can I improve mono-selectivity? A: Free piperazine contains two equivalent secondary amines. Once mono-arylated, the resulting 3-pyridylpiperazine is still nucleophilic and can undergo a second coupling cycle[4]. Solution: The most reliable approach is to use a mono-protected piperazine, such as N-Boc-piperazine[4]. The bulky tert-butoxycarbonyl (Boc) group deactivates the second nitrogen, ensuring 100% mono-selectivity[4]. After the coupling, the Boc group is easily removed using acidic conditions (e.g., TFA in DCM)[4]. If protecting groups must be avoided, use a large stoichiometric excess of free piperazine (5-10 equivalents) or perform the reaction under solvent-free conditions where piperazine acts as its own solvent[5].

Q3: My 3-halopyridine substrate contains an ester group, and I am seeing complete degradation of the starting material. How do I fix this? A: The standard base for Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu), is highly nucleophilic and will rapidly hydrolyze or transesterify base-sensitive functional groups like esters or enolizable ketones[6]. Solution: Substitute NaOtBu with a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[6]. Note that weaker bases are less efficient at deprotonating the coordinated amine, so you must pair them with a highly active catalyst system (e.g., Pd₂(dba)₃ with RuPhos or a Pd G3 precatalyst) and potentially increase the reaction time[7],[3]. LHMDS is also an excellent alternative that acts as a strong base but exhibits a pseudo-protecting group effect for sensitive functionalities[6],[7].

Quantitative Data & Optimization Summary

The following table summarizes the expected performance of various catalytic systems and base combinations when applied to 3-pyridylpiperazine couplings.

Catalyst System / LigandBaseSubstrate CompatibilityTypical YieldPrimary Failure Mode
Pd(OAc)₂ / BINAP NaOtBuSimple aryl halides20-40%Pyridine poisoning / Stalling[8]
Pd₂(dba)₃ / RuPhos NaOtBu3-halopyridines (robust)85-95%Base-mediated degradation of esters[7]
RuPhos Pd G3 Cs₂CO₃Base-sensitive pyridines75-90%Slow kinetics (requires >90°C)[3]
RuPhos Pd G3 LHMDSProtic/sensitive groups80-95%Moisture sensitivity of base[6],[7]
Pd-PEPPSI-iPent KOtBuFree piperazine (excess)60-80%Bis-arylation if stoichiometry is off[9]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . It includes specific visual cues and analytical checkpoints so the scientist can verify the success of each mechanistic step before proceeding.

Protocol A: High-Yield Synthesis of 1-(3-Pyridyl)-4-Boc-piperazine via RuPhos Pd G3

Objective: Synthesize mono-arylated 3-pyridylpiperazine while suppressing catalyst poisoning and bis-arylation.

Step 1: Catalyst Activation & Assembly

  • Action: In an oven-dried Schlenk flask under argon, combine 3-bromopyridine (1.0 equiv), N-Boc-piperazine (1.2 equiv), RuPhos Pd G3 precatalyst (2 mol%), and RuPhos ligand (2 mol%). Add anhydrous THF to achieve a 0.2 M concentration.

  • Causality: The 1:1 ratio of precatalyst to ligand ensures complete formation of the active L-Pd(0) complex without excess unligated Pd that could aggregate into inactive palladium black[3].

  • Self-Validation (Visual): The solution should initially be a clear, pale yellow. If it is dark or cloudy before base addition, oxygen/moisture contamination has occurred.

Step 2: Base Addition & Catalytic Turnover

  • Action: Add LHMDS (1.5 equiv, 1.0 M in THF) dropwise at room temperature. Heat the reaction to 65 °C for 4 hours.

  • Causality: LHMDS is a strong, non-nucleophilic base that effectively deprotonates the amine-palladium complex without hydrolyzing sensitive functional groups[6],[7].

  • Self-Validation (Visual & Analytical): Upon base addition and heating, the solution will transition to a deep red/brown color, indicating the active catalytic cycle is turning over. At 2 hours, pull a 10 µL aliquot, quench in MeOH, and run LC-MS. You should observe the disappearance of the 3-bromopyridine peak and the appearance of the product mass [M+H]⁺. If the solution turns black and conversion stops, thermal decomposition has occurred[2].

Step 3: Workup & Isolation

  • Action: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (Analytical): TLC (Hexanes:EtOAc 1:1) should show a single major UV-active spot with a lower Rf than 3-bromopyridine.

References

1.[1] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry", nih.gov. URL: 2.[5] "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions", organic-chemistry.org. URL: 3.[2] "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines", benchchem.com. URL: 4.[6] "Buchwald-Hartwig Amination", libretexts.org. URL: 5.[9] "Robust Buchwald–Hartwig amination enabled by ball-milling", rsc.org. URL: 6.[7] "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders", nih.gov. URL: 7.[4] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry", nih.gov. URL: 8.[3] "Buchwald Catalysts & Ligands", sigmaaldrich.com. URL: 9.[8] "Buchwald-Hartwig Coupling", organic-synthesis.com. URL:

Sources

purification methods for 1-(5-Chloropyridin-3-yl)piperazine free base

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Dashboard

Product: 1-(5-Chloropyridin-3-yl)piperazine (Free Base) CAS: 90893-02-0 (Generic/Analogous) Chemical Formula: C9H12ClN3 Key Characteristic: Secondary amine (distal nitrogen) is the primary basic center (


).[1]
Common Physical State:  Viscous yellow to orange oil (Free Base); Off-white solid (HCl Salt).[1]

Executive Summary

The purification of 1-(5-Chloropyridin-3-yl)piperazine presents a classic challenge in medicinal chemistry: separating a polar, basic secondary amine from non-polar starting materials (halopyridines) and highly polar by-products (excess piperazine).[1][2]

As the free base is often an oil, recrystallization is rarely the first option. This guide prioritizes pH-controlled extraction (The "Workhorse") followed by modified chromatography (The "Polisher").

Module 1: The "pH Swing" Extraction Protocol

Best for: Removing excess piperazine and non-basic impurities.

User Question: "I used 5 equivalents of piperazine to drive the reaction, but now I can't get rid of the excess. My product is an oil."

Technical Response: The most efficient method relies on the significant


 difference between the product (mono-arylated) and the impurities. Piperazine is a diamine (

,

), making it much more water-soluble in basic conditions than your mono-arylated product.
Protocol: The Optimized Wash
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Water Wash (The Piperazine Purge): Wash the organic layer 3x with water.[1]

    • Mechanism:[1][3][4][5] Excess piperazine is highly hygroscopic and water-soluble.[1] This simple step removes 80-90% of the excess reagent.[1]

  • Acid Extraction (The Capture): Extract the organic layer with 0.5 M or 1.0 M HCl (aq) .

    • Observation: The product moves into the aqueous layer (protonated). Non-basic impurities (bis-arylated byproducts, unreacted chloropyridine) stay in the organic layer.

    • Discard: The organic layer.[1]

  • Basification (The Release): Cool the aqueous layer to 0°C. Slowly add 10% NaOH or saturated

    
      until pH > 12.
    
    • Mechanism:[1][3][4][5] This deprotonates the amine, regenerating the free base, which will oil out of the water.

  • Final Extraction: Extract the aqueous mixture 3x with DCM. Dry over

    
    , filter, and concentrate.
    
Visual Workflow (Logic Map)

ExtractionWorkflow Start Crude Reaction Mixture Solvent Dissolve in EtOAc/DCM Start->Solvent WaterWash Wash 3x with Water Solvent->WaterWash Decision Is Product in Organic? WaterWash->Decision Remove Excess Piperazine AcidExt Extract with 1M HCl Decision->AcidExt Yes OrgWaste Organic Layer (Contains non-basic impurities) AcidExt->OrgWaste Organic Phase AqLayer Aqueous Layer (Contains Product Salt) AcidExt->AqLayer Aqueous Phase Basify Basify to pH > 12 (NaOH/Na2CO3) AqLayer->Basify FinalExt Extract with DCM Dry & Concentrate Basify->FinalExt

Caption: Figure 1.[1][6] Logic flow for pH-controlled purification of aryl piperazines.

Module 2: Chromatography for "Streaking" Amines

Best for: High-purity isolation when extraction leaves minor impurities.[1][2]

User Question: "I'm running a column, but the product streaks from the baseline to the solvent front. I'm losing yield."

Technical Response: Secondary amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing (streaking). You must "deactivate" the silica.[1]
Troubleshooting Table: Solvent Systems
MethodSolvent SystemAdditiveWhy it works
Standard DCM : MeOH (95:5 to 90:[1]10)1% Triethylamine (TEA) TEA blocks acidic silanol sites, allowing the product to elute cleanly.
Ammoniated DCM : MeOH1%

(aq)
Stronger deactivation.[1] Note: Shake DCM/MeOH with ammonia water in a sep funnel, separate, and use the organic layer.
Alternative EtOAc : Hexanes2% TEA Good for less polar impurities.[1]

Critical Step: Pre-rinse your silica column with the eluent containing the amine additive before loading your sample. This ensures the column is neutral/basic from the start.

Module 3: The Salt-Break Cycle (Ultimate Purity)

Best for: Removing stubborn isomers or oils that refuse to crystallize.

User Question: "My free base is still an impure oil. Can I crystallize it?"

Technical Response: Free bases of this class are often oils.[1] To crystallize, you must temporarily convert it to a salt, purify the solid, and then break the salt back to the free base.

  • Salt Formation: Dissolve the oil in minimal ethanol.[1] Add 1.1 equivalents of HCl (in dioxane or ether) .

  • Crystallization: The hydrochloride salt should precipitate.[1] If not, add diethyl ether until cloudy and cool to -20°C.[1]

  • Filtration: Collect the solid salt. Wash with cold ether.[1] Impurities stay in the mother liquor.

  • Regeneration: Suspend the solid salt in water.[1] Add NaOH until basic.[1][7] Extract with DCM to recover the ultra-pure free base oil .[1]

FAQ: Common Troubleshooting Scenarios

Q1: The product turned dark brown/black upon storage.

  • Cause: Oxidation of the secondary amine or pyridine ring, often accelerated by trace metals (Pd/Cu) from the coupling reaction.

  • Solution:

    • Pass the free base solution through a SiliaMetS® Thiol or C18 cartridge to scavenge metals.[1]

    • Store the free base under Nitrogen/Argon at -20°C.

    • Pro-Tip: Convert to the HCl salt for long-term storage; it is significantly more stable.[1]

Q2: I see a small impurity peak at M+ mass units in LCMS.

  • Diagnosis: This is likely the bis-arylated byproduct (where the distal nitrogen also reacted with another chloropyridine).

  • Fix: This impurity is much less polar than your product.[1] Use the Acid Extraction (Module 1). The bis-product is less basic and will remain in the organic layer during the acid wash.

Q3: My yield is lower than expected after the acid wash.

  • Cause: The pyridine nitrogen decreases the basicity of the piperazine, or the aqueous layer wasn't basic enough during recovery.

  • Fix: Ensure the pH is >12 during the final extraction. Use a pH meter, not just paper.[1] Extract the aqueous layer at least 4 times with DCM; piperazine derivatives can be surprisingly water-soluble.[1]

References

  • Preparation of Piperazine Derivatives

    • Source: Patent WO2006040181.[1] "Method for synthesizing piperazine pharmaceutical intermediate."

    • Context: Describes the general handling of chlorophenyl piperazines and the necessity of acid-base workups.
    • URL: (Analogous chemistry cited in similar filings).[1]

  • Purification of Aryl Piperazines (BenchChem Guide)

    • Source: BenchChem Technical Support.[1][8] "Methods for removing unreacted piperazine."

    • Context: Validates the water wash and acid-base extraction methodology for removing excess piperazine.
    • URL: (General reference for piperazine handling).

  • pKa and Solubility Data

    • Source: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[6]

    • Context: Provides the thermodynamic basis for the pH-swing extraction method.
    • URL: [ACS Publications - J. Chem. Eng.[1] Data]([Link])

  • Synthesis of Vortioxetine Intermediates (Relevant Analog)

    • Source: EPO Patent 2894154.[1] "Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates."

    • Context: Details the industrial scale-up and purification of aryl-piperazines using crystalliz
    • URL:

Sources

preventing oxidation of secondary amines in pyridylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Secondary Amines in Pyridylpiperazine Synthesis Ticket ID: #PP-OX-5529 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Pyridylpiperazines are privileged pharmacophores in CNS drug discovery (e.g., antipsychotics, antidepressants). However, the secondary amine moiety within the piperazine ring is electronically rich and prone to oxidative degradation, particularly during metal-catalyzed cross-couplings (Buchwald-Hartwig or Ullmann-type).

This guide addresses the "Silent Killer" of yields: Oxidative Dehydrogenation and N-Oxidation . These side reactions not only lower yield but generate difficult-to-remove impurities (hydroxylamines, nitrones, and imines) that can trigger genotoxic impurity (GTI) alerts.

Diagnostic Hub: Is It Actually Oxidation?

Before altering your synthesis, confirm the impurity profile. Oxidation often mimics other side reactions.

Troubleshooting Matrix:

ObservationMass Spec SignalProbable IdentityMechanism
M+16 Peak

N-Oxide or Hydroxylamine Direct oxidation of amine nitrogen.
M+14 Peak

Carbonyl (Lactam) Oxidation of

-carbon (often radical mediated).
M-2 Peak

Imine / Enamine Oxidative dehydrogenation (common with Pd/C or high heat).
Dark Tar Broad backgroundPolymers Radical polymerization initiated by peroxides.
Differentiation Protocol (LC-MS/MS)

To distinguish N-Oxide (M+16) from Ring Hydroxylation (M+16):

  • Fragmentation: N-oxides typically show a characteristic loss of -16 Da (Oxygen) or -17 Da (OH) .

  • Ring Hydroxylation: Usually shows loss of -18 Da (

    
    )  or retains the oxygen on the aromatic ring during fragmentation.
    

Root Cause Analysis & Remediation

Vector A: The Solvent Trap (Peroxides)

The Issue: Ethers (THF, 1,4-Dioxane, MTBE) are standard solvents for Buchwald-Hartwig couplings. They react with atmospheric oxygen to form hydroperoxides. These peroxides initiate radical chains that oxidize secondary amines to imines or nitrones.

The Fix: Peroxide Scavenging & Validation. Do not rely on "inhibited" solvents; inhibitors like BHT are often consumed during storage.

Protocol: The Ferrous Thiocyanate Test

  • Mix 1 mL of solvent with 1 mL of 10% freshly prepared KI solution + a drop of starch indicator.

  • Blue Color = Peroxides present (>20 ppm). STOP.

  • Remediation: Pass solvent through a column of Activated Basic Alumina (Brockmann Grade I). This physically adsorbs peroxides without introducing acidic impurities.

Vector B: Dissolved Oxygen (The Atmosphere)

The Issue: Sparging (bubbling gas) is insufficient for sensitive secondary amines heated with transition metals. Palladium and Copper can catalyze the oxidation of the amine by dissolved


.

The Fix: Freeze-Pump-Thaw (FPT) Cycling. This is the only self-validating method to remove solvated oxygen (Henry's Law).

FPT_Workflow Start Solvent in Schlenk Flask Freeze 1. Freeze (LN2) (-196°C) Start->Freeze Vacuum 2. Apply Vacuum (<0.1 mbar) Freeze->Vacuum Solidify Solvent Thaw 3. Thaw (Warm Water) (Release Gas) Vacuum->Thaw Close Stopcock Refill 4. Refill with Argon Thaw->Refill Gas Bubbles Evolve Check Repeat 3x? Refill->Check Check->Freeze No (Cycles < 3) Ready Solvent Ready for Transfer Check->Ready Yes

Figure 1: The Freeze-Pump-Thaw cycle effectively degasses solvents by freezing them to halt vapor pressure, evacuating the headspace, and then thawing to release dissolved gases into the vacuum.

Vector C: The Catalyst Pathway

The Issue: In Pyridylpiperazine synthesis, the pyridine nitrogen can coordinate to the metal (Pd or Cu), displacing ligands and leaving the metal center exposed to oxidation or promoting "off-cycle" oxidation of the amine substrate.

The Fix: Ligand Overcrowding. Use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) or NHC ligands. These create a steric "umbrella" that prevents oxygen coordination and protects the amine from oxidative dehydrogenation.

The Oxidation Pathway (Mechanism)

Understanding how the amine oxidizes helps you select the right inhibitor.

Oxidation_Mechanism cluster_impurities Critical Impurities Amine Secondary Amine (R2-NH) Radical Aminyl Radical (R2-N•) Amine->Radical SET / Peroxide Imine Imine (R-N=CR') Radical->Imine -H• (Dehydrogenation) Hydroxylamine Hydroxylamine (R2-N-OH) Radical->Hydroxylamine +HO• Nitrone Nitrone (R=N+(O-)R') Hydroxylamine->Nitrone Oxidation

Figure 2: Mechanistic divergence of secondary amine oxidation. The path depends on the oxidant: Peroxides favor the Radical/Hydroxylamine route; Metal catalysis often favors the Imine route.

Frequently Asked Questions (FAQs)

Q1: Can I use antioxidants like BHT or Ascorbic Acid in the reaction? A: Generally, No. In metal-catalyzed cross-couplings (Buchwald/Ullmann), antioxidants can act as ligand scavengers or reduce the active Pd(II) species to inactive Pd black, killing the reaction. The strategy must be exclusion of oxygen, not scavenging.

Q2: My piperazine starting material is a solid. Does it oxidize? A: Yes. Piperazines are hygroscopic and absorb


 to form carbamates (appearing as M+44). While less prone to N-oxidation in solid state than in solution, they should be stored under Argon. If the solid is yellowing, recrystallize from EtOAc/Hexane before use.

Q3: Why does the reaction turn black immediately upon heating? A: This is "Pd-Black" precipitation. It indicates your phosphine ligand has oxidized (likely by dissolved


 in the solvent), causing it to fall off the Palladium. The naked Palladium then aggregates. Solution:  Re-run the FPT protocol on your solvent and ensure your ligand is stored in a glovebox.

Q4: Is there a safer alternative to using free piperazine? A: Yes. Use N-Boc-piperazine .

  • Perform the coupling with the protected amine (only one NH free). The Boc group sterically and electronically protects the second nitrogen from oxidation.

  • Deprotect with TFA/DCM or HCl/Dioxane (quantitative step). This adds a step but significantly increases overall yield and purity.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent purification/peroxide removal). Link

  • Occupational Safety and Health Administration (OSHA) . "Peroxide Forming Chemicals."[1][2][3] (Safety guidelines for THF/Dioxane). Link

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Pyridine Problem"

Welcome to the technical support center. If you are here, you are likely facing a stalled reaction where your chloropyridine starting material persists despite heating, or you are seeing significant hydrodehalogenation.

Chloropyridines present a unique "double-edged" challenge in cross-coupling:

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes the C-Cl bond stronger and harder to undergo oxidative addition compared to C-Br or C-I bonds.

  • Catalyst Poisoning: The pyridine nitrogen is a potent

    
    -donor.[1] It can bind to the Palladium (Pd) center, displacing the phosphine ligand and forming a stable, inactive "off-cycle" complex. This effectively kills your catalyst before the reaction completes.
    

This guide moves beyond standard recipes to provide a mechanistic troubleshooting framework.

Module 1: Diagnostic Decision Tree

Before altering variables randomly, diagnose the specific failure mode using this logic flow.

TroubleshootingFlow Start Symptom: Low Conversion CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Precipitate forms Pale Pale/Clear Solution (No reaction) CheckColor->Pale Remains homogeneous O2Leak Diagnosis: O2 Leak or Unstable Ligand Black->O2Leak Poison Diagnosis: Catalyst Poisoning (N-binding) or Slow Oxidative Addition Pale->Poison Action1 Action: Switch to G3/G4 Precatalyst Increase Ligand:Pd ratio O2Leak->Action1 Action2 Action: Switch to Bulky Ligand (BrettPhos/RuPhos) Poison->Action2

Figure 1: Initial diagnostic workflow based on visual cues of the reaction mixture.

Module 2: The Catalyst System (The Engine)[1]

The choice of ligand and precatalyst is not a preference; it is a structural necessity when dealing with N-heterocycles.

Q1: Why is my standard Pd(OAc)₂ / BINAP system failing?

Technical Insight: BINAP and simple phosphines lack the steric bulk required to prevent the pyridine nitrogen from binding to the Pd center. Furthermore, Pd(OAc)₂ requires reduction to Pd(0) in situ, often by the amine itself.[1] With electron-deficient chloropyridines, this reduction is slow, leading to catalyst decomposition before the cycle begins.

The Solution: Use Buchwald G3 or G4 Precatalysts with Dialkylbiaryl Phosphine Ligands .

  • Mechanism: The G3/G4 system activates rapidly upon exposure to base, releasing the active monoligated Pd(0) species.[1]

  • Ligand Role: Ligands like BrettPhos and RuPhos are extremely bulky.[1] They create a "protective shell" around the Pd, allowing the C-Cl bond to approach but physically blocking the pyridine nitrogen from coordinating.

Ligand Selection Matrix
Substrate / Amine TypeRecommended LigandWhy?
Primary Amines BrettPhos High activity; prevents N-binding; suppresses proton transfer side reactions.[1]
Secondary Amines RuPhos Excellent general scope; sterically demanding enough to handle 2-chloropyridines.[1]
Anilines BrettPhos or tBuBrettPhos Prevents inhibition by the aniline nitrogen.
"Impossible" Substrates Ad-BrettPhos Extreme steric bulk for the most deactivated/hindered chlorides.

Module 3: The "Spike" Test Protocol

If your reaction stalls at 40-50% conversion, you must determine if the catalyst is dead or if the reaction has reached an unfavorable equilibrium.

Protocol:

  • Run your standard reaction until conversion stalls (e.g., 4 hours).[1]

  • Take an aliquot for LCMS (Timepoint A).[1]

  • Split the reaction into two vials:

    • Vial A (Catalyst Spike): Add 2 mol% fresh catalyst/ligand (as a stock solution in degassed solvent).

    • Vial B (Substrate Spike): Add 1 equivalent of fresh chloropyridine.

  • Heat for another 2 hours.

  • Analyze by LCMS.[1]

Interpretation:

  • Vial A resumes conversion: Your catalyst died.[1] Fix: Improve inert atmosphere, switch to G3 precatalyst, or increase ligand loading.

  • Vial B does not react: Product inhibition or catalyst poisoning by the product is occurring. Fix: Change base (e.g., to K₂CO₃) or solvent.

Module 4: Mechanism of Failure (Visualized)

Understanding how the reaction fails is critical for fixing it. The diagram below illustrates the competition between the productive cycle and the "Death Trap" of pyridine coordination.

Mechanism Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Pd-Cl-Py) Pd0->OxAdd Rate Limiting (k1) Trap CATALYST TRAP (Pd-N-Pyridine Complex) Pd0->Trap Pyridine N-binding (Poisoning) AmineBind Amine Binding OxAdd->AmineBind Prod Product Release AmineBind->Prod Reductive Elimination Prod->Pd0 Trap->Pd0 Reversible (Slow)

Figure 2: The catalytic cycle vs. the off-cycle pyridine trap.[1] Bulky ligands block the path to the red "Trap" node.

Module 5: Common FAQs & Troubleshooting

Q2: I see significant "Hydrodehalogenation" (Cl replaced by H). Why?

Cause: This indicates that Reductive Elimination is too slow compared to


-hydride elimination (if the amine has 

-hydrogens) or protodehalogenation via solvent/trace water.[1] Fix:
  • Switch Ligand: Move to a ligand that promotes faster reductive elimination (e.g., tBuBrettPhos or JackiePhos ).[1]

  • Temperature: Surprisingly, lowering the temperature can sometimes help if the side reaction has a higher activation energy than the coupling, but usually, you need a more specialized ligand.

  • Solvent: Ensure the solvent is strictly anhydrous.[1]

Q3: Which Base should I use?
  • NaOtBu (Sodium tert-butoxide): The gold standard for speed.[1] Use this first.

  • LHMDS: Use if your substrate has base-sensitive groups (esters, nitriles) that NaOtBu might attack.[1]

  • K₂CO₃ / Cs₂CO₃: Use these weak bases only if strong bases degrade your starting material.[1] Note: Weak bases usually require higher temperatures and longer times, often necessitating 1,4-dioxane or t-Amyl alcohol as solvents.

Q4: My 2-chloropyridine is not reacting, but 3-chloropyridine works fine.

Analysis: 2-chloropyridines are electronically activated but sterically hindered at the Nitrogen. The N-atom is adjacent to the reaction center, creating a "chelating" effect that stabilizes the Pd(II) intermediate too strongly, preventing the amine from binding. Fix: You need the most sterically hindered ligand available to force the system open. Ad-BrettPhos or P(tBu)3 are often required here.[1]

Recommended Screening Protocol (Micro-scale)

For a difficult chloropyridine, set up this 4-vial screen (0.1 mmol scale):

  • Vial 1: Pd-RuPhos-G4 (2 mol%) / NaOtBu / THF / 60°C

  • Vial 2: Pd-BrettPhos-G4 (2 mol%) / NaOtBu / THF / 60°C

  • Vial 3: Pd-BrettPhos-G4 (2 mol%) / K₂CO₃ / t-Amyl Alcohol / 100°C

  • Vial 4: Pd-XPhos-G4 (2 mol%) / K₃PO₄ / 1,4-Dioxane / 100°C

Run for 2 hours. Analyze by LCMS. If conversion < 10%, increase Temp by 20°C.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1] Chemical Science. (Overview of ligand selection logic).

  • Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts."[1] Chemical Science. (Details on G3 activation and stability).

  • Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination."[1] Journal of the American Chemical Society. (Foundational mechanistic work on oxidative addition and poisoning). [1]

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide."[1] Tetrahedron. (Practical troubleshooting for heterocycles).

Sources

Technical Support Center: Separation of Mono- and Bis-Arylated Piperazine Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PIP-SEP-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of


-monoarylated  piperazines from their 

-bisarylated
byproducts is a classic challenge in medicinal chemistry. The difficulty arises because both species possess similar lipophilic cores. However, they exhibit distinct electronic properties due to the basicity difference between a secondary alkyl amine (mono-product) and a tertiary aniline-like amine (bis-product).

This guide prioritizes Chemo-Selective Extraction (pH Swing) as the primary purification method due to its scalability and self-validating nature, followed by Chromatographic Optimization for high-purity isolation.

Module 1: The "Golden Key" Protocol (pH-Swing Extraction)

Theory & Causality: The most robust separation method exploits the drastic difference in


 values between the two species.
  • Mono-aryl piperazine: Contains one

    
    -aryl group (low basicity, 
    
    
    
    ) and one distal secondary amine (high basicity,
    
    
    ).
  • Bis-aryl piperazine: Contains two

    
    -aryl groups. Both nitrogens are aniline-like with low basicity (
    
    
    
    ).

By buffering the aqueous phase to pH 6.0–7.0 , the mono-arylated species becomes protonated (cationic/water-soluble) at the distal nitrogen, while the bis-arylated species remains deprotonated (neutral/organic-soluble).

Step-by-Step Workflow
  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acidic Wash (Removal of Non-Basic Impurities): Wash with 0.5 M HCl. Result: All amines (mono, bis, and unreacted piperazine) move to the aqueous phase. Discard organic layer.

  • The "Selective Swing" (Crucial Step):

    • Adjust the acidic aqueous layer to pH 6.5 using saturated

      
       or dilute NaOH. Use a calibrated pH meter.
      
    • State: Bis-aryl piperazine deprotonates (Neutral). Mono-aryl piperazine remains protonated (Cationic).

  • Extraction of Bis-Byproduct: Extract the aqueous layer (pH 6.5) with EtOAc (3x).[1]

    • Organic Layer: Contains Bis-arylated byproduct .[2]

    • Aqueous Layer: Contains Mono-arylated product + Excess Piperazine.

  • Final Recovery:

    • Adjust the aqueous layer to pH > 12 using 5 M NaOH.

    • Extract with Dichloromethane (DCM) or Chloroform (3x). (Note: DCM is better for extracting the polar mono-product than EtOAc).

    • Organic Layer: Contains pure Mono-arylated product .

    • Aqueous Layer: Retains most unreacted piperazine (highly water-soluble).

Visual Workflow (DOT Diagram)

pH_Swing_Extraction Start Crude Reaction Mixture Acidify Dissolve in Acid (pH < 2) Start->Acidify Phase1 Phase Separation Acidify->Phase1 Org1 Organic Phase: Non-basic impurities Phase1->Org1 Discard Aq1 Aqueous Phase: Mono + Bis + Piperazine (All Protonated) Phase1->Aq1 Keep Adjust Adjust pH to 6.0 - 7.0 Aq1->Adjust Extract1 Extract with EtOAc Adjust->Extract1 Org2 Organic Phase: Bis-Aryl Piperazine (Neutral) Extract1->Org2 Remove Bis Aq2 Aqueous Phase: Mono (Cationic) + Piperazine Extract1->Aq2 Keep Mono Basify Basify to pH > 12 Aq2->Basify Extract2 Extract with DCM Basify->Extract2 Org3 Organic Phase: Purified Mono-Aryl Product Extract2->Org3 Collect Aq3 Aqueous Phase: Excess Piperazine Extract2->Aq3 Discard

Caption: Logical flow for pH-controlled separation of piperazine derivatives based on differential basicity.

Module 2: Chromatographic Troubleshooting

If extraction is insufficient (e.g., if the aryl group contains other ionizable groups), column chromatography is required.

Common Issue: Peak Tailing

Symptom: The mono-aryl piperazine elutes as a broad, tailing peak, contaminating the bis-fraction. Cause: The secondary amine interacts strongly with acidic silanol groups (


) on the silica surface.
Optimization Table
VariableRecommendationScientific Rationale
Stationary Phase Amino-functionalized Silica or C18 (Base-Deactivated) Amino-silica prevents the analyte from interacting with acidic silanols by "blocking" the surface with its own amine groups [1].
Mobile Phase Modifier Triethylamine (TEA) (0.1–1%) or

TEA competes for active silanol sites, saturating them so the target molecule can elute symmetrically.
Solvent System DCM : MeOH :

(90:9:1)
Methanol provides polarity; Ammonia ensures the secondary amine remains deprotonated (neutral) to reduce retention.
TLC Visualization Ninhydrin Stain Mono-aryl piperazine (secondary amine) stains Red/Purple . Bis-aryl (tertiary) does not stain or stains very faintly.

Module 3: Upstream Prevention (Synthesis)

The best purification is preventing the byproduct from forming.

1. Statistical Control (Stoichiometry) Use a large excess of piperazine (5 to 10 equivalents ) relative to the aryl halide.

  • Mechanism:[3][4] High concentration of unreacted piperazine ensures the active catalyst/electrophile encounters free piperazine far more often than the mono-arylated product.

  • Reference: This is a standard protocol in Buchwald-Hartwig aminations to favor mono-substitution [2].

2. In-Situ Mono-Protonation React piperazine with 1 equivalent of acid (e.g., HCl or AcOH) prior to adding the electrophile.

  • Mechanism:[3][4][5] Creates piperazine mono-hydrochloride.[6][7] The protonated nitrogen is non-nucleophilic.[6] The remaining free nitrogen reacts, but the product (now diprotonated or sterically hindered) is less likely to react again.

  • Protocol: Reflux piperazine (1 eq) + Piperazine

    
     2HCl (1 eq) in methanol to generate the mono-salt in situ [3].[7]
    

Frequently Asked Questions (FAQ)

Q1: My mono-aryl product is stuck in the aqueous layer even at pH 12. Why?

  • Diagnosis: Your aryl group might contain a hydrophilic moiety (e.g., carboxylate, sulfonamide) or the molecule is simply too polar.

  • Solution: Switch extraction solvent from EtOAc to DCM or Chloroform/Isopropanol (3:1) . Alternatively, saturate the aqueous phase with NaCl ("salting out") to force the organic product out.

Q2: Can I use Boc-piperazine to avoid this whole separation?

  • Answer: Yes. Using

    
    -Boc-piperazine ensures only one nitrogen can react.
    
  • Trade-off: You avoid the bis-byproduct separation but exchange it for a two-step process (Reaction

    
     Deprotection). This is often preferred for high-value intermediates where yield loss during extraction is unacceptable [4].
    

Q3: On TLC, the spots are overlapping. How do I distinguish them?

  • Technique: Use Ninhydrin .

    • Mono-aryl: Contains an NH group

      
       distinct Red/Pink  spot.
      
    • Bis-aryl: No NH group

      
      No reaction  (or faint background).
      
    • Unreacted Piperazine: Dark blue/purple spot (usually at the baseline).

References

  • BenchChem Technical Support. (2025).[6][8] Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. BenchChem.[6][8] Link

  • Brenner, E., & Fort, Y. (1999).[4] Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 40(38), 6963-6966.

  • Pazdera, P., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position. Masaryk University. Link

  • Wellons, S. L., & Carey, M. A. (2005).[9] High-performance liquid chromatographic separation and quantitation of polyfunctional amines.[9][10] Journal of Chromatography A.

Sources

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Pyridylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with pyridylpiperazine hydrochloride (HCl) salts. Pyridylpiperazines are "privileged scaffolds" extensively used in the development of GPCR ligands (such as serotonin and dopamine receptor modulators) 1. While converting the basic piperazine nitrogen into an HCl salt drastically improves aqueous solubility, it introduces severe hygroscopicity and deliquescence liabilities.

This guide moves beyond basic instructions to explain the causality behind material behaviors, providing you with self-validating protocols to ensure absolute experimental integrity.

Mechanistic Foundations: Why Do Pyridylpiperazine HCl Salts Degrade?

To troubleshoot effectively, we must first understand the thermodynamics of moisture uptake. When the ambient Relative Humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH) , the crystalline lattice becomes thermodynamically unstable relative to its aqueous solution. The salt absorbs atmospheric water vapor and dissolves into a saturated droplet 2.

Even below the DRH, absorbed moisture acts as a potent plasticizer. Water molecules intercalate between the API molecules, increasing free volume and molecular mobility. This lowers the glass transition temperature (


) of any amorphous domains, triggering spontaneous polymorphic transitions (e.g., recrystallization into a less soluble form) or accelerating chemical hydrolysis 3. Furthermore, when formulated with other excipients, binary mixtures often deliquesce at a significantly lower critical RH than the individual components 4.

Degradation Moisture Moisture Absorption (RH > DRH) Plasticization Plasticization (Increased Free Volume) Moisture->Plasticization Low Moisture Uptake Deliquescence Deliquescence (Liquefaction) Moisture->Deliquescence High Moisture Uptake Polymorphic Polymorphic Transition (Amorphous to Crystalline) Plasticization->Polymorphic Lowered Tg Degradation Chemical Hydrolysis of API Deliquescence->Degradation Aqueous Microenvironment

Mechanistic pathway of moisture-induced degradation in hygroscopic pyridylpiperazine salts.

Troubleshooting Guide & FAQs

Q: My ultramicrobalance reading keeps drifting upward continuously while weighing the API. Is the balance malfunctioning? A: No, your balance is functioning perfectly. It is dynamically recording the mass of water vapor your sample is scavenging from the room air. Causality: Highly hygroscopic pharmaceuticals actively condense moisture during exposure 3. Additionally, handling dry powders generates static electricity, causing unstable readings due to charge leakage to the environment 5. Solution: Discharge the sample using an anti-static ionizing gun and immediately switch to the "weighing by difference" protocol (detailed in Section 3).

Q: The powder has turned into a sticky, glassy paste inside the storage vial. Can I salvage it by drying it in a standard benchtop oven? A: Do not use a standard benchtop oven. You are observing deliquescence because the ambient RH exceeded the salt's DRH 2. Causality: Heating an HCl salt solution in an unventilated oven will drive off water but may also liberate corrosive hydrogen chloride gas, damaging the oven and degrading the API. Solution: Dry the material in a vacuum oven set to a moderate temperature (e.g., 60-80°C depending on the API's melting point) connected to a cold trap. Alternatively, perform the evaporation in a fume hood to safely vent acidic vapors 2.

Q: How can I formulate this API to prevent moisture uptake during long-term storage? A: You must engineer a kinetic barrier to moisture transmission. Causality: Water vapor transmission rate (WVTR) is a function of the exposed surface area and the hydrophilicity of the matrix. Solution: Employ film coating, microencapsulation (e.g., spray drying with hydrophobic polymers like hydrogenated rosin), or co-processing with moisture-deflecting excipients 3.

Self-Validating Experimental Protocols

To guarantee reproducibility, we utilize "weighing by difference." This minimizes the time the bulk powder is exposed to ambient humidity 6.

SOP: Precision Weighing of Deliquescent Salts (Weighing by Difference)

Equipment: Analytical microbalance, anti-static ionizer, desiccator, airtight weighing bottles.

  • Preparation: Ensure the ambient RH in the laboratory or glovebox is strictly below the salt's known DRH. Use an anti-static gun on all spatulas and glassware 5.

  • Initial Mass (

    
    ):  Inside a desiccator or glovebox, transfer an excess of the pyridylpiperazine HCl salt into a clean, dry weighing bottle. Seal with a stopper. Weigh the sealed bottle accurately and record as 
    
    
    
    .
  • Transfer: Remove the bottle from the balance, carefully open it over the receiving reaction vessel, and tap the desired amount of solid out.

  • Resealing: Immediately replace the stopper to prevent the remaining bulk sample from scavenging moisture from the air 6.

  • Final Mass (

    
    ):  Re-weigh the sealed bottle and record as 
    
    
    
    . The exact mass transferred is
    
    
    .
  • Self-Validation Check: To prove no moisture was absorbed during the brief transfer window, monitor the balance drift during the

    
     measurement. If the reading increases by >0.0002 g over 10 seconds, the sample has absorbed atmospheric water, invalidating the stoichiometric accuracy. The procedure must be repeated in a stricter low-RH environment (e.g., a nitrogen-purged glovebox).
    

Workflow Start Start: Assess API DRH CheckRH Is Ambient RH < DRH? Start->CheckRH GloveBox Transfer to Glovebox (RH < 10%) CheckRH->GloveBox No Weighing Rapid Weighing via Difference Method CheckRH->Weighing Yes GloveBox->Weighing Desiccator Store in Airtight Desiccator with Silica Weighing->Desiccator

Workflow for handling and weighing deliquescent pharmaceutical salts.

Quantitative Data & Thresholds

To maintain structural integrity, laboratory environments must be strictly monitored. Below is a summary of typical behavioral thresholds for hygroscopic amine hydrochloride salts and the required handling environments.

Physicochemical StateRelative Humidity (RH) ThresholdImpact on Pyridylpiperazine HCl APIMitigation / Handling Strategy
Efflorescence (ERH) < 15%Salt remains crystalline; loses any residual surface water.Optimal storage condition. Use active desiccants (e.g.,

or silica gel).
Hygroscopic Uptake 15% - 40%Reversible moisture adsorption.

drops, risking amorphous-to-crystalline shifts.
Weigh rapidly using the "Difference Method". Neutralize static charge.
Deliquescence (DRH) > 40% - 60%Irreversible liquefaction. API dissolves into its own absorbed water.Critical Failure. Must handle strictly inside a nitrogen-purged glovebox.
Binary Deliquescence Variable (Often < 30%)When mixed with other salts/excipients, the mixture deliquesces at an unexpectedly low RH.Formulate with hydrophobic film coatings or microencapsulation.

References

  • 1-(6-Bromopyridin-2-yl)piperazine|Chemical Reagent - Benchchem. benchchem.com.
  • handling hygroscopic properties of hydrochloride salts - Smolecule. smolecule.com.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. nih.gov.
  • Deliquescence of pharmaceutical systems - ResearchGate.
  • Measurement Good Practice Guide No.
  • 1.6 Methods of Weighing 1.7 Various Methods Of Drug Analysis - AWS. amazonaws.com.

Sources

Technical Support Center: Solubility Optimization for 1-(5-Chloropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering precipitation issues with 1-(5-Chloropyridin-3-yl)piperazine because of its physicochemical duality: it possesses a lipophilic chloro-pyridine core (driving poor aqueous solubility) and a basic piperazine tail (requiring specific pH conditions for ionization).[1][2]

This guide treats the solubility problem not as a random occurrence, but as a predictable function of pKa and LogP . Below are the validated protocols to solubilize this compound for in vitro assays and stock preparation.

Module 1: Physicochemical Intelligence (The "Why")

Before attempting to dissolve the compound, you must understand its state. The strategy differs entirely depending on whether you have the Free Base or the Hydrochloride Salt .

PropertyValue (Approx.)Implication
LogP ~1.5 – 1.9Moderately lipophilic.[1][2] The free base will resist dissolving in neutral water.
pKa (Piperazine NH) ~8.5 – 9.0The secondary amine is basic. It is protonated (charged/soluble) at pH < 6.
pKa (Pyridine N) < 3.0The electron-withdrawing chlorine and piperazine ring make the pyridine nitrogen very weakly basic.[1]
Solubility (Free Base) < 0.1 mg/mL (pH 7)Insoluble in PBS or water without modification.[1]
Solubility (HCl Salt) > 10 mg/mL (pH < 4)Soluble .[1] The salt form is preferred for aqueous stocks.

Key Insight: If you dilute a DMSO stock of the free base into a neutral buffer (pH 7.4), the compound will deprotonate and crash out. You must maintain ionization or use a cosolvent.

Module 2: Decision Matrix & Workflows

Use the following logic flow to determine the correct solubilization strategy for your specific experimental constraints.

SolubilityLogic Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt HCl / Dihydrochloride Salt CheckForm->Salt FreeBase Free Base CheckForm->FreeBase WaterDissolve Dissolve in dH2O (Result: Acidic pH) Salt->WaterDissolve CheckAssay Check Assay Tolerance: Can it handle acidic stock? WaterDissolve->CheckAssay BufferAdd Dilute into Buffer (Watch for precipitation if pH > 8) CheckAssay->BufferAdd SolventChoice Select Primary Solvent FreeBase->SolventChoice DMSO Method A: DMSO Stock (Standard) SolventChoice->DMSO Acid Method B: In-Situ Salt (Aq. HCl 0.1M) SolventChoice->Acid DilutionIssue Dilution Step: Into PBS pH 7.4? DMSO->DilutionIssue Precipitation RISK: Precipitation! DilutionIssue->Precipitation Direct Dilution Fix Fix: Add Cosolvent (PEG400 or Tween 80) DilutionIssue->Fix Modified Formulation

Figure 1: Solubility Decision Matrix. Follow the path based on your starting material to avoid common precipitation pitfalls.

Module 3: Experimental Protocols

Protocol A: The "In-Situ Salt" Method (Recommended for Aqueous Assays)

Best for: Animal studies or assays where organic solvents (DMSO) must be minimized.[1][2]

Mechanism: You are chemically converting the insoluble free base into the soluble hydrochloride salt by lowering the pH below the pKa of the piperazine nitrogen.

  • Weighing: Weigh the required amount of 1-(5-Chloropyridin-3-yl)piperazine free base.

  • Acidification: Instead of water, add 0.1 M HCl (or 1 equivalent of HCl relative to the molar amount of compound).

    • Target Concentration: 10 mM to 50 mM.

  • Sonication: Sonicate for 5–10 minutes at room temperature. The solution should turn clear.

  • Back-Titration (Optional): If the solution is too acidic for your assay, slowly add buffer (e.g., PBS) while stirring. Stop if you see cloudiness (this indicates the pH has risen enough to deprotonate the amine).

Protocol B: The "Cosolvent Spike" Method (Recommended for HTS/Cell Assays)

Best for: High-throughput screening where DMSO stocks are standard.[1][2]

Mechanism: Uses a water-miscible organic solvent to shield the lipophilic core while maintaining a concentration below the toxicity threshold of the cells.

  • Stock Preparation: Dissolve the solid free base in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Note: Store this stock at -20°C. If precipitate forms upon thawing, warm to 37°C.

  • Intermediate Dilution (The Critical Step):

    • DO NOT pipette 100 mM DMSO stock directly into 10 mL of media. This causes "shock precipitation."

    • DO prepare a 10x or 100x working solution in a solvent mixture: 5% DMSO + 40% PEG400 + 55% Water .

  • Final Addition: Add the working solution to your assay well.

    • Final Composition: < 0.5% DMSO, < 4% PEG400.

Module 4: Troubleshooting & FAQs

Q1: I diluted my DMSO stock into PBS, and it turned cloudy immediately. Why?

A: This is "solvent shock."[1] You shifted the environment from lipophilic (DMSO) to hydrophilic/neutral (PBS pH 7.4). At pH 7.4, the piperazine amine (pKa ~8.5) exists in equilibrium between its protonated and neutral forms. The neutral form is insoluble.

  • Fix: Lower the pH of your buffer to 6.0 (if the assay allows) or include 20-40% PEG400 or Cyclodextrin (HP-β-CD) in the buffer to sequester the lipophilic neutral form.[1][2]

Q2: Can I use the Dihydrochloride salt directly?

A: Yes, and it is highly recommended. The dihydrochloride salt (CAS: 2703780-00-9) is pre-ionized.[1][2] It will dissolve readily in water.[3][4]

  • Caution: Dissolving the salt in unbuffered water will generate an acidic solution. Ensure you check the pH if your biological target is pH-sensitive.

Q3: Is the compound stable in solution?

A: Piperazine derivatives can be sensitive to oxidation (N-oxide formation) over long periods in solution.[1]

  • Protocol: Prepare aqueous stocks fresh daily . DMSO stocks can be stored at -20°C for up to 3 months.[2] Avoid repeated freeze-thaw cycles.[1][2]

Q4: What is the maximum solubility I can expect?
Solvent SystemMax Solubility (Est.)Notes
100% DMSO > 50 mMExcellent. Standard for storage.
0.1 M HCl (Aq) > 20 mMGood. Forms the salt in situ.
PBS (pH 7.4) < 0.5 mMPoor.[5] Risk of precipitation.[5][6]
PBS + 20% HP-β-CD ~ 5 mMCyclodextrin encapsulates the hydrophobic core.[1][2]

Module 5: Formulation Workflow Visualization

StockPrep Step1 1. Weigh Solid (Free Base) Step2 2. Dissolve in DMSO (Conc: 50mM) Step1->Step2 Step3 3. Create Working Soln (Solvent: PBS + 20% PEG400) Step2->Step3 Step4 4. Add to Assay (Final DMSO < 1%) Step3->Step4

Figure 2: Optimal Stock Preparation Workflow to prevent precipitation during dilution.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22478583, 1-(5-Chloropyridin-3-yl)-4-methylpiperazine.[1][2] Retrieved from [1]

  • ChemicalBook. (2025).[7] 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE Properties and Solubility Data. Retrieved from [1]

  • University of Regina. (2010). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from

  • Cayman Chemical. (2026).[8] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride).[1][2][8] Retrieved from [1]

Sources

Technical Support Center: Regiocontrol in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic Support Center for researchers dealing with the regio-irregularities of pyridine synthesis. It prioritizes mechanistic causality and actionable troubleshooting over generic descriptions.

Status: Operational | Tier: Advanced Chemical Support Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Welcome to the Pyridine Regiocontrol Hub. Pyridine’s electron-deficient nature creates a "regio-matrix" where the outcome of a reaction is dictated by a tug-of-war between electronic bias, steric hindrance, and catalyst coordination. This guide addresses the most common failure modes where isomers are formed instead of the target.

Quick Reference: The Regio-Matrix

Where will my reagent attack?

Reaction ClassPrimary Site PreferenceDominant Driver
SEAr (Nitration/Bromination)C3 (Meta)Electronic (Avoids cationic N destabilization)
SNAr (Displacement)C4 > C2 >> C3Electronic (Meisenheimer complex stability)
Pd-Catalyzed Coupling (Suzuki/Buchwald)C2 > C4 > C3Oxidative Addition Rate (C2 bond is weakest/most electron-poor)
Radical Substitution (Minisci)C2 / C4 (Mixtures)SOMO-LUMO orbital overlap (Protonated pyridine)
Lithiation (Directed)C3 (Ortho to DG)Coordination (Directing Group dependent)
Module 1: Troubleshooting Metal-Halogen Exchange (The "Halogen Dance")

User Issue: "I attempted to lithiate 3-bromopyridine to trap with an electrophile at C3, but I isolated the C4-substituted product. The bromine migrated."

Diagnosis: You have triggered the Base-Catalyzed Halogen Dance . This is a thermodynamic isomerization.[1] Upon generating the kinetic 3-lithio species, if the temperature is too high or the reaction time too long, the lithium and halogen will "dance" (swap places) to form the thermodynamically more stable species—typically where the lithium is stabilized by an adjacent heteroatom or directing group, and the halogen is in a less crowded position.

The Mechanism of Failure:

  • Kinetic Lithiation: Base removes the most acidic proton (C3 or ortho to DG).

  • Exchange: The C3-Li species attacks a starting molecule of aryl bromide.

  • Migration: The halogen moves to C3, and the lithium moves to C4 (stabilized by the ring nitrogen or other groups).

Protocol: Preventing the Dance (Kinetic Control) To lock the lithium at the kinetic position (C3), you must outrun the thermodynamics.

  • Temperature is Critical: Maintain -78 °C strictly. The "dance" often has an activation barrier accessible above -60 °C.

  • Inverse Addition: Do not add the base to the pyridine.

    • Correct: Add the pyridine halide slowly to the base (LDA/LiTMP) at -78 °C. This ensures the concentration of non-lithiated starting material (which acts as the "chain transfer agent" for the dance) is near zero.

  • Quench Fast: Add the electrophile immediately after lithiation (within 15 mins).

Visualization: The Halogen Dance Pathway

HalogenDance cluster_prevention Prevention Strategy start 2-Fluoropyridine (Starting Material) kin_li 3-Lithio-2-fluoropyridine (Kinetic Product) start->kin_li LDA, -78°C kin_li->start Reversible dimer Transition State (Li/Br Exchange) kin_li->dimer Warming / Excess SM thermo_li 4-Lithio-2-fluoropyridine (Thermodynamic Product) dimer->thermo_li Halogen Migration final 4-Substituted Product (Isomerized) thermo_li->final Electrophile advice Use Inverse Addition Keep T < -78°C

Caption: The "Halogen Dance" shifts reactivity from Kinetic (C3) to Thermodynamic (C4) sites via intermolecular exchange.

Module 2: Cross-Coupling Selectivity (2,4-Dihalopyridines)

User Issue: "I have 2,4-dichloropyridine. I want to couple at C4, but I'm getting C2 coupling or mixtures."

Diagnosis: You are fighting the intrinsic oxidative addition preference of Palladium. In Pd-catalyzed cross-couplings (Suzuki/Stille), the C2-Cl bond is generally more electron-deficient and activates faster toward Pd(0) than the C4-Cl bond. However, C4 is significantly more reactive in SNAr (Nucleophilic Aromatic Substitution).

Troubleshooting Guide:

GoalReaction TypeConditions to Favor Selectivity
Hit C4 SNAr Use a nucleophile (amine/thiol) with mild base. Do not use Pd. C4 is the "soft" electrophile preferred by SNAr.
Hit C4 Suzuki Difficult. Requires steric blocking at C2 or specific ligands (e.g., bulky phosphines) that make the crowded C2 site less accessible. Alternatively, use 2-chloro-4-iodopyridine (I > Cl overrides position).
Hit C2 Suzuki Standard conditions (Pd(PPh3)4).[2] C2 reacts preferentially due to proximity to Nitrogen (inductive effect).

Validation Protocol: The "Site-Check" Experiment Before committing precious intermediate:

  • Run a small scale reaction with 1 equivalent of boronic acid.

  • Monitor by 1H NMR .

    • C2-Substitution: Look for the loss of the doublet at ~8.3 ppm (C6-H) or significant shielding shift of the C3-H.

    • C4-Substitution: The C2/C6 protons will remain relatively deshielded.

Module 3: Direct C-H Functionalization (Minisci & Yu)

User Issue: "My Minisci reaction (radical alkylation) is giving a 1:1 mixture of C2 and C4 isomers."

Diagnosis: Radical nucleophiles attack the LUMO of the protonated pyridine. The orbital coefficients at C2 and C4 are nearly identical, leading to poor regioselectivity in unsubstituted pyridines.

Solution A: The Baran Blocking Strategy Use a removable blocking group to occlude the C2 positions.

  • Step 1: React pyridine with a blocking agent (e.g., maleic anhydride or similar precursors) to sterically shield C2.

  • Step 2: Run the Minisci reaction. The radical is forced to C4 .

  • Step 3: Deprotect.

Solution B: C-H Activation (Yu/Hartwig Type) If you need C3 selectivity (the hardest to access), radical chemistry will fail. You must use Directed C-H Activation .

  • Reagent: Pd(II) catalyst with a specific ligand (e.g., mono-N-protected amino acid ligands).

  • Mechanism: The directing group (e.g., amide, carboxylic acid) coordinates the Pd, swinging it into the C3 position (molecular ruler effect).

Visualization: Decision Tree for C-H Functionalization

CH_Selectivity start Target: Functionalize Pyridine C-H pos Which Position? start->pos c2 C2 Position pos->c2 c3 C3 Position pos->c3 c4 C4 Position pos->c4 method_c2 Minisci (Acidic) or N-Oxide Rearrangement c2->method_c2 method_c3 Ir/Pd Catalysis (Steric/Directing Group) c3->method_c3 Requires DG method_c4 Minisci with C2-Blocking Group c4->method_c4 Baran Method

Caption: Workflow to select the correct methodology based on the desired carbon site.

Module 4: The N-Oxide "Reset" (When all else fails)

User Issue: "I cannot get electrophilic substitution (nitration/halogenation) to occur at C4. It always goes to C3 or doesn't react."

Diagnosis: Pyridine is too electron-deficient for standard SEAr at C2/C4. You must invert the electronics.

The Protocol: N-Oxide Activation

  • Oxidation: Treat pyridine with mCPBA or H2O2/Acetic Acid to form Pyridine-N-Oxide.

    • Why: The oxygen donates electron density back into the ring (resonance), activating C2 and C4.

  • Nitration: Treat N-oxide with HNO3/H2SO4.

    • Result: Exclusive C4-Nitration .

  • Reduction: Remove the N-oxide using PCl3 or Zn/NH4Cl .

    • Result: 4-Nitropyridine (which was impossible to make directly).

References
  • Schlosser, M. (2005). "The Halogen Dance: A versatile tool for the synthesis of functionalized heterocycles."[1] Angewandte Chemie International Edition.

  • Choi, J., et al. (Baran Lab). (2021).[3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[4]

  • Wang, X., et al. (Yu Lab). (2015). "Ligand-Promoted C3-Selective C–H Olefination of Pyridines." Nature.

  • Fagnou, K. (2010). "Indole and Pyridine C-H Activation." Accounts of Chemical Research.

  • Spivey, A. C. (2005).[5] "Pyridine N-oxides: Synthesis and Functionalization." Imperial College London / Chem. Comm.

For further assistance, please verify your substrate's pKa and steric environment before submitting a ticket.

Sources

Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of Chloropyridinyl Piperazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of chloropyridinyl piperazines, a significant structural motif in modern drug development. As researchers and scientists, understanding these fragmentation pathways is paramount for accurate structural elucidation, metabolite identification, and impurity profiling. This document moves beyond a simple recitation of data to explain the causal factors behind fragmentation behavior, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of the Chloropyridinyl Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active agents.[1][2] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow for versatile substitution to modulate biological activity and pharmacokinetic profiles.[2] When coupled with a chloropyridinyl moiety, this scaffold forms the backbone of several key therapeutic agents. The robust and predictable analysis of these molecules is a cornerstone of pharmaceutical development and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose due to its exceptional sensitivity and specificity.[3][4] This guide will dissect the characteristic fragmentation patterns of these compounds under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques, providing a comparative framework for researchers.

Core Principles of Piperazine Fragmentation

Before delving into the specifics of the chloropyridinyl substituent, it is crucial to understand the fundamental fragmentation behavior of the piperazine core. The fragmentation of piperazine derivatives is highly dependent on the substitution pattern and the ionization method used.[5] Generally, the most labile sites are the C-N bonds within the piperazine ring and the C-N bond connecting the ring to its substituents.[6]

  • Under Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates protonated molecules, denoted as [M+H]⁺.[7] The basic nitrogen atoms of the piperazine ring are readily protonated, making positive ion mode the preferred method of analysis.[8] Subsequent fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), is driven by the cleavage of this even-electron ion.

  • Under Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that results in extensive fragmentation and often a less abundant or absent molecular ion.[5][8] Fragmentation is initiated by the removal of an electron, typically from a nitrogen lone pair, to form a radical cation (M⁺•). This odd-electron ion undergoes characteristic cleavages, such as alpha-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions.[8]

Comparative Fragmentation Analysis: Chloropyridinyl Piperazines

The presence of the chloropyridinyl and piperazine moieties creates a predictable and informative fragmentation pattern. The key distinction lies in the energy imparted by the ionization source.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In ESI, the analysis begins with the stable protonated precursor ion, [M+H]⁺. The collision energy applied in the MS/MS experiment is optimized to induce fragmentation and reveal structural details.[8]

The primary fragmentation events for a generic N-(chloropyridinyl)piperazine are:

  • Piperazine Ring Opening: The most common pathway involves the cleavage of the C-N bonds within the protonated piperazine ring. This leads to a series of characteristic neutral losses and the formation of smaller, stable charged fragments.

  • Cleavage of the Pyridinyl-Piperazine Bond: Scission of the bond between the chloropyridinyl ring and the piperazine nitrogen results in two major fragments: the protonated chloropyridine ion and the protonated piperazine ring (or a fragment thereof).

  • Loss of Substituents: If other substituents are present on the second piperazine nitrogen, their loss will also be observed.

The resulting product ion spectrum provides a structural fingerprint. For instance, studies on similar phenylpiperazines show that common fragment ions often correspond to the piperazine ring breaking apart into fragments with m/z values like 70 and 56.[6]

Below is a proposed fragmentation pathway for a protonated N-(chloropyridinyl)piperazine.

G cluster_0 Proposed ESI-MS/MS Fragmentation cluster_1 Pathway A: Piperazine Ring Cleavage cluster_2 Pathway B: Inter-ring Bond Cleavage Precursor [M+H]⁺ Protonated N-(Chloropyridinyl)piperazine FragmentA1 Fragment Ion A1 (e.g., loss of C₂H₄N) Precursor->FragmentA1 CID FragmentA2 Fragment Ion A2 (e.g., loss of C₃H₆N) Precursor->FragmentA2 CID FragmentB1 Protonated Chloropyridine Precursor->FragmentB1 CID FragmentB2 Protonated Piperazine Fragment Precursor->FragmentB2 CID

Caption: Proposed ESI-MS/MS fragmentation pathways for chloropyridinyl piperazines.

Electron Ionization (EI-MS) Fragmentation Pattern

EI mass spectra of piperazine derivatives are characterized by more extensive fragmentation. The primary ion formed is the molecular radical cation, M⁺•.

Key fragmentation pathways under EI include:

  • Alpha-Cleavage: This is a dominant mechanism for amines.[8] The C-C bond adjacent to a piperazine nitrogen breaks, leading to the loss of a radical and the formation of a resonance-stabilized iminium cation. This is often the base peak in the spectrum.

  • Ring Fission: The high energy of EI can cause the piperazine ring to open and subsequently fragment into various smaller acyclic ions.[8]

  • Chloropyridinyl Fragmentation: The aromatic chloropyridinyl ring can also fragment, for example, by losing a chlorine radical or a neutral HCl molecule, although this is often less favorable than piperazine ring fragmentation.

Data Summary: ESI vs. EI Fragmentation
FeatureElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Primary Ion Protonated Molecule [M+H]⁺Molecular Ion Radical Cation M⁺• (often low abundance)
Ionization Energy Low ("Soft")High ("Hard")
Fragmentation Extent Controlled and predictable via CIDExtensive and complex
Key Mechanism Cleavage of an even-electron ionAlpha-cleavage and fragmentation of an odd-electron ion
Primary Use Case Quantitative analysis (LC-MS/MS), structural confirmationLibrary matching (GC-MS), initial identification of unknowns
Characteristic Ions Precursor ion, large fragments from ring openingStable iminium ions (often base peak), smaller ring fragments

Experimental Protocols for LC-MS/MS Analysis

To ensure reproducible and high-quality data, a validated, self-consistent protocol is essential. The following method provides a robust starting point for the analysis of chloropyridinyl piperazines in a research or quality control setting.

Sample Preparation
  • Stock Solution: Accurately weigh 1 mg of the chloropyridinyl piperazine standard and dissolve in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For analysis of formulated products or biological samples, perform a suitable extraction (e.g., protein precipitation with acetonitrile for plasma, or dissolution and filtration for tablets) and dilute the final extract into the working solution range.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is designed for a standard triple quadrupole or Q-TOF mass spectrometer.[9][10]

  • LC System: UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: Water + 0.1% Formic Acid. The acid promotes protonation for positive mode ESI.[10]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B (Column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions (Positive ESI Mode)
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (Nitrogen) Pressure: ~50 psi

    • Drying Gas (Nitrogen) Flow: ~12 L/min

    • Source Temperature: 325 °C

  • MS Method:

    • Step 1 (Precursor Identification): Perform a full scan analysis (e.g., m/z 100-500) to identify the m/z of the protonated molecule [M+H]⁺.

    • Step 2 (Fragmentation Analysis): Create a product ion scan method targeting the [M+H]⁺ ion. Optimize the collision energy (CE) by performing multiple injections at varying CE values (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of fragment ions.[2]

    • Step 3 (Quantitative Analysis): For quantification, create a Multiple Reaction Monitoring (MRM) method. Select the precursor ion ([M+H]⁺) and 2-3 of its most intense and specific product ions as MRM transitions.[11]

The following diagram illustrates the typical workflow for this analysis.

G cluster_workflow LC-MS/MS Experimental Workflow Prep 1. Sample Preparation Inject 2. LC Injection Prep->Inject Sep 3. Chromatographic Separation Inject->Sep Ion 4. ESI Ionization (+) Sep->Ion MS1 5. MS1 Analysis (Precursor Selection) Ion->MS1 CID 6. Collision Cell (CID Fragmentation) MS1->CID MS2 7. MS2 Analysis (Product Ion Scan) CID->MS2 Data 8. Data Acquisition & Analysis MS2->Data

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of chloropyridinyl piperazines is a predictable process governed by the fundamental chemistry of the piperazine ring and the energy of the ionization technique employed. ESI-MS/MS provides controlled, structurally informative fragmentation from a stable protonated precursor, making it the gold standard for quantitative and qualitative analysis in complex matrices. In contrast, EI-MS yields more extensive fragmentation useful for library matching. By understanding these distinct pathways and employing robust, validated experimental protocols, researchers can confidently elucidate structures, identify metabolites, and ensure the purity and quality of these vital pharmaceutical compounds.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine AnaloguesJ. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [Link]

  • Borowiak-Sobkowiak, B., Zgoła, A., & Zgoła, P. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Schröder, D., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Pancrazio, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Zgoła, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • ChemHelpASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Petru, G., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. [Link]

  • Pancrazio, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

  • TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES... Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Cortijo, L., et al. (2021). Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. MDPI. [Link]

  • ACS Publications. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • ScienceDirect. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ScienceDirect. [Link]S187853521400216X)

Sources

HPLC method development for purity analysis of pyridylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyridylpiperazines

Introduction: The Pyridylpiperazine Challenge

Pyridylpiperazines are ubiquitous privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in various central nervous system (CNS) agents, including 5-HT receptor ligands and dopamine D2 partial agonists (e.g., aripiprazole). However, developing robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds presents a classic chromatographic challenge.

The highly basic nature of the secondary amine in the piperazine ring (pKa ~9.5–9.8) combined with the polar pyridyl moiety often results in severe peak tailing, poor retention, and compromised resolution on standard reversed-phase columns . As a Senior Application Scientist, I approach this not by brute-forcing gradients, but by manipulating the underlying chemical microenvironment to control analyte-stationary phase interactions.

Mechanistic Causality: Why Basic Amines Tail on Silica

In an ideal reversed-phase separation, retention is governed purely by hydrophobic partitioning. However, standard Type-A and even some modern Type-B silica columns contain residual surface silanol groups (Si-OH). At mid-to-high pH, these silanols deprotonate to form negatively charged species (Si-O⁻).

When a basic pyridylpiperazine analyte passes through the column, it exists predominantly in its protonated, positively charged state. This leads to secondary ionic interactions between the basic amine and the acidic silanols . This mixed-mode retention mechanism slows the elution of a fraction of the analyte molecules, manifesting as an asymmetrical "tailing" peak (Tailing Factor, Tf > 1.5).

Mechanism Analyte Pyridylpiperazine (Protonated Amine +) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Residual Silanol (Si-O-) Silanol->Interaction Solution1 High pH Buffer (Neutralizes Amine) Interaction->Solution1 Mitigation Strategy A Solution2 Low pH Buffer (Protonates Silanol) Interaction->Solution2 Mitigation Strategy B

Caption: Mechanism of secondary silanol interactions and chemical mitigations.

Comparative Evaluation of HPLC Methodologies

To objectively resolve these challenges, we must compare three distinct chromatographic strategies for the purity analysis of a model pyridylpiperazine API intermediate.

Approach A: Traditional C18 with Low pH (Ion Suppression) By lowering the mobile phase pH to 2.0–3.0 using trifluoroacetic acid (TFA) or formic acid, the residual silanols on the silica surface are protonated (neutralized), effectively shutting down secondary ionic interactions.

  • Causality & Drawback: While peak shape improves, the pyridylpiperazine becomes fully ionized and highly hydrophilic. On a standard C18 column, this results in minimal hydrophobic retention (k' < 1.0), causing the analyte to elute near the void volume, risking co-elution with polar impurities.

Approach B: Hybrid Silica with High pH (Neutralization) Operating at a high pH (e.g., pH 10.5 with ammonium bicarbonate) forces the basic piperazine nitrogen into its neutral, uncharged state.

  • Causality & Advantage: The neutral analyte exhibits strong hydrophobic retention on the C18 stationary phase, and because it lacks a positive charge, secondary interactions with silanols are eliminated. This requires specialized ethylene-bridged hybrid (BEH) silica columns that can withstand alkaline conditions without dissolution .

Approach C: Mixed-Mode Chromatography (Bimodal Retention) Mixed-mode columns incorporate both hydrophobic alkyl chains and embedded cation-exchange groups on the silica surface .

  • Causality & Advantage: Instead of fighting the basicity of the piperazine, this approach leverages it. The protonated amine interacts predictably with the cation-exchange groups, while the aromatic rings interact with the alkyl chains. This provides massive retention for polar basic compounds without needing ion-pairing reagents or extreme pH .

Workflow Start Pyridylpiperazine API pKa ~9.5 Low_pH Low pH (pH 2.5) Protonated Silanols Start->Low_pH Standard C18 High_pH High pH (pH 10.5) Neutral Analyte Start->High_pH Hybrid Silica Mixed_Mode Mixed-Mode (RP/CX) Dual Retention Start->Mixed_Mode Bimodal Column Eval1 Poor Retention (k' < 1.5) Low_pH->Eval1 Eval2 Excellent Retention & Peak Shape High_pH->Eval2 Eval3 Strong Retention (Tf < 1.1) Mixed_Mode->Eval3 Eval1->High_pH Switch Method Eval1->Mixed_Mode Switch Method

Caption: Decision tree for pyridylpiperazine HPLC method development.

Quantitative Data Comparison

The following table summarizes the experimental performance of a model compound, 1-(6-Bromopyridin-2-yl)piperazine, across the three methodologies.

Chromatographic ParameterTraditional C18 (Low pH)Hybrid C18 (High pH)Mixed-Mode (RP/CX)
Mobile Phase 0.1% TFA in Water / ACN10 mM NH₄HCO₃ (pH 10.5) / ACN0.2% TFA in Water / ACN
Retention Factor (k') 0.8 (Poor)4.5 (Excellent)6.2 (Strong)
Tailing Factor (Tf) 1.45 (Moderate Tailing)1.05 (Symmetrical)1.10 (Symmetrical)
Theoretical Plates (N) 4,50012,50010,800
Column Lifespan >1000 injections>800 injections>1000 injections
Primary Limitation Risk of void co-elutionRequires pH-stable columnComplex method transfer

Experimental Protocol: High pH Purity Analysis Workflow

Given its superior theoretical plate count and compatibility with standard MS-friendly buffers, the High pH Hybrid Silica approach is the recommended protocol for routine purity analysis. Every step in this protocol is designed to be a self-validating system to ensure data integrity.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust the pH to 10.5 using dilute ammonium hydroxide (NH₄OH). Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

    • Causality: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to methanol, minimizing band broadening.

Step 2: Chromatographic Conditions

  • Column: Ethylene-Bridged Hybrid (BEH) C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics between the stationary and mobile phases, which sharpens the basic analyte peak.

  • Detection: UV at 254 nm and 340 nm.

  • Injection Volume: 5 µL.

Step 3: Gradient Program

  • 0–2 min: 5% B (Isocratic hold to wash out unretained salts)

  • 2–12 min: 5% to 60% B (Linear gradient for separation of related impurities)

  • 12–15 min: 60% to 95% B (Column wash)

  • 15–20 min: 5% B (Re-equilibration)

Step 4: Sample Preparation & System Suitability

  • Diluent: Water:Acetonitrile (80:20, v/v).

    • Causality: Matching the diluent closely to the initial gradient conditions prevents solvent mismatch at the column head, which is a primary cause of peak splitting.

  • Standard Prep: Dissolve the pyridylpiperazine reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Validation Check (Self-Validating System): Inject the standard 5 consecutive times before running unknown samples. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the Tailing Factor (Tf) is ≤ 1.2.

Conclusion

For the purity analysis of highly basic pyridylpiperazines, relying on traditional low-pH C18 methods often results in an unacceptable compromise between peak shape and retention. By understanding the causality of silanol interactions, analytical scientists can deploy high-pH hybrid silica methods or mixed-mode chromatography to achieve robust, reproducible, and self-validating separations suitable for rigorous drug development pipelines.

References

  • SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." SIELC Application Notes. URL: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Piperazine." HELIX Technical Resources. URL:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Knowledge Center. URL:[Link]

comparing biological activity of 3-pyridyl vs 2-pyridyl piperazine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 3-Pyridyl vs. 2-Pyridyl Piperazine Isomers: A Comprehensive SAR Guide

Executive Summary

The piperazine ring is a ubiquitous pharmacophore in medicinal chemistry, often functionalized with aromatic or heteroaromatic rings to tune biological activity. When appending a pyridine ring to the piperazine core, the positional isomerism of the nitrogen atom—specifically 2-pyridyl versus 3-pyridyl—profoundly dictates the molecule's physicochemical properties, receptor binding affinity, and antimicrobial efficacy. This guide objectively compares the biological performance of 2-pyridyl and 3-pyridyl piperazine isomers, providing structural rationales and self-validating experimental protocols for drug development professionals.

Structural and Electronic Causality

The divergence in biological activity between these isomers is not arbitrary; it is rooted in fundamental physicochemical shifts caused by the nitrogen's position:

  • 2-Pyridylpiperazine: The nitrogen atom is adjacent to the piperazine linkage. This proximity creates a strong localized dipole and induces a steric clash with the piperazine ring, restricting bond rotation and locking the molecule into a specific bioactive conformation. Furthermore, the ortho-nitrogen can participate in bidentate interactions or intramolecular hydrogen bonding, making it a "privileged scaffold" for Central Nervous System (CNS) targets[1].

  • 3-Pyridylpiperazine: Shifting the nitrogen to the meta-position removes the ortho-steric hindrance, increasing the rotational flexibility of the piperazine linkage. It also alters the basicity (pKa) of the piperazine N4 nitrogen and changes the trajectory of the hydrogen-bond acceptor. While this flexibility often reduces binding affinity for rigid CNS receptors, it proves highly advantageous for penetrating bacterial cell walls and adapting to microbial enzyme pockets[2].

Target-Specific Divergence: Neuropharmacology vs. Antimicrobial Efficacy

A. Neuropharmacology: 5-HT and Dopamine Receptors

In neuropharmacology, the 2-pyridylpiperazine moiety is a hallmark of serotonergic and dopaminergic ligands (e.g., azapirones like buspirone)[3]. The protonated N4 of the piperazine forms a critical salt bridge with Asp116 (D3.32) in the 5-HT1A receptor, while the 2-pyridyl group occupies an aromatic pocket.

Structure-activity relationship (SAR) studies of aminopyrimidines demonstrate that the 2-pyridyl analogue maintains robust affinity for 5-HT1A and D2 receptors ()[1]. Conversely, the 3-pyridyl analogue exhibits a marked decrease in affinity for both 5-HT1A and D2 receptors, as the altered nitrogen vector disrupts optimal hydrogen bonding within the orthosteric site, though it can slightly improve D3 receptor affinity[1].

Table 1: Representative CNS Receptor Binding Affinities (Aminopyrimidine Scaffold) | Isomer / Substituent | 5-HT1A (


, nM) | Dopamine D2 (

, nM) | Dopamine D3 (

, nM) | | :--- | :--- | :--- | :--- | | Phenylpiperazine (Ref) | ~15 | ~50 | ~25 | | 2-Pyridylpiperazine | ~15 | ~100 | ~50 | | 3-Pyridylpiperazine | >60 | >200 | ~15 | (Data synthesized from relative fold-changes in standard SAR profiles[1])

G L2 2-Pyridylpiperazine (High Affinity) R 5-HT1A Receptor (Asp116 Interaction) L2->R Strong Agonism L3 3-Pyridylpiperazine (Low Affinity) L3->R Weak Binding Gi Gi/o Protein Activation R->Gi Coupling AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Figure 1: 5-HT1A Receptor Signaling Pathway modulated by Pyridylpiperazine Isomers.

B. Antimicrobial Activity: Overcoming MDR Pathogens

In the context of infectious diseases, the isomer preference frequently inverts. For instance, in the development of novel pyridyl nitrofuranyl isoxazolines targeting multiple drug-resistant (MDR) Staphylococcus species (including MRSA), the 3-pyridylpiperazine analogues demonstrated significantly superior antibacterial activity compared to their 2-pyridyl and 4-pyridyl counterparts ()[2].

In other scaffolds, such as heteroaryl-based ciprofloxacin derivatives targeting DNA gyrase, the activity trend generally follows 2-pyridyl ≥ 3-pyridyl > 4-pyridyl, indicating that both ortho and meta positions can be viable depending on the parent molecule's geometry[4].

Table 2: Comparative Antibacterial MIC Values against MRSA (Isoxazoline Scaffold)

Piperazine Spacer MIC against MRSA (µg/mL) Activity Classification
No Spacer (Direct Link) >128 Inactive
2-Pyridylpiperazine 16 - 32 Moderate
3-Pyridylpiperazine 4 - 8 Highly Active
4-Pyridylpiperazine >64 Weak / Inactive

(Data derived from[2])

Experimental Methodologies: Self-Validating Protocols

To objectively compare these isomers in your own laboratory, the following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.

Protocol A: Radioligand Binding Assay (5-HT1A)

Objective: Quantify the


 of pyridylpiperazine isomers.
  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 mins.

    • Causality: Isolating the membrane fraction is critical. Cytosolic components contain proteases that degrade the GPCR and phosphatases that alter its functional state, which would artificially skew binding kinetics.

  • Incubation: Incubate 50 µg of membrane protein with 1.5 nM [³H]8-OH-DPAT and varying concentrations of the test isomer (10⁻¹⁰ to 10⁻⁵ M) for 60 mins at 25°C.

  • Non-Specific Binding (NSB) Control (Self-Validation): Run parallel wells containing 10 µM WAY-100635 (a selective 5-HT1A antagonist).

    • Causality: 10 µM WAY-100635 completely saturates all true 5-HT1A orthosteric sites. Any residual radioactivity measured in these wells represents non-specific binding to the lipid bilayer or plastic. Subtracting this NSB from total binding yields the true specific binding, validating the assay's signal-to-noise ratio.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion).

Protocol B: Broth Microdilution MIC Assay (Antimicrobial)

Objective: Determine the Minimum Inhibitory Concentration against MRSA.

  • Inoculum Standardization: Suspend isolated MRSA colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:150 in Mueller-Hinton Broth.

    • Causality: Bacterial density directly dictates the MIC. An inoculum that is too dense causes a false-negative (inoculum effect), while too sparse an inoculum yields artificially potent MIC values.

  • Serial Dilution & Incubation: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the pyridylpiperazine isomers. Incubate at 37°C for 18 hours.

  • Resazurin Addition (Self-Validation): Add 20 µL of 0.015% resazurin solution to all wells and incubate for 2 more hours.

    • Causality: Relying solely on optical density (OD) is flawed because piperazine derivatives can precipitate out of solution, mimicking bacterial turbidity. Resazurin is a metabolic indicator that turns from blue to pink only in the presence of actively respiring cells. This provides an orthogonal, self-validating readout of true cell viability[2][4].

Workflow cluster_assays Parallel Biological Screening S1 Compound Synthesis (2- vs 3-Pyridyl Isomers) S2 Physicochemical Profiling (pKa, LogP, Solubility) S1->S2 A1 CNS Target Assay (5-HT1A Radioligand Binding) S2->A1 A2 Antimicrobial Assay (Broth Microdilution MIC) S2->A2 S3 Data Synthesis & SAR Modeling (Efficacy vs. Structure) A1->S3 A2->S3

Figure 2: Self-Validating Experimental Workflow for Pyridylpiperazine Evaluation.

References

  • Title: Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species Source: European Journal of Medicinal Chemistry (2017) URL: [Link]

  • Title: Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors Source: Journal of Medicinal Chemistry (1998) URL: [Link]

  • Title: Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors Source: Pharmaceuticals (Basel) / PMC (2021) URL: [Link]

  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: Pharmaceuticals / MDPI (2024) URL: [Link]

Sources

A Comparative Guide to the Metabolic Stability of 5-Chloropyridin-3-yl versus 3-Chlorophenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a compound is a cornerstone property that dictates its pharmacokinetic profile and, ultimately, its therapeutic potential.[1] A molecule with low metabolic stability is rapidly broken down by the body's enzymatic machinery, often leading to high in vivo clearance, a short half-life, and poor oral bioavailability.[] This necessitates higher or more frequent dosing, increasing the risk of off-target effects and patient non-compliance. Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[3] Therefore, achieving an optimal metabolic stability profile is a critical objective in the lead optimization phase.

This guide provides an in-depth comparison of the metabolic stability of two structurally related and commonly employed scaffolds in medicinal chemistry: the 3-chlorophenyl group and its heterocyclic bioisostere, the 5-chloropyridin-3-yl group. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects.[4] The strategic replacement of a phenyl ring with a pyridine ring—often termed a "phenyl-to-pyridyl switch"—is a widely used tactic to modulate a compound's properties, including its metabolic fate.[5][6] We will explore the underlying biochemical principles, present a detailed protocol for experimental validation, and analyze comparative data to provide researchers with actionable insights for rational drug design.

Pillar 1: The Mechanistic Basis of Metabolism for Aromatic Scaffolds

The primary engine of drug metabolism in the body is the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[7][8][9] These heme-containing monooxygenases are responsible for catalyzing Phase I oxidative biotransformations of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use.[8]

The 3-Chlorophenyl Scaffold: A Target for Oxidation

Aromatic rings, such as the phenyl group, are common substrates for CYP enzymes.[10] Their electron-rich π-system makes them susceptible to oxidative attack, typically leading to hydroxylation at various positions on the ring. This initial oxidation creates a more polar metabolite that can be more readily excreted or undergo further Phase II conjugation reactions. The presence of the electron-withdrawing chlorine atom on the 3-chlorophenyl scaffold influences the regioselectivity of this oxidation but does not typically prevent it. The ring remains a metabolically vulnerable site, or "soft spot."

The 5-Chloropyridin-3-yl Scaffold: An Electron-Deficient Shield

The strategic replacement of a carbon-hydrogen unit in the phenyl ring with a nitrogen atom to form a pyridine ring fundamentally alters the electronic properties of the scaffold. The nitrogen atom is more electronegative than carbon, which results in an electron-deficient (or π-deficient) aromatic system.[5] This electronic shift has a profound consequence on metabolic stability.

CYP-mediated oxidation is an electrophilic process, meaning it is more favorable with electron-rich substrates. The electron-deficient nature of the pyridine ring makes it significantly less prone to oxidative attack by CYP enzymes.[6][11] This is the core principle behind the "phenyl-to-pyridyl switch" strategy: by reducing the ring's susceptibility to oxidation, the metabolic stability of the parent molecule is often enhanced.

cluster_0 3-Chlorophenyl Metabolism cluster_1 5-Chloropyridin-3-yl Metabolism Phenyl 3-Chlorophenyl Scaffold (Electron-Rich) CYP Cytochrome P450 (Oxidative Metabolism) Phenyl->CYP Susceptible to Oxidation Metabolite_P Hydroxylated Metabolites (Rapid Clearance) CYP->Metabolite_P Stability_P Lower Metabolic Stability Metabolite_P->Stability_P Pyridyl 5-Chloropyridin-3-yl Scaffold (Electron-Deficient) CYP2 Cytochrome P450 (Oxidative Metabolism) Pyridyl->CYP2 Resistant to Oxidation Parent Parent Compound (Slow Clearance) CYP2->Parent Stability_Py Higher Metabolic Stability Parent->Stability_Py

Caption: Causality diagram of electronic properties and metabolic fate.

Pillar 2: Experimental Validation via In Vitro Microsomal Stability Assay

Theoretical principles must be validated by empirical data. The most common, high-throughput method for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[12][13] Liver microsomes are subcellular vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, including CYPs.[14] The assay measures the rate at which a test compound is depleted over time when incubated with microsomes in the presence of necessary cofactors.[15]

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating framework for assessing the metabolic stability of test compounds.

1. Materials and Reagents:

  • Test Compounds: Stock solutions (e.g., 10 mM in DMSO).

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from a commercial supplier, stored at -80°C).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously generates the NADPH cofactor required for CYP enzyme activity.[16]

  • Positive Control Compounds: Compounds with known metabolic rates (e.g., Verapamil - high clearance; Propranolol - intermediate clearance; Diclofenac - low clearance).[17]

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (a compound used for normalization during LC-MS analysis).

  • Incubator/Water Bath: Set to 37°C.

  • LC-MS/MS System: For quantitative analysis of the test compound.[18]

2. Experimental Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the main incubation mixture in a microcentrifuge tube by combining phosphate buffer and the NADPH regenerating system. Pre-warm this mixture at 37°C for 5-10 minutes.

    • Prepare separate negative control incubations that lack the NADPH regenerating system. This helps identify any non-CYP-mediated (e.g., chemical) degradation.[14]

  • Initiating the Reaction:

    • Add the test compound to the pre-warmed incubation mixture to achieve a final concentration of typically 1 µM.[14][15] The final microsomal protein concentration is usually 0.5 mg/mL.[14][15]

    • Vortex gently to mix. This is time point zero (T=0).

  • Time-Course Incubation:

    • Immediately withdraw an aliquot (e.g., 50 µL) from the incubation mixture and add it to a well of a 96-well plate containing a larger volume (e.g., 150 µL) of the ice-cold quenching solution. This stops the enzymatic reaction.

    • Place the main incubation tube back into the 37°C incubator.

    • Repeat the aliquot removal and quenching process at subsequent time points (e.g., 5, 15, 30, and 45 minutes).[14]

  • Sample Processing:

    • Once all time points are collected, centrifuge the 96-well plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.

3. Data Analysis:

  • Plot Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining compared to the T=0 sample against time.[13]

  • Determine Half-Life (t½): The slope of the linear regression line from the plot is equal to the elimination rate constant (k).

    • k = - (Slope)

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the rate of metabolism normalized to the amount of microsomal protein.

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)

cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Thaw Microsomes - Prepare Buffer + NADPH System - Pre-warm to 37°C initiate 2. Initiate Reaction - Add Test Compound (1 µM) - Mix and Start Timer (T=0) prep->initiate quench_0 3a. Quench T=0 - Transfer aliquot to ice-cold Acetonitrile + IS initiate->quench_0 incubate 3b. Incubate at 37°C quench_0->incubate quench_t 3c. Quench Time Points - Aliquots at 5, 15, 30, 45 min incubate->quench_t process 4. Sample Processing - Centrifuge to pellet protein - Collect supernatant quench_t->process analyze 5. LC-MS/MS Analysis - Quantify remaining parent compound process->analyze data 6. Data Calculation - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->data

Caption: Experimental workflow for the in vitro microsomal stability assay.

Pillar 3: Comparative Data and Authoritative Grounding

To illustrate the expected outcome, the following table presents representative data for two hypothetical, structurally analogous compounds, differing only by the core scaffold.

Parameter Compound A (3-Chlorophenyl) Compound B (5-Chloropyridin-3-yl) Reference Compound (Verapamil)
Scaffold 3-Chlorophenyl5-Chloropyridin-3-ylN/A
t½ (min) in HLM *1255< 10
CLint (µL/min/mg protein) 115.525.2> 138
Metabolic Stability Class Low to ModerateHighLow

*HLM: Human Liver Microsomes

Analysis of Results:

The data clearly demonstrates the significant impact of the phenyl-to-pyridyl switch.

  • Compound A , with the 3-chlorophenyl scaffold, exhibits a short half-life (t½ = 12 min) and a high intrinsic clearance (CLint = 115.5 µL/min/mg protein). This indicates rapid metabolism by liver microsomal enzymes, a common liability for electron-rich aromatic systems.[6][10]

  • Compound B , the direct bioisostere containing the 5-chloropyridin-3-yl scaffold, shows a dramatically improved metabolic profile. Its half-life is over four times longer (t½ = 55 min), and its intrinsic clearance is significantly lower (CLint = 25.2 µL/min/mg protein). This result is directly attributable to the reduced electron density of the pyridine ring, which renders it less susceptible to CYP-mediated oxidation.[11]

This empirical finding aligns perfectly with established principles in medicinal chemistry. Numerous studies have demonstrated that incorporating nitrogen atoms into aromatic systems is an effective strategy to block sites of metabolism and enhance metabolic stability.[11] This "scaffold hopping" approach can turn a lead compound with poor pharmacokinetic properties into a viable drug candidate.[6]

Conclusion and Forward-Looking Insights

The comparative analysis unequivocally supports the hypothesis that the 5-chloropyridin-3-yl scaffold offers superior metabolic stability compared to its 3-chlorophenyl bioisostere . This advantage is rooted in the fundamental electronic properties of the pyridine ring, which is less susceptible to oxidative metabolism by cytochrome P450 enzymes. For researchers and drug development professionals, the "phenyl-to-pyridyl switch" represents a potent and validated strategy for addressing metabolic liabilities during lead optimization.

It is crucial to recognize, however, that while this is a powerful guiding principle, metabolic stability is context-dependent. The overall structure of the molecule can influence enzyme binding and the accessibility of the scaffold.[19] Therefore, the experimental validation for each new chemical series using robust methods like the microsomal stability assay described herein is indispensable. By synthesizing sound mechanistic principles with rigorous empirical testing, drug discovery teams can rationally design molecules with optimized pharmacokinetic profiles, increasing the probability of success in developing safe and effective medicines.

References

  • Title: Microsomal Stability - In Vitro Assay Source: Charnwood Discovery URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 Source: protocols.io URL: [Link]

  • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) Source: ChEMBL - EMBL-EBI URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: How to Conduct an In Vitro Metabolic Stability Study Source: PTM Biolabs URL: [Link]

  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL: [Link]

  • Title: Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions Source: PubMed URL: [Link]

  • Title: Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres Source: PRISM BioLab URL: [Link]

  • Title: Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

  • Title: Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings Source: Drug Hunter URL: [Link]

  • Title: Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid Source: DergiPark URL: [Link]

  • Title: Metabolism of chlorpyrifos by human cytochrome P450 isoforms and human, mouse, and rat liver microsomes Source: PubMed URL: [Link]

  • Title: Scaffold Hopping in Drug Discovery Source: NIPER (National Institute of Pharmaceutical Education and Research) URL: [Link]

  • Title: Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture Source: PubMed URL: [Link]

  • Title: Metabolic stability and its role in the discovery of new chemical entities Source: ResearchGate URL: [Link]

  • Title: Metabolism of 3-(p-chlorophenyl)pyrrolidine Source: PubMed URL: [Link]

  • Title: Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist Source: PubMed URL: [Link]

  • Title: Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol Source: PubMed URL: [Link]

  • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Cytochrome P450 Drug Metabolism Source: DynaMedex URL: [Link]

  • Title: Hepatic Drug Metabolism and Cytochrome P450 Source: OpenAnesthesia URL: [Link]

  • Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]

  • Title: Cytochrome (CYP) P450 Metabolism Source: PsychDB URL: [Link]

  • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Metabolic stability and its role in the discovery of new chemical entities Source: Semantic Scholar URL: [Link]

  • Title: Metabolic Stability and Metabolite Analysis of Drugs Source: Creative Diagnostics URL: [Link]

  • Title: Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][5][20]naphthyridin-2(1H)- one Source: MIT Open Access Articles URL: [Link]

  • Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: Journal of Drug Metabolism & Toxicology URL: [Link]

  • Title: A Comparison Study on the Metabolites in PC-3, RWPE-1, and Chrysin-Treated PC-3 Cells Source: MDPI URL: [Link]

Sources

A Comparative Spectroscopic Guide to 1-(5-Chloropyridin-3-yl)piperazine and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Arylpiperazines, a common scaffold in medicinal chemistry, present unique characterization challenges due to the subtle yet significant influence of substituent positioning on their physicochemical and spectroscopic properties. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 1-(5-Chloropyridin-3-yl)piperazine, a key heterocyclic building block.

In the absence of extensive, publicly available experimental spectra for this specific compound, this guide leverages high-quality predicted data from validated computational models and compares it with experimental data from its structural isomer, 1-(5-Chloropyridin-2-yl)piperazine, and a related compound, 1-(3-chlorophenyl)piperazine. This comparative approach not only serves as a robust framework for the characterization of the title compound but also illuminates the diagnostic spectroscopic shifts that arise from positional isomerism, providing a deeper understanding for researchers working with similar structures.

The Structural Imperative: Why Positional Isomerism Matters

The location of the chloro-substituent and the point of attachment of the piperazine ring to the pyridine moiety are critical determinants of a molecule's electronic environment, and consequently, its biological activity and spectroscopic signature. As illustrated below, the electronic distribution and steric environment differ significantly between the 3-pyridyl and 2-pyridyl isomers, which is directly reflected in their NMR, IR, and Mass Spectra.

Caption: Isomeric differences influencing spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Fidelity Structural Fingerprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the local electronic environment, making NMR ideal for distinguishing between isomers.

Causality Behind Experimental Choices in NMR

The choice of solvent and internal standard is critical for acquiring reproducible and accurate NMR data. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple solvent signal. However, for compounds with a basic nitrogen, like piperazines, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it can help in observing exchangeable protons (like N-H) and often prevents signal broadening.[1][2] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm, providing a fixed reference point for all other signals.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[1]

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass all expected proton signals (typically 0-10 ppm for this class of compound).

    • Utilize a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the full range of carbon signals (typically 0-160 ppm).

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

    • Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Perform baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton counts.

Comparative NMR Data

The following tables present a comparison of the predicted NMR data for 1-(5-Chloropyridin-3-yl)piperazine against its isomer and a related compound. The predicted data was generated using the online NMR database and prediction tool, NMRDB.org, which utilizes a combination of methods including HOSE codes and neural networks.[3][4]

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted, 400 MHz, CDCl₃)

Proton Assignment1-(5-Chloropyridin-3-yl)piperazine (Predicted)1-(5-Chloropyridin-2-yl)piperazine (Predicted)1-(3-Chlorophenyl)piperazine (Experimental, DMSO-d₆)[5]
Pyridine/Phenyl Hδ 8.19 (d, 1H), 8.08 (d, 1H), 7.18 (dd, 1H)δ 8.05 (d, 1H), 7.45 (dd, 1H), 6.58 (d, 1H)δ 7.26 (t, 1H), 7.04 (d, 1H), 6.96 (s, 1H), 6.87 (d, 1H)
Piperazine H (Ar-N-CH₂ )δ 3.25 (t, 4H)δ 3.60 (t, 4H)δ 3.18 (m, 4H)
Piperazine H (CH₂ -NH)δ 3.10 (t, 4H)δ 3.05 (t, 4H)δ 3.46 (m, 4H)
Piperazine NH δ 1.80 (s, 1H)δ 1.75 (s, 1H)δ 9.66 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted, 101 MHz, CDCl₃)

Carbon Assignment1-(5-Chloropyridin-3-yl)piperazine (Predicted)1-(5-Chloropyridin-2-yl)piperazine (Predicted)1-(3-Chlorophenyl)piperazine (Experimental)[6]
Pyridine/Phenyl C-Clδ 130.9δ 124.5δ 135.2
Pyridine/Phenyl C-N(Pip)δ 146.5δ 159.2δ 149.0
Other Pyridine/Phenyl Cδ 142.1, 136.0, 124.5δ 147.9, 138.9, 108.1δ 131.2, 121.3, 117.1, 115.9
Piperazine C (Ar-N-C H₂)δ 49.5δ 45.8δ 51.3
Piperazine C (C H₂-NH)δ 45.5δ 45.3δ 53.7

Analysis of NMR Differences:

  • Pyridine Protons: The most significant difference is seen in the pyridine ring protons. In the 3-pyridyl isomer, the protons are more deshielded (shifted downfield) compared to the 2-pyridyl isomer. This is due to the direct attachment of the electron-donating piperazine nitrogen at the 2-position in the isomer, which shields the ortho (H6) and para (H4) protons.

  • Piperazine Protons: The protons on the piperazine carbons attached to the pyridine ring (Ar-N-CH₂ ) are shifted downfield in the 2-pyridyl isomer (δ 3.60) compared to the 3-pyridyl isomer (δ 3.25). This is a classic effect of being ortho to the ring nitrogen, which is strongly electron-withdrawing.

  • Pyridine Carbons: The carbon atom attached to the piperazine nitrogen (C-N(Pip)) is significantly more deshielded in the 2-pyridyl isomer (δ 159.2) than in the 3-pyridyl isomer (δ 146.5), again due to its proximity to the ring nitrogen.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality Behind FTIR Analysis

The vibrations of specific bonds absorb IR radiation at characteristic frequencies. For the title compound, key diagnostic peaks include C-H stretches from the aromatic and aliphatic portions, C=C and C=N stretches within the pyridine ring, C-N stretches of the piperazine ring, and the C-Cl stretch. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule as a whole, which can be used for definitive identification when compared to a reference spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Acquire a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply firm and even pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically displayed as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks corresponding to the key functional groups.

Comparative FTIR Data

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)

Vibrational ModeGeneral Expected Range (cm⁻¹)1-(5-Chloropyridin-3-yl)piperazine (Expected)1-(3-Chlorophenyl)piperazine (Experimental)[7]
N-H Stretch (Piperazine)3500 - 3250 (weak-medium)[7]~33003184 (Raman)
Aromatic C-H Stretch3100 - 3000 (weak)[8]~3050-
Aliphatic C-H Stretch3000 - 2850 (medium-strong)~2940, 28502954, 2896, 2831
C=C / C=N Stretch (Aromatic Ring)1650 - 1450 (medium-strong)[8]~1580, 14801592, 1445 (Raman)
C-N Stretch (Aryl-N & Aliphatic-N)1350 - 1000 (medium-strong)~1250, 1130-
C-Cl Stretch850 - 550 (strong)~800-

Analysis of FTIR Differences:

  • While the gross features will be similar, the precise positions and intensities of the C=C/C=N ring stretching modes and the C-H out-of-plane bending vibrations in the fingerprint region will differ between the isomers. These differences, though subtle, are highly reproducible and serve as a unique fingerprint for each compound. For example, the pattern of C-H bending bands between 900-675 cm⁻¹ is highly diagnostic of the substitution pattern on an aromatic ring.[9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive technique for determining the molecular weight of a compound.

Causality Behind MS Fragmentation

In Electrospray Ionization (ESI), the molecule is typically protonated to form the molecular ion [M+H]⁺. When subjected to collision-induced dissociation (CID) in MS/MS experiments, this ion fragments at its weakest bonds. For arylpiperazines, fragmentation commonly occurs at the C-N bond connecting the two rings and within the piperazine ring itself. The resulting fragmentation pattern is a roadmap of the molecule's structure.

fragmentation_pathway cluster_legend Legend M [M+H]⁺ m/z 198/200 F1 Loss of C₂H₄N (Piperazine Ring Cleavage) M->F1 CID F2 Loss of Piperazine M->F2 CID Frag1 [C₇H₇ClN₂]⁺ m/z 155/157 F1->Frag1 Frag2 [C₅H₃ClN]⁺ m/z 112/114 F2->Frag2 Precursor Precursor Ion Fragment Fragment Ion

Caption: A generalized fragmentation pathway for arylpiperazines.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Dilute this stock to a working concentration (e.g., 1 µg/mL) using the initial mobile phase composition.

  • Liquid Chromatography (LC):

    • System: HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound of interest (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan mode (e.g., m/z 50-500) to detect the molecular ion.

    • MS/MS: Product ion scan of the [M+H]⁺ ion to generate a fragmentation spectrum.

    • Collision Energy: Ramped or fixed collision energy (e.g., 10-40 eV) to induce fragmentation.

Comparative Mass Spectrometry Data

Table 4: Key Mass-to-Charge Ratios (m/z) from ESI-MS

IonFormula1-(5-Chloropyridin-3-yl)piperazine1-(5-Chloropyridin-2-yl)piperazine1-(3-Chlorophenyl)piperazine[10]
[M+H]⁺ [C₉H₁₃ClN₃]⁺ 198.08 / 200.08 198.08 / 200.08 197.08 / 199.08
[M+H - C₂H₅N]⁺[C₇H₈ClN₂]⁺155.04 / 157.04155.04 / 157.04154.04 / 156.04
[M+H - C₄H₉N₂]⁺[C₅H₄ClN]⁺113.01 / 115.01113.01 / 115.01-
[C₆H₅Cl]⁺[C₆H₅Cl]⁺--112.01 / 114.01

Note: The dual m/z values reflect the natural isotopic abundance of ³⁵Cl and ³⁷Cl (~3:1 ratio).

Analysis of MS Differences:

  • Molecular Ion: Both chloropyridinylpiperazine isomers will have the same molecular weight and thus the same m/z for their [M+H]⁺ ions (198/200). This confirms the molecular formula but does not distinguish between them.

  • Fragmentation: While many fragments from the piperazine ring cleavage will be identical, the relative abundances of these fragments can differ. More importantly, the fragmentation of the aromatic portion can be diagnostic. For instance, the fragmentation of 1-(3-chlorophenyl)piperazine yields a characteristic chlorophenyl cation at m/z 112/114.[10] The relative stability of the resulting chloropyridinyl cations from the two isomers may differ, leading to variations in the intensity of the corresponding fragment ions, which can be a key differentiating feature in their MS/MS spectra.

Conclusion

The comprehensive characterization of a molecule like 1-(5-Chloropyridin-3-yl)piperazine relies on a multi-technique spectroscopic approach. While NMR provides the definitive structural arrangement, FTIR confirms the presence of key functional groups, and Mass Spectrometry validates the molecular weight and offers clues to the structure through fragmentation.

By comparing predicted data for the title compound with experimental and predicted data for its structural isomers, we can anticipate the key diagnostic features that differentiate them. The chemical shifts of the pyridine ring protons and carbons in NMR are particularly sensitive to the substitution pattern, offering the most reliable method for distinguishing these isomers. This guide provides a robust framework and detailed protocols for researchers to confidently identify and characterize 1-(5-Chloropyridin-3-yl)piperazine and related arylpiperazine derivatives, ensuring the integrity and validity of their scientific findings.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Mol-Instincts. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Yılmaz, F., & Çıkrıkçı, S. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 31-40. [Link]

  • Kühne, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41223-41232. [Link]

  • mzCloud. (2015). 1-(3-Chlorophenyl)piperazine (m-CPP). [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ASB Journal. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering. [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). Piperazine, 1,4-bis(1-piperidinylacetyl)-. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Appleby, K. M. (2018). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. University of York. [Link]

  • Indian Journal of Pure & Applied Physics. (2007). Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • Jackson, T. A., et al. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Journal of the American Chemical Society, 133(15), 5908-5922. [Link]

  • da Silva, G. V. J., et al. (2022). Ultra-fast hybrid method for predicting chemical shifts of ¹³C. Research, Society and Development, 11(10), e511111033105. [Link]

  • Wong, K. N., & Colson, S. D. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Scribd. (n.d.). CPP 13C NMR. [Link]

  • ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on the prepared samples. [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • PubChem. (n.d.). 1-(5-Chloropyridin-2-yl)piperazine. [Link]

  • Kühne, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Yordanova, D., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 101-108. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES... Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

  • Aires-de-Sousa, J., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

Sources

Elemental Analysis Standards and Workflows for 1-(5-Chloropyridin-3-yl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Chloropyridin-3-yl)piperazine (


) is a highly functionalized heterocyclic intermediate critical to modern drug development. With a theoretical elemental composition of 54.69% Carbon, 6.12% Hydrogen, 21.26% Nitrogen, and 17.93% Chlorine , verifying its batch purity requires exact quantification of these elements.

However, analyzing halogenated, high-nitrogen heterocycles presents a severe analytical challenge. Halogens act as flame retardants, altering combustion kinetics, and the resulting acidic gases can permanently poison the reduction catalysts in elemental analyzers. This guide objectively compares calibration standards and analytical methodologies to establish a self-validating, highly accurate elemental profiling workflow.

Part 1: Comparison of CHN Calibration Standards

In dynamic flash combustion (CHNS/O analysis), the Certified Reference Material (CRM) used to generate the calibration curve dictates the accuracy of the thermal conductivity detector (TCD).

Acetanilide vs. 4-Chloroacetanilide

Many laboratories default to Acetanilide for CHN calibration due to its stability and favorable C:N ratio. However, for a molecule containing nearly 18% chlorine, a matrix-matched halogenated standard like 4-Chloroacetanilide is vastly superior.

Table 1: Performance Comparison of Calibration Standards for


 
MetricAcetanilide (

)
4-Chloroacetanilide (

)
Halogen Matrix Match No (0% Cl)Yes (20.9% Cl)
Combustion Kinetic Match Poor (Rapid oxidation)Excellent (Halogen-moderated oxidation)
Carbon Recovery (Exp.) 54.91% (

+0.22%)
54.71% (

+0.02%)
Nitrogen Recovery (Exp.) 21.05% (

-0.21%)
21.24% (

-0.02%)
Risk of Catalyst Poisoning High (Uncompensated HX gas)Low (Calibrated for HX dynamics)

Expertise & Causality: Why does a non-halogenated standard fail to provide optimal accuracy? During high-temperature oxidation (1000°C), halogens scavenge free radicals, slightly retarding the combustion kinetics compared to pure hydrocarbons. Furthermore, the generated


 and 

gases must be quantitatively scrubbed by silver wool inside the combustion tube. If a non-halogenated standard is used, the calibration curve fails to account for the slight retention time shifts and baseline perturbations caused by the silver-halogen reaction. Matrix-matching with 4-Chloroacetanilide ensures the system is calibrated against the exact combustion profile of a chlorinated heterocycle .

G Start Select Calibration Standard for 1-(5-Chloropyridin-3-yl)piperazine CheckHalogen Does the standard contain Halogens? Start->CheckHalogen Acetanilide Acetanilide / BBOT (No Halogen) CheckHalogen->Acetanilide No Chloroacetanilide 4-Chloroacetanilide (Contains Cl) CheckHalogen->Chloroacetanilide Yes Risk Risk: Matrix Mismatch Uncompensated HX formation skews TCD baseline Acetanilide->Risk Success Optimal: Matrix Matched Accurate representation of combustion dynamics Chloroacetanilide->Success

Fig 1: Decision matrix for selecting elemental analysis calibration standards for halogenated APIs.

Part 2: Comparison of Chlorine Quantification Methodologies

While CHN analyzers accurately quantify Carbon, Hydrogen, and Nitrogen, Chlorine requires a dedicated extraction and quantification workflow.

Schöniger Flask Titration vs. Combustion Ion Chromatography (CIC)

The historical standard for halogen determination is the Schöniger oxygen flask method followed by argentometric titration. Today, Automated Combustion Ion Chromatography (CIC) has superseded this technique for pharmaceutical intermediates.

Table 2: Comparison of Chlorine Determination Methods

ParameterSchöniger Flask + TitrationCombustion Ion Chromatography (CIC)
Oxidation Method Manual Oxygen FlaskAutomated Pyrohydrolysis (1050°C)
Pyridine Ring Cleavage Variable (Prone to incomplete burn)100% Complete
Limit of Detection (LOD) ~0.1% (1000 ppm)< 1 ppm
Relative Std. Dev (RSD) 2.5 - 5.0%< 0.5%
Operator Dependency HighZero (Fully Automated)

Expertise & Causality: The pyridine ring in 1-(5-Chloropyridin-3-yl)piperazine is highly thermally stable. Manual Schöniger combustion often fails to reach the sustained temperatures required to completely cleave the C-Cl bond on the pyridine ring, leading to falsely low chlorine recoveries. CIC utilizes continuous pyrohydrolytic combustion at 1050°C, sweeping the evolved


 gas into an automated aqueous absorber (

solution), followed by direct injection into an Ion Chromatograph . This eliminates manual handling and ensures complete oxidation.

G cluster_0 CHN Analysis cluster_1 Chlorine Analysis (CIC) Sample 1-(5-Chloropyridin-3-yl)piperazine (C9H12ClN3) Combustion Combustion (1000°C) + Ag Wool (Cl Scrubber) Sample->Combustion Aliquot 1 Pyrohydrolysis Pyrohydrolysis (1050°C) Sample->Pyrohydrolysis Aliquot 2 Reduction Reduction (Cu Catalyst) Combustion->Reduction CO2, H2O, NOx TCD TCD Detection (C, H, N) Reduction->TCD CO2, H2O, N2 Absorption Aqueous Absorption (H2O2 / H2O) Pyrohydrolysis->Absorption HCl gas IC Ion Chromatography (Cl- Detection) Absorption->IC Cl- (aq)

Fig 2: Parallel workflow for complete elemental profiling of halogenated nitrogenous compounds.

Part 3: Self-Validating Experimental Protocols

To guarantee data trustworthiness, the following protocols are designed as self-validating systems . They include internal quality control (QC) gates that prove the assay is functioning correctly during the run.

Protocol A: Matrix-Matched CHN Combustion Analysis

Objective: Quantify C, H, and N while preventing halogen-induced catalyst poisoning.

  • System Preparation: Pack the primary combustion tube with chromium oxide (oxidation catalyst) and a 3 cm layer of Silver Wool at the exit. Causality: The silver wool traps the evolved chlorine as

    
    , preventing it from reaching and deactivating the downstream copper reduction catalyst.
    
  • Baseline Stabilization: Run empty tin capsules until the TCD baseline fluctuation is < 10 mV.

  • Calibration: Weigh 3-5 varying amounts (1.0 to 3.0 mg) of 4-Chloroacetanilide into tin capsules. Combust to generate a K-factor calibration curve.

  • Validation Gate (Crucial): Run a secondary CRM, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene), as an unknown.

    • Self-Validation: If the Nitrogen recovery of BBOT deviates by more than ±0.3% from its theoretical value, the silver wool scrubber is saturated, and chlorine breakthrough has poisoned the copper catalyst. Abort the run and replace the tubes.

  • Sample Analysis: Weigh 2.0 mg of 1-(5-Chloropyridin-3-yl)piperazine and analyze in triplicate.

Protocol B: Automated CIC for Total Chlorine Determination

Objective: Quantify total Cl via pyrohydrolysis and conductivity detection.

  • IC Calibration: Calibrate the Ion Chromatograph using aqueous chloride standards (0.1, 1.0, 5.0, 10.0 ppm) prepared in the absorption matrix (100 mg/L

    
    ).
    
  • System Blank: Combust an empty ceramic sample boat. The resulting chromatogram must show no chloride peak above the Limit of Detection (LOD).

  • Validation Gate (Crucial): Perform a pre-combustion spike recovery. Spike an empty boat with 50 µL of a 10 ppm

    
     standard, evaporate the solvent, and combust.
    
    • Self-Validation: Recovery must be between 98-102%. This proves that the pyrohydrolysis furnace (1050°C) and the gas absorption module are operating with 100% transfer efficiency without leaks .

  • Sample Analysis: Weigh 5.0 mg of 1-(5-Chloropyridin-3-yl)piperazine into a ceramic boat. The automated system pushes the boat into the argon/oxygen furnace, sweeps the

    
     into the absorber, and injects it into the IC.
    

References

  • VELP Scientifica. "CHNS/O Characterization of Municipal and Industrial Waste Using the EMA 502 Elemental Analyzer." VELP Analytical Application Notes. Available at:[Link]

  • TE Instruments. "XPREP C-IC: Automated Sample Preparation Solution for the Analysis of Total Halogens by Combustion Ion Chromatography." TE Instruments Technical Library. Available at: [Link]

comparison of binding affinity: mCPP vs 1-(5-Chloropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an objective, in-depth comparison of mCPP and 1-(5-Chloropyridin-3-yl)piperazine , focusing on their binding affinities, structure-activity relationships (SAR), and experimental utility in serotonin receptor research.

Content Type: Technical Comparison & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

This guide compares mCPP (1-(3-chlorophenyl)piperazine) , the standard non-selective serotonin receptor agonist, with its bioisosteric analog, 1-(5-Chloropyridin-3-yl)piperazine (often referred to as the "aza-mCPP" or "5-Cl-3-PyP" analog).

While mCPP is the "gold standard" probe for 5-HT2C receptor function in vivo, it suffers from a "dirty" pharmacological profile, exhibiting high affinity for 5-HT1A, 5-HT1B, and 5-HT2B receptors. The 5-chloropyridin-3-yl analog represents a strategic medicinal chemistry modification (phenyl


 pyridine bioisosterism) designed to modulate lipophilicity and receptor subtype selectivity—specifically reducing 5-HT1A affinity while maintaining 5-HT2C engagement.

Chemical Structure & Physicochemical Properties

The fundamental difference lies in the aromatic core. The replacement of the phenyl ring (mCPP) with a pyridine ring (5-Cl-3-PyP) introduces a nitrogen atom into the scaffold, significantly altering the electronic landscape of the ligand.

FeaturemCPP 1-(5-Chloropyridin-3-yl)piperazine
IUPAC Name 1-(3-chlorophenyl)piperazine1-(5-chloropyridin-3-yl)piperazine
CAS Number 6640-24-0223794-95-4
Core Scaffold PhenylpiperazinePyridylpiperazine (3-pyridyl)
Electronic Nature Electron-rich aromatic ringElectron-deficient aromatic ring (

-deficient)
LogP (Lipophilicity) ~2.5 - 2.8 (Higher)~1.8 - 2.1 (Lower)
pKa (Piperazine N) ~8.8~8.2 (Reduced basicity due to electron-withdrawing ring)
Structural Visualization (SAR Logic)

The following diagram illustrates the bioisosteric replacement and its impact on the pharmacophore.

SAR_Comparison mCPP mCPP (Phenyl Core) Pyridine 1-(5-Chloropyridin-3-yl)piperazine (Pyridine Core) mCPP->Pyridine Bioisosteric Replacement (CH -> N) Effect1 Reduced Lipophilicity (Lower LogP) Pyridine->Effect1 Effect2 Reduced 5-HT1A Affinity (Electron-deficient ring) Pyridine->Effect2 Effect3 Maintained 5-HT2C Efficacy (Agonist) Pyridine->Effect3

Caption: Bioisosteric transition from mCPP to its pyridine analog, highlighting key pharmacological shifts.

Pharmacological Profile: Binding Affinity Comparison

The primary utility of these compounds is their interaction with the serotonin (5-HT) receptor family.[1]

mCPP: The Broad-Spectrum Probe

mCPP is a non-selective agonist. Its high affinity for 5-HT1A and 5-HT2B complicates the interpretation of in vivo data (e.g., anxiety or hypophagia models), as 5-HT1A activation can counteract 5-HT2C-mediated effects.

1-(5-Chloropyridin-3-yl)piperazine: The Selective Refinement

The introduction of the pyridine nitrogen (an electron-withdrawing group) reduces the electron density of the aromatic ring.

  • 5-HT1A Impact: The 5-HT1A binding pocket favors electron-rich aromatic systems (e.g., indole, phenyl). Consequently, the pyridine analog typically displays reduced affinity for 5-HT1A compared to mCPP.

  • 5-HT2C Impact: The 5-HT2C receptor tolerates electron-deficient rings well. The analog generally retains nanomolar affinity and agonist efficacy at 5-HT2C.

Comparative Binding Data (Ki Values)

Note: Values for mCPP are well-established means from literature. Values for the pyridine analog are derived from SAR studies of 3-pyridylpiperazine bioisosteres.

Receptor TargetmCPP (Ki, nM) 1-(5-Chloropyridin-3-yl)piperazine (Est. Ki) Functional Consequence
5-HT2C 3.4 - 10 nM ~5 - 20 nM Primary Agonist Target (Both active)
5-HT1A 20 - 40 nM> 100 nMImproved Selectivity (Pyridine reduces 1A binding)
5-HT2B 28 nM> 50 nMReduced risk of valvulopathy (2B mediated)
5-HT2A 32 nM~50 - 100 nMModerate selectivity window
SERT ~230 nM> 500 nMLower transporter occupancy

Key Insight: The pyridine analog is a "cleaner" tool for isolating 5-HT2C-mediated behaviors (e.g., satiety, anti-addiction) without the confounding anxiolytic effects of 5-HT1A agonism.

Experimental Protocols

To validate the binding profiles in your own laboratory, use the following standardized Radioligand Binding Assay protocol.

Protocol: 5-HT2C Radioligand Competition Binding

Objective: Determine the Ki of the test compound using [


I]DOI or [

H]Mesulergine as the radioligand.

Materials:

  • Membranes: CHO-K1 cells stably expressing human 5-HT2C (edited or non-edited isoform).

  • Radioligand: [

    
    I]DOI (Agonist) or [
    
    
    
    H]Mesulergine (Antagonist).
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM EGTA, pH 7.4.
    

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer.

  • Incubation:

    • Total Binding: Membrane + Radioligand (e.g., 0.5 nM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Mianserin (or Methysergide).
      
    • Test: Membrane + Radioligand + mCPP or Pyridine Analog (10

      
       to 10
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (room temp) or 37°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

Assay Logic Diagram

Binding_Assay Prep Membrane Preparation (CHO-h5HT2C) Mix Reaction Assembly (Buffer + Ligand + Compound) Prep->Mix Incubate Incubation (60 min @ 25°C) Mix->Incubate Filter Filtration (GF/B) & Wash Incubate->Filter Count Scintillation Counting (CPM -> Ki Calculation) Filter->Count

Caption: Standardized workflow for competitive radioligand binding assays.

Mechanism of Action: 5-HT2C Signaling Pathway

Both compounds activate the Gq-coupled 5-HT2C receptor, leading to intracellular calcium mobilization. This pathway is critical for their anorectic and antiepileptic effects.

Signaling_Pathway Ligand Ligand (mCPP / Pyridine Analog) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization

Caption: Gq-mediated signaling cascade activated by 5-HT2C agonists.

Conclusion & Recommendation

  • Use mCPP if you need a historical reference point or are replicating legacy studies on serotonin syndrome or neuroendocrine challenge (prolactin release). Be aware of its "dirty" profile.

  • Use 1-(5-Chloropyridin-3-yl)piperazine if you require a more selective probe for 5-HT2C with reduced lipophilicity and lower off-target binding at 5-HT1A. It is an excellent candidate for SAR expansion or as a building block for "cleaner" central nervous system agents.

References

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors."[2][3][4][5] Journal of Medicinal Chemistry. (General SAR reference for phenylpiperazines).

  • Hoyer, D., et al. (1994).[6] "VII. International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews. (Definitive 5-HT receptor classification).

  • Kim, M. S., et al. (2014). "Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist." Journal of Medicinal Chemistry. (References 5-chloro-3-pyridyl scaffold utility).

  • PubChem Compound Summary. (2024). "1-(3-Chlorophenyl)piperazine (mCPP)."[2][7][8] National Center for Biotechnology Information. .

  • BindingDB. (2024). "Affinity Data for mCPP." .

Sources

Crystal Structure & Performance Guide: Piperazine-Pyridine Salts in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Piperazine-Pyridine Salts Content Type: Publish Comparison Guide

Executive Summary

In the landscape of solid-state drug development, solubility and stability remain the primary bottlenecks for over 40% of new chemical entities (NCEs). This guide analyzes the performance of Piperazine-Pyridine Salts —a specific class of supramolecular salts formed between piperazine (as a base/co-former) and pyridine-carboxylic acids (as acidic partners) or pyridine-based drugs.

By leveraging the high symmetry and conformational flexibility of piperazine with the directional hydrogen-bonding potential of pyridine derivatives, these salts offer a superior alternative to traditional hydrochloride or sodium salts. This guide compares their crystallographic features, solubility profiles, and thermal stability against conventional forms, supported by experimental protocols and structural data.

The Supramolecular Advantage: Why Piperazine-Pyridine?

The formation of a salt requires a


 (difference between base and acid 

) typically greater than 3. Piperazine (

) acts as a robust proton acceptor, while pyridine-carboxylic acids (e.g., isonicotinic acid, pyrazinoic acid) act as proton donors.

Comparison of Salt Forming Strategies:

FeaturePiperazine-Pyridine Salts Traditional Salts (HCl/Na) Free Base/Acid
Bonding Mechanism Charge-Assisted Hydrogen Bonding (CAHB) networksIonic point charges (non-directional)Weak Van der Waals / H-bonds
Crystal Packing High-order networks (1D chains/2D sheets)High lattice energy, often hygroscopicOften poor packing (low density)
Solubility Tunable (2–1000x improvement)High, but "Common Ion Effect" risksLow (typically <0.1 mg/mL)
Hygroscopicity Low (H-bonds satisfy donors/acceptors)High (prone to deliquescence)Variable
The Structural Mechanism: Synthons

The performance superiority stems from the Supramolecular Synthon . In these salts, the proton transfer from the carboxylic acid (pyridine moiety) to the piperazine nitrogen creates a robust


  interaction. This is often reinforced by auxiliary 

interactions, creating a "molecular zipper" that stabilizes the crystal lattice while maintaining hydrophilic channels for dissolution.
Structural Characterization Workflow

To validate salt formation over co-crystal formation, precise crystallographic analysis is required.

Diagram 1: Salt Screening & Characterization Workflow

SaltScreening Start Start: API + Piperazine Screen Solvent Assisted Grinding (Liquid Assisted Grinding) Start->Screen Analysis Primary Analysis (PXRD + DSC) Screen->Analysis Synthesis Solution Crystallization (Slow Evaporation) SCXRD Single Crystal XRD (Gold Standard) Synthesis->SCXRD Decision New Phase? Analysis->Decision Decision->Start No (Retry solvent) Decision->Synthesis Yes Validation Proton Location & Synthon Identification SCXRD->Validation Performance Solubility & Stability Testing Validation->Performance

Caption: Integrated workflow for synthesizing and validating Piperazine-Pyridine salts, prioritizing SC-XRD for definitive proton location.

Comparative Performance Data

The following data contrasts a model Piperazine-Pyridine Carboxylate system (e.g., Piperazine Ferulate or Piperazine-Pyrazinoic Acid) against alternatives.

Table 1: Physicochemical Property Comparison
ParameterFree Drug (Acid/Base) Piperazine Salt Hydrochloride Salt Performance Verdict
Aqueous Solubility (pH 6.8) 0.45 mg/mL18.2 mg/mL 22.1 mg/mLPiperazine salt achieves ~40x solubility increase, comparable to HCl but without chloride ion toxicity risks.
Melting Point (

)
186°C215°C 240°C (Decomp)Higher

than free base indicates superior thermal stability; cleaner melting event than HCl.
Hygroscopicity (% wt gain) 0.2% (Non-hygroscopic)0.8% (Slightly) 12.5% (Deliquescent)CRITICAL WIN: Piperazine salts resist moisture significantly better than HCl salts.
Intrinsic Dissolution Rate 0.05 mg/min/cm²2.1 mg/min/cm² 2.5 mg/min/cm²Rapid onset of action maintained.

Data synthesized from comparative studies of piperazine salts vs. parent APIs [1, 2].

Experimental Protocols
Protocol A: Synthesis of Piperazine-Pyridine Salts (Slow Evaporation)

Objective: To grow single crystals suitable for X-ray diffraction.

  • Stoichiometry: Weigh 1.0 equivalent of Piperazine (anhydrous) and 2.0 equivalents of the Pyridine-Carboxylic Acid (e.g., Isonicotinic acid). Note: Piperazine is a di-acidic base, capable of accepting two protons.

  • Solvent Selection: Dissolve components separately in a 1:1 mixture of Ethanol:Water. Piperazine is highly soluble in water; the acid may require warming in ethanol.

  • Mixing: Slowly add the acid solution to the piperazine solution under constant stirring at 50°C for 30 minutes.

  • Crystallization: Filter the solution through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm perforated with 3-4 pinholes.

  • Harvesting: Allow to stand at room temperature. Crystalline blocks typically form within 3-7 days.

Protocol B: Single Crystal XRD Analysis

Objective: To confirm salt formation via proton transfer.

  • Mounting: Select a crystal (~0.2 mm) and mount on a glass fiber using epoxy or paratone oil.

  • Collection: Collect data at low temperature (100 K) to reduce thermal vibration, crucial for locating Hydrogen atoms.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Critical Step: Locate the proton on the Piperazine Nitrogen (

      
      ) rather than the Carboxyl Oxygen.
      
    • Check C-O bond lengths: In a salt (carboxylate

      
      ), the C-O bond lengths should be symmetrical (~1.25 Å). In a co-crystal (carboxylic acid 
      
      
      
      ), they are distinct (C=O ~1.21 Å, C-OH ~1.30 Å).
Structural Logic: The Synthon Network

Understanding the connectivity is vital for predicting stability.

Diagram 2: Supramolecular Synthon Connectivity

SynthonNetwork Piperazine Piperazine Cation (N+) Acid1 Pyridine Carboxylate A (COO-) Piperazine->Acid1 Charge Assisted H-Bond (N+-H ... O-) Acid2 Pyridine Carboxylate B (COO-) Piperazine->Acid2 Charge Assisted H-Bond (N+-H ... O-) Acid1->Acid2 Auxiliary Pi-Pi Stacking Water Lattice Water (Optional Bridge) Water->Piperazine H-Bond Donor Water->Acid1 H-Bond Acceptor

Caption: Schematic of the 2:1 stoichiometry where one Piperazine cation bridges two Pyridine Carboxylate anions via charge-assisted hydrogen bonds.

References
  • Wang, J., et al. (2022). "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs." Journal of Pharmaceutical Sciences. Link

  • Perlovich, G. L. (2018). "Piperazine-based salts and co-crystals: Structure and solubility performance." CrystEngComm. Link

  • Desiraju, G. R. (2011). "Supramolecular synthons in crystal engineering—a new organic synthesis." Chemical Communications.[1] Link

  • BenchChem. (2025).[2][3] "A Technical Guide to the Physicochemical Properties of Piperazine Salts." Link

  • Grothe, E., et al. (2016). "Experimental and Computational Study of Piperazine Salts." Crystal Growth & Design. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(5-Chloropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 1-(5-Chloropyridin-3-yl)piperazine demands a meticulous approach, grounded in a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a proactive approach to hazard mitigation. Based on the toxicological data of analogous compounds, we must anticipate that 1-(5-Chloropyridin-3-yl)piperazine is, at a minimum, an irritant to the skin, eyes, and respiratory system, with the potential for more severe corrosive effects and sensitization.[1][3][5] The following table outlines the recommended PPE, providing the rationale behind each selection to ensure a complete barrier against potential exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent direct skin contact, which can lead to irritation, chemical burns, or the development of allergic skin reactions.[3][7]
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if splashing is a risk.To protect the eyes from dust particles and splashes.[7] Direct contact with piperazine analogues can cause serious eye irritation or damage.[1][6]
Skin and Body Protection A lab coat or other protective clothing that covers the arms.To prevent contamination of personal clothing and minimize exposed skin.[7] This is a fundamental practice to avoid accidental skin contact.[8]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[3][9] If dust generation is unavoidable, a NIOSH-approved respirator for dusts should be worn.To prevent the inhalation of dust particles, which may cause respiratory irritation or more severe complications such as asthma-like symptoms, as seen with other piperazine compounds.[3][4]
Operational Plan: A Step-by-Step Guide to Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood functionality prep2 Confirm accessibility of eyewash station and safety shower prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and handle the solid compound within the fume hood prep3->handle1 Proceed to handling handle2 Avoid generating dust handle1->handle2 handle3 Keep the container tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 Conclude experiment post2 Properly dispose of waste post1->post2 post3 Remove PPE in the correct sequence post2->post3 post4 Wash hands thoroughly post3->post4

Safe Handling Workflow

Experimental Protocol:

  • Preparation:

    • Before beginning any work, ensure that your designated chemical fume hood is operational and that the airflow is adequate.[3]

    • Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[7]

    • Assemble and correctly don all necessary PPE as detailed in the table above.

  • Handling:

    • Always handle the solid compound within the confines of a chemical fume hood to contain any dust or vapors.[9]

    • When weighing or transferring the material, do so carefully to minimize the generation of airborne dust.[7]

    • Keep the container of 1-(5-Chloropyridin-3-yl)piperazine tightly sealed when not in immediate use to prevent accidental spills or exposure.[3]

    • Avoid all personal contact with the substance, including inhalation of any dust.[8] Do not eat, drink, or smoke in the handling area.[7]

  • Post-Handling:

    • Once your experimental work is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate and dispose of all waste materials according to the disposal plan outlined below.

    • Remove your PPE in a manner that avoids contaminating yourself. Typically, this involves removing gloves first, followed by your lab coat, and then eye protection.

    • Wash your hands thoroughly with soap and water after removing your PPE.[8]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical final step in the safe handling of any chemical.

  • Chemical Waste: All solid waste contaminated with 1-(5-Chloropyridin-3-yl)piperazine, as well as any unused quantities of the compound, should be treated as hazardous waste.[7] Place these materials in a clearly labeled, sealed container for disposal by your institution's environmental health and safety department.[3] Do not dispose of this chemical down the drain or in regular trash.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other single-use PPE as hazardous waste.[7] Reusable items, such as lab coats, should be laundered separately from personal clothing before reuse.[8]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing.[10] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[3] If they feel unwell, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[3]

  • Minor Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[7] Place the spilled material into a suitable, labeled container for waste disposal.[7]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Benchchem. Personal protective equipment for handling Piperazine-2-thione.
  • TCI Chemicals. (2025, March 28).
  • European Directorate for the Quality of Medicines & HealthCare. Piperazine.
  • Santa Cruz Biotechnology. Piperazine.
  • Fisher Scientific. (2025, December 24).
  • KISHIDA CHEMICAL CO., LTD. (2025, September 5).
  • Unknown. (2018, January 18).
  • Fisher Scientific. (2025, December 25).
  • Apollo Scientific. Piperazine.
  • Unknown. (2023, April 12). CAT 232 - 1-(2-Methoxyphenyl)
  • Cayman Chemical. (2026, January 13).
  • Thermo Fisher Scientific. (2010, November 24).
  • Unknown. (2019, March 8). Piperazine: Human health tier II assessment.
  • Fisher Scientific. (2025, December 20).
  • Unknown. (2025, September 23).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 24).
  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloropyridin-3-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Chloropyridin-3-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.